4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Description
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Properties
IUPAC Name |
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4S/c1-11-16(12,13)9-5-7(14-2)6(10)4-8(9)15-3/h4-5,11H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISVVDNATRQDNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2068507 | |
| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2068507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49701-24-8 | |
| Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49701-24-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
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| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | |
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| Record name | 4-amino-2,5-dimethoxy-N-methylbenzenesulphonamide | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.288 | |
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| Record name | 4-Amino-2,5-dimethoxy-N-methylbenzenesulfonamide | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMB7RWW37D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide physical properties
An In-depth Technical Guide to the Physical Properties of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Introduction
This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] The physicochemical properties of any active pharmaceutical ingredient (API) are fundamental to its development, influencing everything from formulation and stability to its pharmacokinetic profile (absorption, distribution, metabolism, and excretion).
This guide provides a comprehensive overview of the core physical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering not only established data but also the causality behind experimental choices and detailed protocols for property determination. Our approach is grounded in the principle that robust characterization is the bedrock of successful drug development.
Identity and Core Characteristics
The foundational step in characterizing any compound is to confirm its identity and fundamental properties. These data serve as the initial benchmark for purity and consistency across batches.
The compound, with the Chemical Abstracts Service (CAS) number 49701-24-8, is a white solid or powder in its pure form.[3][4][5] Its structural and molecular details are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 49701-24-8 | [3][6] |
| Molecular Formula | C₉H₁₄N₂O₄S | [3][5][6] |
| Molecular Weight | 246.28 g/mol | [3][5][6] |
| Appearance | White Powder / Solid | [4][5] |
| Predicted Density | 1.294 g/cm³ | [4][7] |
Thermal Properties: Melting Point Analysis
The melting point is a critical physical property that provides a dual insight: it is a characteristic constant for a pure substance and a sensitive indicator of purity. For a pure crystalline solid, the melting point is sharp, occurring over a narrow range (typically 0.5-1.0°C). Impurities disrupt the crystal lattice, typically causing a depression in the melting point and a broadening of the melting range.[8]
For this compound, the reported melting point is 223°C .[3][4]
Experimental Protocol: Melting Point Determination
The following protocol describes a standard method using a modern digital melting point apparatus, which offers precise temperature control and observation.[9]
Objective: To accurately determine the melting point range of a solid sample.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and homogenous. If necessary, gently grind a small amount of the compound into a fine powder using a mortar and pestle.[10][11]
-
Take a capillary tube, sealed at one end, and dip the open end into the powdered sample.
-
Gently tap the tube on a hard surface to pack the sample into the sealed end, aiming for a column height of approximately 3 mm.[8]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the sample holder of the melting point apparatus.
-
Place the thermometer or temperature probe into its designated well.[9]
-
-
Measurement:
-
Rapid Determination (Optional but Recommended): Heat the block rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.
-
Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.
-
Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8] This slow rate is crucial for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Continue heating at the same slow rate and record the temperature at which the last solid crystal melts into a liquid (T₂).[9][11]
-
The melting point is reported as the range T₁ - T₂.
-
-
Post-Analysis:
-
Allow the apparatus to cool. Dispose of the used capillary tube in a designated glass waste container.
-
Ionization and Solubility
For a compound to be considered for pharmaceutical development, its aqueous solubility and ionization state at physiological pH (pKa) are of paramount importance. These properties govern dissolution, absorption, and interaction with biological targets.[12][13]
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14] Sulfonamides contain an acidic proton on the sulfonamide nitrogen, and the aromatic amine group is basic. The interplay of these ionizable groups dictates the molecule's charge and, consequently, its solubility and ability to cross biological membranes.
Experimental Protocol: pKa Determination by Potentiometric Titration
Objective: To determine the pKa value(s) of the compound by monitoring pH changes during titration with a strong acid or base.
Methodology:
-
Preparation:
-
Accurately prepare a standard solution of the compound (e.g., 1 mM) in a suitable solvent. If solubility in water is low, a co-solvent system (e.g., water-methanol) may be required.
-
Prepare standardized titrant solutions (e.g., 0.1 M HCl and 0.1 M NaOH).[15]
-
Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).
-
-
Titration:
-
Place a known volume of the compound's solution into a beaker with a magnetic stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
To determine the pKa of the basic amine, titrate with the standardized HCl solution. To determine the pKa of the acidic sulfonamide proton, titrate with the standardized NaOH solution.
-
Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.[15]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.
-
The pKa value corresponds to the pH at the half-equivalence point. This is the flattest region of the buffer zone or the inflection point on a derivative plot (ΔpH/ΔV vs. V).
-
Solubility
Solubility is a key determinant of a drug's bioavailability.[17] The solubility of sulfonamides can vary significantly depending on their substitution pattern and the pH of the medium, a direct consequence of their pKa values.[1] Generally, the ionized form of a drug is more soluble in aqueous media than the neutral form.
A comprehensive solubility profile should be determined in various media relevant to drug development, including:
-
Water
-
Phosphate-buffered saline (PBS) at pH 7.4
-
Simulated gastric fluid (pH ~1.2)
-
Simulated intestinal fluid (pH ~6.8)
Spectroscopic Profile for Structural Confirmation
Spectroscopic techniques provide a fingerprint of the molecule, allowing for unambiguous structural confirmation and identification of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by probing the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.[18]
-
¹H NMR: Protons on aromatic rings typically resonate in the downfield region of 6.5-8.0 ppm.[19][20] For this compound, one would expect to see:
-
Two singlets in the aromatic region for the two non-equivalent aromatic protons.
-
Two singlets for the two distinct methoxy (-OCH₃) groups.
-
A signal for the N-methyl (-NH-CH₃) protons, likely a doublet if coupled to the NH proton, or a singlet.
-
A broad signal for the primary amine (-NH₂) protons.
-
A signal for the sulfonamide (-SO₂NH-) proton. The integration of these signals would correspond to the number of protons in each environment.[21]
-
-
¹³C NMR: Aromatic carbons typically absorb in the 120-150 ppm range.[19] The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[18] Key expected absorptions for this compound include:[22]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3500-3300 (two bands) | Medium |
| Sulfonamide | N-H Stretch | 3350-3250 | Medium, broad |
| Aromatic C-H | C-H Stretch | 3100-3000 | Weak-Medium |
| Sulfonamide | S=O Asymmetric Stretch | 1350-1300 | Strong |
| Sulfonamide | S=O Symmetric Stretch | 1170-1150 | Strong |
| Aryl Ether | C-O Stretch | 1270-1230 | Strong |
| Aromatic Ring | C=C Stretch | 1620-1450 | Medium-Strong |
The two strong, distinct peaks for the S=O stretches are highly characteristic of the sulfonamide group.[18][23]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound and offers structural information through analysis of its fragmentation patterns.[2] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.
For sulfonamides, a common and characteristic fragmentation pathway upon collision-induced dissociation (CID) is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units.[24][25][26] Further fragmentation of the benzenesulfonamide core can also occur, providing additional structural confirmation.[24][27]
Conclusion
The physical properties of this compound—its melting point, pKa, solubility, and spectroscopic profile—are integral to its identity, purity, and potential as a research tool or drug candidate. This guide has outlined these key characteristics and provided the foundational experimental workflows required for their determination. A rigorous and systematic approach to physicochemical characterization, as detailed herein, is essential for advancing chemical compounds from the laboratory to potential application, ensuring both scientific integrity and reproducibility.
References
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Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013). Journal of the American Society for Mass Spectrometry, 24(8), 1243-1250.
- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-13.
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Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved January 6, 2026, from [Link]
- Synthesis, Mechanism of action And Characterization of Sulphonamide. (2024).
- Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (2018). Future Medicinal Chemistry, 10(12), 1445-1464.
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Melting point determination. (n.d.). Retrieved January 6, 2026, from [Link]
- Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. (1990). Journal of Antimicrobial Chemotherapy, 26(3), 329-340.
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Interpreting H-NMR Spectra Aromatic Molecule. (2024, September 17). YouTube. Retrieved January 6, 2026, from [Link]
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15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]
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How To Determine Melting Point Of Organic Compounds? (2025, January 31). YouTube. Retrieved January 6, 2026, from [Link]
- Determination of pKa Values by Liquid Chromatography. (2003). LCGC North America, 21(11).
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Melting Point Determination Lab Protocol. (n.d.). Studylib. Retrieved January 6, 2026, from [Link]
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). Journal of the American Society for Mass Spectrometry, 21(10), 1731-1739.
- Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. (1967). Chemical and Pharmaceutical Bulletin, 15(4), 502-510.
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Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved January 6, 2026, from [Link]
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4-amino 2:5 Dimethoxy N.methyl Sulphonamide. (n.d.). Tradeindia. Retrieved January 6, 2026, from [Link]
- Selected physicochemical properties of the sulfonamide antibiotics. (2014). Environmental Science and Pollution Research, 21(4), 2659-2669.
- [Physicochemical and biological studies on sulfonamides. 1. Pharmacologically interesting physicochemical characteristics of 21 sulfonamides and 6 sulfonamide metabolites]. (1963). Arzneimittelforschung, 13, 81-88.
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Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved January 6, 2026, from [Link]
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Journal of Research in Pharmacy, 28(2), 990-996.
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Determination of Melting Point. (n.d.). Clarion University. Retrieved January 6, 2026, from [Link]
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pKa and log p determination. (2017, March 29). Slideshare. Retrieved January 6, 2026, from [Link]
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NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]
- Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). International Journal of Innovative Research and Scientific Studies, 8(4), 841-857.
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). Journal of Mass Spectrometry, 43(11), 1547-1555.
-
Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
- Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. (2014). Journal of Mass Spectrometry, 49(12), 1269-1277.
- Infrared Spectra of Sulfones and Related Compounds. (1954). Analytical Chemistry, 26(7), 1186-1190.
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Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]
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FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Retrieved January 6, 2026, from [Link]
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FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... (2013). ResearchGate. Retrieved January 6, 2026, from [Link]
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Supporting Informations. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
- The infrared spectra of some sulphonamides. (1955). Journal of the Chemical Society (Resumed), 669.
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4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide. (2024, April 9). ChemBK. Retrieved January 6, 2026, from [Link]
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]
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Elucidating the Molecular Architecture of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: A Multi-technique Spectroscopic and Crystallographic Approach
An In-depth Technical Guide for Drug Development Professionals
The target molecule, with a molecular formula of C₉H₁₄N₂O₄S and a monoisotopic mass of 246.0674 Da, presents several key structural features for spectroscopic investigation: a substituted benzene ring, a primary amine, two methoxy groups, and an N-methylated sulfonamide.[1][2][3] Our journey will systematically probe these features, building the molecular picture piece by piece.
Logical Workflow for Structure Elucidation
The process begins with techniques that provide broad, foundational information (like molecular mass and functional groups) and progresses to highly detailed methods that map the precise atomic connectivity and spatial arrangement.
Caption: A logical workflow for structure elucidation from synthesis to final confirmation.
Part 1: Mass Spectrometry - Confirming Mass and Probing Fragmentation
Expertise & Experience: Mass spectrometry is the first-line technique to confirm the molecular weight, providing a crucial check against the synthetic target. High-resolution mass spectrometry (HRMS) is non-negotiable as it provides the accurate mass required to calculate the elemental composition, significantly constraining potential molecular formulas. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation, offering pieces of the structural puzzle that corroborate the proposed connectivity. Aromatic sulfonamides exhibit characteristic fragmentation patterns, including the loss of SO₂ and cleavage of the S-N bond.[4][5][6]
Trustworthiness: The protocol's self-validating nature comes from matching the observed accurate mass to the theoretical mass of C₉H₁₄N₂O₄S within a narrow tolerance (< 5 ppm) and ensuring the major fragments observed in the MS/MS spectrum are chemically plausible losses from the parent ion.
Predicted High-Resolution MS and MS/MS Fragmentation Data
| m/z (Predicted) | Ion Formula | Identity / Loss | Mechanistic Rationale |
| 247.0752 | [C₉H₁₅N₂O₄S]⁺ | [M+H]⁺ | Protonated parent molecule. |
| 183.0847 | [C₉H₁₃N₂O₂]⁺ | [M+H - SO₂]⁺ | A common fragmentation pathway for aromatic sulfonamides involving rearrangement and elimination of sulfur dioxide.[5][7] |
| 155.0531 | [C₈H₉NO₂S]⁺ | [M+H - CH₃NH₂]⁺ | Cleavage of the N-methylamine from the sulfonamide group. |
| 92.0495 | [C₆H₆N]⁺ | [Fragment from SO₂ loss] | Further fragmentation after the initial SO₂ loss can lead to an anilide-type anion in negative mode, with a corresponding cation in positive mode.[6][8] |
Experimental Protocol: LC-HRMS/MS
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile/water mixture. Dilute 100-fold for a final concentration of ~10 µg/mL.
-
Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode:
-
Full Scan (MS1): Scan range m/z 100-500, resolution > 60,000.
-
Data-Dependent MS/MS (MS2): Isolate the most intense ion from the MS1 scan (the predicted [M+H]⁺) and fragment using collision-induced dissociation (CID) with normalized collision energy of 20-40 eV.
-
-
Part 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups
Expertise & Experience: IR spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule's functional groups. For our target, we anticipate characteristic vibrations for the N-H bonds of the primary amine and the sulfonamide, the S=O bonds of the sulfonamide, the C-O bonds of the methoxy ethers, and the C=C bonds of the aromatic ring. The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[9][10]
Trustworthiness: The validation lies in observing absorption bands within the expected frequency ranges for all proposed functional groups. The absence of unexpected strong bands (e.g., a carbonyl C=O stretch) provides evidence against alternative structures.
Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3450 - 3350 | Medium | Asymmetric & Symmetric N-H Stretch | Primary Aromatic Amine (-NH₂)[10][11] |
| ~3300 | Medium | N-H Stretch | Sulfonamide (-SO₂NH-) |
| 2950 - 2850 | Medium | C-H Stretch | Methoxy & Methyl C-H |
| 1620 - 1580 | Strong | N-H Bend (Scissoring) | Primary Amine (-NH₂)[9] |
| ~1510 | Strong | C=C Stretch | Aromatic Ring |
| 1350 - 1310 | Strong | Asymmetric SO₂ Stretch | Sulfonamide (-SO₂-)[12] |
| 1170 - 1150 | Strong | Symmetric SO₂ Stretch | Sulfonamide (-SO₂-)[12] |
| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) |
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Co-add 16 or 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.
Part 3: Nuclear Magnetic Resonance (NMR) - Mapping the Molecular Skeleton
Expertise & Experience: NMR is the cornerstone of structure elucidation, providing definitive information about the carbon-hydrogen framework.[13] 1D NMR (¹H and ¹³C) identifies the unique chemical environments of each nucleus, while 2D NMR experiments (COSY, HSQC, HMBC) reveal through-bond connectivities, allowing us to piece the structure together unambiguously. For this molecule, the substitution pattern on the aromatic ring will be a key puzzle solved by NMR.
Trustworthiness: The system is self-validating through the consistency of the entire dataset. For example, a proton signal assigned via its HSQC correlation to a carbon must also show HMBC correlations to other carbons that are consistent with the proposed structure. Every piece of data must support every other piece.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.30 | s | 1H | H-6 | Aromatic proton deshielded by adjacent SO₂ group. |
| ~6.50 | s | 1H | H-3 | Aromatic proton shielded by ortho/para NH₂ and OCH₃ groups. |
| ~7.60 | q | 1H | SO₂NH | Exchangeable proton, coupling to the N-CH₃ may be observed. |
| ~5.00 | s (broad) | 2H | NH₂ | Exchangeable protons of the primary amine. |
| ~3.85 | s | 3H | 5-OCH₃ | Methoxy group protons. |
| ~3.80 | s | 3H | 2-OCH₃ | Methoxy group protons, slightly different environment. |
| ~2.50 | d | 3H | N-CH₃ | Methyl group coupled to the sulfonamide N-H. |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~152.0 | C-2 | Aromatic carbon attached to OCH₃, deshielded. |
| ~148.0 | C-5 | Aromatic carbon attached to OCH₃, deshielded. |
| ~140.0 | C-4 | Aromatic carbon attached to NH₂, deshielded. |
| ~125.0 | C-1 | Aromatic carbon attached to SO₂ group. |
| ~115.0 | C-6 | Aromatic carbon attached to H. |
| ~98.0 | C-3 | Aromatic carbon attached to H, strongly shielded by ortho/para donors. |
| ~56.5 | 5-OC H₃ | Methoxy carbon. |
| ~56.0 | 2-OC H₃ | Methoxy carbon. |
| ~29.0 | N-C H₃ | N-methyl carbon. |
Key 2D NMR Correlations (HMBC)
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for connecting the isolated spin systems. It reveals correlations between protons and carbons that are typically 2 or 3 bonds apart.
Caption: Key expected HMBC correlations for assigning the aromatic substitution pattern.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer to a 5 mm NMR tube.
-
1D Spectra Acquisition:
-
Acquire a ¹H NMR spectrum. Ensure proper shimming for high resolution.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
2D Spectra Acquisition:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton to its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify 2- and 3-bond correlations between protons and carbons. This is critical for connecting fragments.
-
(Optional) NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations, useful for confirming spatial proximity of groups.
-
Part 4: X-Ray Crystallography - The Definitive Confirmation
Expertise & Experience: While the combination of MS and NMR provides an exceptionally high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof.[14][15] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and conformation. This technique is the gold standard for absolute structure confirmation.[16][17]
Trustworthiness: A successful crystal structure determination with a low R-factor (a measure of the agreement between the experimental data and the fitted model) is considered irrefutable evidence of the molecular structure.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth:
-
Grow single crystals of sufficient quality. A common method is slow evaporation of a saturated solution.
-
Screen various solvents (e.g., ethanol, ethyl acetate, acetone, or mixtures) to find conditions that yield diffraction-quality crystals.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.
-
Use a modern diffractometer with a suitable X-ray source (e.g., Mo or Cu Kα radiation) to collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the structure using direct methods or other algorithms to locate the positions of the atoms.
-
Refine the structural model against the experimental data to optimize atomic positions, and thermal parameters, and to achieve the best possible fit.
-
Conclusion: An Integrated and Authoritative Assignment
The structural elucidation of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is achieved not by a single experiment, but by the overwhelming consensus of orthogonal analytical techniques. High-resolution mass spectrometry confirms the elemental composition. Infrared spectroscopy verifies the presence of all key functional groups. A full suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides an unassailable 3D model of the molecule. This rigorous, multi-faceted approach ensures the highest level of scientific integrity, delivering a trustworthy and authoritative structural assignment essential for drug development and regulatory submission.
References
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Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides | Journal of the American Society for Mass Spectrometry Source: ACS Publications URL: [Link]
-
Title: Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides Source: SpringerLink URL: [Link]
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Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution Source: ResearchGate URL: [Link]
-
Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]
-
Title: Absolute Configuration of Small Molecules by Co‐Crystallization Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Small molecule crystallography Source: Excillum URL: [Link]
-
Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions Source: ResearchGate URL: [Link]
-
Title: Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction Source: IntechOpen URL: [Link]
-
Title: Different type of amines in FT-IR spectroscopy Source: analyzetest.com URL: [Link]
-
Title: The use of X-ray crystallography to determine absolute configuration Source: ResearchGate URL: [Link]
-
Title: Organic Nitrogen Compounds II: Primary Amines Source: Spectroscopy Online URL: [Link]
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Title: Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: NIH National Center for Biotechnology Information URL: [Link]
-
Title: Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides Source: The Royal Society of Chemistry URL: [Link]
-
Title: Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Spectrabase URL: [Link]
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Title: Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides Source: PubMed URL: [Link]
-
Title: IH NMR (300 MHz, CDC13) 1,4-Dimethoxybenzene -6.832 Source: Chegg.com URL: [Link]
-
Title: 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide Source: ChemBK URL: [Link]
-
Title: Reactions of two primary aromatic amines in modified supercritical carbon dioxide to synthesize sulfonamides Source: ResearchGate URL: [Link]
-
Title: Complete analysis of the 1H and 13C NMR spectra of diastereomeric mixtures Source: PubMed URL: [Link]
-
Title: Synthesis and characterization of some sulfonamide dervatives Source: Research India Publications URL: [Link]
-
Title: 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide Source: dye-intermediates.com URL: [Link]
-
Title: Structure Elucidation and NMR Source: Hypha Discovery URL: [Link]
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- 1. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide [dyestuffintermediates.com]
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- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analytical characterization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data with established analytical protocols to serve as a robust framework for compound verification and quality control.
The structural identity of a synthesized molecule is unequivocally established through a combination of analytical techniques. This guide explains the causality behind expected spectral features and provides detailed, self-validating experimental protocols to ensure reliable and reproducible results.
Molecular Structure and Overview
This compound (C₉H₁₄N₂O₄S) is a substituted benzenesulfonamide derivative.[1] Its structure, confirmed by its IUPAC name and SMILES string (CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC), features a highly substituted aromatic ring containing an amino group, two methoxy groups, and an N-methylsulfonamide moiety.[1] The precise arrangement of these functional groups gives rise to a unique spectroscopic fingerprint, which is critical for its unambiguous identification.
The following diagram illustrates the chemical structure and numbering scheme used for spectral assignments in this guide.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are required for complete structural verification.
Predicted ¹H NMR Spectral Data
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its excellent solubilizing power for polar molecules like sulfonamides and its ability to allow for the observation of exchangeable protons (e.g., -NH₂ and -NH).[2]
The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-donating effects of the amino and methoxy groups and the electron-withdrawing effect of the sulfonamide group significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale for Assignment |
| Ar-H (position 3) | ~ 7.3 | Singlet (s) | 1H | This proton is ortho to the electron-withdrawing sulfonamide group, shifting it downfield. It has no adjacent protons, resulting in a singlet. |
| Ar-H (position 6) | ~ 6.4 | Singlet (s) | 1H | Positioned between two strong electron-donating groups (-NH₂ and -OCH₃), this proton is heavily shielded and appears significantly upfield. It has no adjacent protons. |
| -NH₂ (amine) | ~ 5.0 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole effects of the nitrogen atom and chemical exchange. |
| -OCH₃ (position 2) | ~ 3.8 | Singlet (s) | 3H | Methoxy group at position 2 is deshielded by the adjacent sulfonamide group, appearing slightly more downfield than the other methoxy group. |
| -OCH₃ (position 5) | ~ 3.7 | Singlet (s) | 3H | Methoxy group at position 5 is less influenced by the sulfonamide group. |
| -NH- (sulfonamide) | ~ 7.5 - 8.0 | Quartet (q) | 1H | The sulfonamide proton signal is often broad and its chemical shift is sensitive to solvent and concentration. It will couple with the adjacent N-methyl protons. |
| -CH₃ (N-methyl) | ~ 2.5 | Doublet (d) | 3H | The methyl protons are coupled to the adjacent sulfonamide -NH proton, resulting in a doublet. This signal would appear as a singlet upon D₂O exchange. |
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical environment.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C4 (Ar-C-NH₂) | ~ 152 | Carbon attached to the strongly electron-donating amino group appears significantly downfield. |
| C2, C5 (Ar-C-OCH₃) | ~ 145 - 150 | Carbons bonded to the methoxy groups are also deshielded and appear downfield. Two distinct signals are expected. |
| C1 (Ar-C-SO₂) | ~ 125 | The carbon attached to the sulfonamide group. |
| C3 (Ar-C-H) | ~ 118 | Aromatic CH carbon. |
| C6 (Ar-C-H) | ~ 100 | This carbon is shielded by both ortho and para electron-donating groups, causing a significant upfield shift. |
| -OCH₃ (position 2) | ~ 57 | Methoxy carbons typically appear in this region. |
| -OCH₃ (position 5) | ~ 56 | A distinct signal for the second methoxy carbon is expected. |
| -CH₃ (N-methyl) | ~ 29 | The N-methyl carbon is found in the aliphatic region. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh and dissolve 10-20 mg of the synthesized this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. A higher field strength provides better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the aromatic singlets.
-
¹³C NMR Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). An adequate number of scans (typically several thousand) and a relaxation delay of 2 seconds are necessary to obtain good quality spectra for all carbon signals.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm and the ¹³C spectrum to the solvent peak at 39.52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale for Assignment |
| N-H Stretch (Amine) | 3450 - 3300 | Medium | The primary amine (-NH₂) typically shows two distinct bands in this region, corresponding to the symmetric and asymmetric stretching vibrations. |
| N-H Stretch (Sulfonamide) | 3350 - 3250 | Medium | A single, often broad peak for the secondary sulfonamide N-H stretch.[2] |
| C-H Stretch (Aromatic) | 3100 - 3000 | Weak | Characteristic stretching vibrations for C-H bonds on the aromatic ring.[2] |
| C-H Stretch (Aliphatic) | 2980 - 2850 | Medium | Symmetric and asymmetric stretching vibrations of the methyl groups (-OCH₃ and -NCH₃). |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium-Strong | Multiple sharp peaks corresponding to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[2] |
| S=O Stretch (Sulfonamide) | 1350-1300 & 1170-1150 | Strong | Two very strong and distinct peaks are the hallmark of a sulfonamide group, corresponding to the asymmetric and symmetric S=O stretches, respectively.[2][3] |
| C-N Stretch (Aromatic Amine) | 1340 - 1250 | Medium-Strong | Stretching vibration of the aryl C-N bond.[2] |
| C-O Stretch (Aryl Ether) | 1270-1230 & 1050-1000 | Strong | Asymmetric and symmetric C-O-C stretching vibrations from the two methoxy groups.[2] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or Attenuated Total Reflectance (ATR). For the KBr method, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk. For ATR, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) first, which is then automatically subtracted from the sample spectrum.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups based on their position, intensity, and shape.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) reveals structural information through fragmentation patterns.
Predicted Mass Spectrometry Data
The molecular formula C₉H₁₄N₂O₄S corresponds to a monoisotopic mass of 246.0674 Da.[1]
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is the preferred method for this class of compounds, as the amine and sulfonamide nitrogens can be readily protonated.
-
Expected Parent Ion: The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at m/z 247.0752.
-
High-Resolution MS: An exact mass measurement of the parent ion should be within 5 ppm of the theoretical value (247.0752) to confidently confirm the elemental composition C₉H₁₅N₂O₄S⁺.
-
Fragmentation (MS/MS): Collision-induced dissociation (CID) of the parent ion [M+H]⁺ would likely lead to characteristic fragment ions. The primary fragmentation pathways involve the cleavage of the C-S and S-N bonds.
Caption: Predicted major fragmentation pathways for [M+H]⁺ of the target molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Data Acquisition:
-
Full Scan MS: Acquire data in positive ESI mode over a mass range of m/z 50-500 to identify the [M+H]⁺ ion.
-
MS/MS: Perform product ion scans on the isolated parent ion (m/z 247.1) to obtain the fragmentation pattern.[2]
-
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical value. Analyze the fragmentation pattern to confirm the connectivity of the molecular structure.
Integrated Workflow for Compound Verification
A logical and sequential workflow is crucial for the definitive identification of a synthesized compound. The process should integrate synthesis, purification, and multi-technique spectroscopic analysis.
Caption: Workflow for synthesis, purification, and analytical confirmation.[2]
Conclusion
The structural elucidation of this compound relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a detailed framework of the expected spectroscopic data and the robust protocols required for their acquisition. By comparing experimentally obtained data with the predictive values and characteristic patterns outlined herein, researchers can achieve unambiguous confirmation of the molecular structure, ensuring the identity, purity, and quality of the compound for its intended application.
References
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. National Center for Biotechnology Information. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Informations. Available at: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS 49701-24-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide, registered under CAS number 49701-24-8, is a sulfonamide derivative with a unique substitution pattern that makes it a compound of interest in various chemical and pharmaceutical research areas.[1][2] Its structure, featuring an aromatic amine, two methoxy groups, and an N-methylated sulfonamide moiety, provides a scaffold for diverse chemical modifications and potential biological activity.[1] This technical guide offers a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its synthesis and potential applications.
Chemical Identity and Structure
The unambiguous identification of a compound is paramount for any scientific investigation. 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide is structurally defined by a benzene ring substituted with an amino group at position 4, two methoxy groups at positions 2 and 5, and an N-methylbenzenesulphonamide group at position 1.
-
IUPAC Name: 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide[3]
-
Canonical SMILES: CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC[3]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is crucial for its handling, formulation, and development. The following table summarizes the known and predicted properties of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.
| Property | Value | Source |
| Appearance | White Powder | [1] |
| Melting Point | 223°C (minimum) | [4][7] |
| Boiling Point (Predicted) | 444.1 °C at 760 mmHg | [1][8] |
| Density (Predicted) | 1.294 g/cm³ | [1][8] |
| Flash Point (Predicted) | 222.4 °C | [1][8] |
| pKa (Predicted) | 12.15 ± 0.50 | [1] |
| XLogP3 (Predicted) | 0.1 | [3] |
| Vapor Pressure (Predicted) | 4.41E-08 mmHg at 25°C | [1] |
| Refractive Index (Predicted) | 1.545 | [1][8] |
Synthesis and Purification
General Synthetic Workflow
Caption: General workflow for the synthesis of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.
Experimental Protocol: A Representative Synthesis
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired purity.
Step 1: Chlorosulfonation of 2,5-Dimethoxyaniline
-
In a fume hood, cool a solution of 2,5-dimethoxyaniline in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) to 0-5 °C in an ice bath.
-
Slowly add chlorosulfonic acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
-
Collect the precipitated solid, which is the intermediate sulfonyl chloride, by vacuum filtration and wash with cold water.
Step 2: Amination with Methylamine
-
Suspend the crude 4-amino-2,5-dimethoxybenzene-1-sulfonyl chloride in a suitable solvent (e.g., tetrahydrofuran or dioxane).
-
Cool the suspension in an ice bath and add an aqueous solution of methylamine (excess) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Treat the residue with water and collect the solid product by filtration.
Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product of high purity.[9]
Spectroscopic Characterization
The structural elucidation and confirmation of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR)
-
Predicted Chemical Shifts (in DMSO-d₆):
-
-NH₂ protons: A broad singlet.
-
Aromatic protons: Two singlets in the aromatic region.
-
-OCH₃ protons: Two distinct singlets for the two methoxy groups.
-
-NH- (sulfonamide) proton: A singlet, potentially exchangeable with D₂O.
-
-NCH₃ protons: A singlet or a doublet depending on the coupling with the sulfonamide proton.[9]
-
¹³C NMR (Carbon NMR)
-
The spectrum is expected to show distinct signals for each of the nine carbon atoms in the molecule, with the chemical shifts influenced by the electron-donating and -withdrawing effects of the substituents.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction) and interpret the chemical shifts, multiplicities, and integration to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3400-3200 | Medium, two bands |
| C-H Stretch (Aromatic) | 3100-3000 | Weak to Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Weak to Medium |
| S=O Stretch (Sulfonamide) | 1350-1300 (asymmetric) | Strong |
| S=O Stretch (Sulfonamide) | 1170-1150 (symmetric) | Strong |
| C-N Stretch (Aromatic Amine) | 1340-1250 | Medium to Strong |
| C-O Stretch (Aryl Ether) | 1270-1230 (asymmetric) | Strong |
| C-O Stretch (Aryl Ether) | 1050-1000 (symmetric) | Strong |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.[9]
-
Instrumentation: Use a standard FTIR spectrometer.[9]
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[9]
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for confirming the molecular weight and purity of the compound.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL and then dilute to the low µg/mL range with the mobile phase.[9]
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.[9]
-
LC Conditions:
-
MS Conditions:
-
Ionization Mode: Positive ion mode ESI is generally effective for this class of compounds.[9]
-
Data Acquisition: Acquire full scan mass spectra to identify the protonated molecular ion [M+H]⁺.
-
-
Data Analysis: The mass spectrum should show a prominent peak corresponding to the calculated mass of the protonated molecule (C₉H₁₅N₂O₄S⁺), which is approximately 247.07.
Caption: A logical workflow for the analytical confirmation of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide.
Potential Applications and Biological Relevance
4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide is primarily utilized as an intermediate in the synthesis of pigments and dyes.[1] However, the sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents.[10]
Sulfonamides are known to exhibit a broad spectrum of biological activities, including antibacterial, diuretic, and anticancer properties. A significant number of sulfonamide-containing drugs act as inhibitors of carbonic anhydrases, a family of enzymes involved in various physiological processes.[10] The specific substitution pattern of 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide makes it a candidate for investigation as a potential modulator of biological targets. Further research is warranted to explore its bioactivity and potential therapeutic applications.
Conclusion
This technical guide has provided a detailed overview of the physicochemical characteristics, synthesis, and analytical methodologies for 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS 49701-24-8). The information presented herein serves as a valuable resource for researchers and scientists working with this compound, facilitating its proper handling, characterization, and exploration in various scientific disciplines, from materials science to drug discovery.
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Unraveling the Enigma: A Predicted Mechanism of Action for Dimethoxy-Substituted Sulfonamides and a Roadmap for Experimental Validation
A Technical Guide for Drug Development Professionals
Section 1: The Sulfonamide Scaffold: A Foundation of Therapeutic Diversity
The sulfonamide functional group (—SO₂NH₂) is a cornerstone of modern medicinal chemistry, celebrated for its remarkable versatility and presence in a wide array of therapeutic agents.[1][2][3] From their historical inception as antibacterial agents to their contemporary roles in treating complex diseases, sulfonamides have demonstrated a unique ability to interact with a diverse set of biological targets.[2][4]
1.1. Established Mechanisms of Action: A Tale of Two Targets
The classical mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][5][6] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial DNA synthesis and replication.[4]
Beyond their antimicrobial prowess, a significant class of sulfonamides acts as potent inhibitors of carbonic anhydrases (CAs).[7][8] These ubiquitous zinc-containing metalloenzymes play a critical role in pH regulation, CO₂ transport, and electrolyte balance.[8][9][10] The sulfonamide moiety directly coordinates with the catalytic Zn(II) ion in the active site, disrupting the enzyme's function.[9][11][12] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and increasingly, as anticancer therapeutics targeting tumor-associated CA isoforms that control pH in the tumor microenvironment.[7][9][10]
1.2. The Influence of Dimethoxy Substitution: Predicting a New Trajectory
The introduction of dimethoxy substituents onto the aromatic ring of a sulfonamide is predicted to significantly alter its physicochemical properties and, consequently, its biological activity. Methoxy groups are electron-donating, which can influence the acidity of the sulfonamide nitrogen and the molecule's overall binding energetics.[13][14] While some studies have explored the biological activities of methoxy-substituted sulfonamides, a definitive, unifying mechanism of action remains to be elucidated.[1][13][15][16] This guide proposes a primary and a secondary hypothesis for the mechanism of action of this specific chemical class, coupled with a rigorous experimental framework for validation.
Section 2: A Multi-Target Hypothesis for Dimethoxy-Substituted Sulfonamides
We postulate that dimethoxy-substituted sulfonamides exert their biological effects through a multi-target mechanism, primarily centered on enhanced carbonic anhydrase inhibition and potentially extending to off-target kinase modulation.
2.1. Primary Hypothesis: Selective Carbonic Anhydrase Isoform Inhibition
The core prediction is that the dimethoxy groups will enhance the binding affinity and/or selectivity of the sulfonamide for specific carbonic anhydrase isoforms, particularly tumor-associated isoforms like CA IX and XII.
-
Rationale: The electron-donating nature of the methoxy groups can increase the electron density on the sulfonamide nitrogen, potentially strengthening its coordination with the active site zinc ion.[12] Furthermore, the specific positioning of these groups could facilitate favorable interactions with amino acid residues lining the active site cavity, leading to isoform-specific inhibition.[10][11]
-
Predicted Downstream Effects: Inhibition of tumor-associated CAs disrupts the delicate pH balance in cancer cells, leading to intracellular acidification and extracellular alkalinization. This pH dysregulation can trigger apoptosis, inhibit proliferation, and reduce the metastatic potential of cancer cells.[7][10]
2.2. Secondary Hypothesis: Off-Target Kinase Inhibition
A growing body of evidence suggests that the sulfonamide scaffold can act as a "hinge-binder" in the ATP-binding pocket of various protein kinases.[17][18][19] Several sulfonamide-containing drugs have been developed as potent kinase inhibitors for cancer therapy.[17][18][20]
-
Rationale: The structural framework of a dimethoxy-substituted sulfonamide may bear sufficient resemblance to known kinase inhibitors, allowing it to compete with ATP for binding. This could lead to the inhibition of key signaling pathways that are often dysregulated in diseases like cancer.[19]
-
Potential Kinase Targets: Plausible targets include receptor tyrosine kinases like VEGFR-2, which are crucial for angiogenesis, or intracellular kinases like FAK or members of the MAPK pathway, which regulate cell growth and survival.[17][20]
2.3. Visualizing the Predicted Pathways
The following diagrams illustrate the proposed primary and secondary mechanisms of action.
Caption: Predicted primary and secondary mechanisms of action.
Section 3: A Step-by-Step Guide to Experimental Validation
To rigorously test these hypotheses, a phased experimental approach is essential. This workflow is designed to move from broad target identification to specific mechanistic validation.[21][22][23]
Caption: A logical workflow for mechanism of action validation.
3.1. Phase 1: Target Identification and Engagement
The initial step is to determine if the compound physically interacts with proteins within a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular environment.[24][25] It relies on the principle that ligand binding stabilizes a target protein, increasing its melting temperature (Tₘ).[26][27]
-
Cell Culture and Treatment: Culture relevant cells (e.g., cancer cell lines known to overexpress CA IX or specific kinases) to 70-80% confluency. Treat cells with the dimethoxy-substituted sulfonamide or vehicle control (DMSO) for 1-2 hours.[25]
-
Heat Shock: Harvest and wash the cells. Resuspend in PBS and aliquot into PCR tubes. Heat the cell suspensions across a temperature gradient (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.[25]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[25]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the heat-denatured, aggregated proteins.[25]
-
Detection and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of a specific target protein (e.g., CA IX) remaining in the soluble fraction at each temperature using Western blotting.[25][28] A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.[25]
3.2. Phase 2: In Vitro Mechanistic Assays
Once target engagement is confirmed, the next step is to quantify the inhibitory activity of the compound against the identified targets.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This assay measures the ability of the compound to inhibit the enzymatic activity of specific CA isoforms.[29][30] A common method involves monitoring the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[8]
-
Reagent Preparation: Prepare a Tris-sulfate buffer (pH 7.6), a solution of the purified CA enzyme (e.g., recombinant human CA IX), the substrate (p-nitrophenyl acetate), and various concentrations of the test compound.[8]
-
Reaction Setup: In a 96-well plate, add the buffer, the test compound (or inhibitor control like Acetazolamide), and the enzyme solution. Pre-incubate for 10 minutes at room temperature.[8][31]
-
Initiate Reaction: Add the substrate to all wells to start the reaction.[31]
-
Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 60 minutes) at room temperature.[31] The rate of p-nitrophenol production is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.[31]
| Compound | Target | IC₅₀ (nM) |
| Dimethoxy-Sulfonamide X | hCA II | Experimental Value |
| Dimethoxy-Sulfonamide X | hCA IX | Experimental Value |
| Acetazolamide (Control) | hCA II | Reference Value |
| Acetazolamide (Control) | hCA IX | Reference Value |
| Caption: Example table for presenting CA inhibition data. |
3.3. Phase 3: Cellular and Phenotypic Assays
The final phase connects target inhibition to a cellular response, confirming the biological relevance of the in vitro findings.
Experimental Protocol: Western Blot Analysis of Downstream Signaling
Western blotting is a fundamental technique used to detect changes in the expression and phosphorylation status of proteins in a signaling pathway.[32][33][34]
-
Cell Culture and Treatment: Seed appropriate cells and grow to 70-80% confluency. Serum-starve the cells if necessary to reduce basal signaling, then treat with various concentrations of the dimethoxy-substituted sulfonamide for a defined period.[32]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[32]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.[35]
-
Gel Electrophoresis: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-PAGE.[32][34]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[34]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[34] Incubate the membrane with a primary antibody specific to the target protein of interest (e.g., phospho-ERK, total-ERK, cleaved Caspase-3) overnight at 4°C.[34]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[32] Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image with a digital imaging system.[32]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.[36]
Section 4: Data Interpretation and Future Directions
A successful validation will establish a clear line of evidence from target engagement (CETSA) to functional inhibition (in vitro assays) and finally to a predictable cellular outcome (phenotypic and signaling assays). If the primary hypothesis holds, the data should show selective inhibition of a CA isoform, a corresponding decrease in cancer cell viability, and activation of apoptotic markers. If the secondary hypothesis is supported, inhibition of a specific kinase should correlate with the down-regulation of its corresponding signaling pathway (e.g., decreased p-ERK levels) and an anti-proliferative effect.
This guide provides a robust framework for elucidating the mechanism of action of dimethoxy-substituted sulfonamides. The integration of biophysical, biochemical, and cell-based assays is critical for building a comprehensive and scientifically sound mechanistic narrative, paving the way for the rational development of this promising class of molecules into next-generation therapeutics.
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Solubility and Stability Profile of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: A Methodological Whitepaper
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous and organic solubility, as well as the chemical stability, of the compound 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (ADMBS). As a sulfonamide derivative, ADMBS holds potential for pharmaceutical applications, where a thorough understanding of its physicochemical properties is a prerequisite for successful formulation and development.[1] This document outlines detailed, field-proven protocols for equilibrium solubility determination and forced degradation studies, grounded in established scientific principles and regulatory expectations. The causality behind experimental choices is elucidated to empower researchers to not only replicate but also adapt these methodologies. All quantitative data are summarized for clarity, and key workflows are visualized to enhance comprehension.
Introduction: The Critical Role of Physicochemical Profiling
This compound (CAS: 49701-24-8; Molecular Formula: C₉H₁₄N₂O₄S) is an aromatic sulfonamide whose structure suggests potential utility as a chemical intermediate or a pharmacologically active agent.[1][2][3] Its core structure contains an ionizable primary amine, a weakly acidic sulfonamide group, and two methoxy groups, which collectively dictate its solubility, stability, and interaction with biological systems.
The journey from a promising compound to a viable drug product is contingent upon its physicochemical characteristics. Poor solubility can lead to low bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradants. Therefore, a rigorous early-stage assessment of these properties is not merely a data-gathering exercise; it is a critical step in risk mitigation and strategic development. This guide provides the foundational methodologies for such an assessment.
Solubility Profile: Beyond a Single Number
Solubility determines the rate and extent of drug absorption and is a key factor in the selection of dosage forms. For ADMBS, the presence of both a basic amino group and an acidic sulfonamide proton (with a predicted pKa of ~12.15) suggests that its aqueous solubility will be highly dependent on pH.[1]
Causality of Solvent Selection
The choice of solvents is driven by the need to understand the compound's behavior in various biopharmaceutical and manufacturing contexts.
-
Water (Purified/WFI): Establishes baseline aqueous solubility.
-
pH-Adjusted Buffers (e.g., pH 2.0, 7.4, 9.0): Simulates the physiological pH range of the gastrointestinal tract and blood, providing insight into where the drug might dissolve in vivo. The solubility of sulfonamides generally increases with pH above their pKa.[4]
-
Organic and Co-solvents (Ethanol, Propylene Glycol, DMSO): Commonly used in liquid formulations and for creating stock solutions in preclinical screening. Understanding solubility in these systems is vital for formulation development.
Experimental Protocol: Equilibrium Shake-Flask Method
This method is the gold standard for determining thermodynamic solubility. It is designed to ensure that a true equilibrium is reached between the dissolved and solid states of the compound.
Protocol Steps:
-
Preparation: Add an excess amount of ADMBS (e.g., 10-20 mg) to a series of 2 mL glass vials. The excess solid should be visually apparent.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of each selected solvent/buffer to the respective vials.
-
Equilibration: Seal the vials and place them in a constant-temperature shaker or rotator (e.g., 25 °C and 37 °C) for a minimum of 48-72 hours. This extended duration is crucial to ensure equilibrium is reached.
-
Sample Processing: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant. To remove any undissolved microparticles, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent). This step is critical to avoid artificially inflated solubility values.
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase and analyze the concentration of ADMBS using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Determine the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
Anticipated Solubility Data Summary
| Solvent System | Temperature (°C) | Expected Solubility (mg/mL) |
| Purified Water | 25 | Quantitative Value |
| 0.01 N HCl (pH ~2) | 37 | Quantitative Value |
| Phosphate Buffer (pH 7.4) | 37 | Quantitative Value |
| Borate Buffer (pH 9.0) | 37 | Quantitative Value |
| Ethanol | 25 | Quantitative Value |
| Propylene Glycol | 25 | Quantitative Value |
| Dimethyl Sulfoxide (DMSO) | 25 | Quantitative Value |
Stability Profile: Uncovering Potential Liabilities
Stability testing, particularly forced degradation, is a regulatory requirement and a cornerstone of robust formulation development.[5][6] The objective is to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from these products.[7] The industry-accepted target for degradation is typically 5-20% to ensure that primary degradants are formed without overwhelming the sample.[7][8]
Rationale for Stress Conditions
The selected stress conditions simulate the environmental and physiological challenges the compound may encounter during its shelf-life and upon administration.
-
Acid/Base Hydrolysis: Probes the stability of functional groups like sulfonamides and ethers in pH extremes, mimicking conditions in the stomach and intestines.
-
Oxidation: Assesses susceptibility to oxidative degradation, which can be initiated by atmospheric oxygen or excipients. The electron-rich dimethoxy-aniline ring is a potential site for oxidation.
-
Thermal Stress: Evaluates the intrinsic stability of the molecule at elevated temperatures, relevant for manufacturing processes (e.g., drying) and long-term storage.
-
Photostability: Determines if the molecule is sensitive to light, which dictates packaging requirements. Aromatic amines are often photosensitive.
Experimental Protocol: Forced Degradation Studies
Materials:
-
ADMBS stock solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol).[8]
-
Acids: 0.1 N and 1 N Hydrochloric Acid (HCl).
-
Bases: 0.1 N and 1 N Sodium Hydroxide (NaOH).
-
Oxidizing Agent: 3% and 30% Hydrogen Peroxide (H₂O₂).
-
High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.
General Procedure:
-
Sample Preparation: For each condition, dilute the ADMBS stock solution with the stress agent to a final concentration of approximately 100-200 µg/mL.
-
Stress Application:
-
Hydrolytic: Mix the drug solution with acid or base. Hold at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 8, 24 hours).[8]
-
Oxidative: Mix the drug solution with H₂O₂. Hold at room temperature for a defined period.
-
Thermal: Store the solid drug substance and a solution of the drug in an oven at an elevated temperature (e.g., 80 °C).
-
Photolytic: Expose the solid drug and drug solution to a light source providing combined UV and visible output as specified in ICH Q1B guidelines.
-
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before HPLC analysis to prevent damage to the column.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The PDA detector is invaluable for assessing peak purity and providing UV spectra of new peaks to aid in identification.
-
Data Evaluation: Calculate the percentage degradation of ADMBS. Note the retention time and peak area of any new impurities formed.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting forced degradation (stress testing) studies.
Anticipated Stability Data Summary
| Stress Condition | Reagent/Temp | Duration (hr) | % Degradation | No. of Degradants |
| Control (Unstressed) | - | 24 | < 1.0% | 0 |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | Quantitative Value | Integer Value |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 24 | Quantitative Value | Integer Value |
| Oxidation | 3% H₂O₂, RT | 24 | Quantitative Value | Integer Value |
| Thermal (Solution) | 80°C | 24 | Quantitative Value | Integer Value |
| Photolytic (Solid) | ICH Q1B | - | Quantitative Value | Integer Value |
Conclusion and Forward Outlook
This guide provides the essential, validated methodologies for a comprehensive evaluation of the solubility and stability of this compound. The data generated from these protocols will form the bedrock of any subsequent formulation and development activities. Understanding the pH-solubility profile is paramount for designing oral dosage forms, while the insights from forced degradation studies are indispensable for developing a stable formulation, defining storage conditions, and selecting appropriate packaging. By adhering to these scientifically grounded and logically structured workflows, researchers can confidently characterize ADMBS, enabling data-driven decisions that accelerate the path from discovery to application.
References
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4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide Chemical Properties. LookChem. [Link]
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Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem, National Center for Biotechnology Information. [Link]
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Sulfonamide (medicine). Wikipedia. [Link]
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4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide. Local Pharma Guide. [Link]
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Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]
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Degradation of sulfonamides as a microbial resistance mechanism. PubMed, National Center for Biotechnology Information. [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
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4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide. ChemBK. [Link]
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Sulfanilamide. Wikipedia. [Link]
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Forced Degradation Studies. MedCrave online. [Link]
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Sulfanilamide. PubChem, National Center for Biotechnology Information. [Link]
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Forced Degradation in Pharmaceuticals – A Regulatory Update. SpringerLink. [Link]
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The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
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Synthesis and characterization of (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. [Link]
-
BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. GSRS. [Link]
-
2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide. WorldOfChemicals. [Link]
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Molecular weight and formula of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
An In-depth Technical Guide to 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Authored for Senior Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a substituted aniline derivative. It serves as a core reference for researchers, detailing its fundamental chemical and physical properties, a robust synthetic pathway, and a multi-technique approach for analytical validation. The methodologies described herein are designed to be self-validating, ensuring high confidence in the identity and quality of the synthesized compound.
Compound Identification and Core Properties
This compound is a specific sulfonamide compound with the Chemical Abstracts Service (CAS) number 49701-24-8.[1][2][3] Its structural and physicochemical properties are foundational for its use in further research and development.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 49701-24-8 | [1][2][4] |
| Molecular Formula | C₉H₁₄N₂O₄S | [1][3][4] |
| SMILES | CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC | [4] |
| InChIKey | CISVVDNATRQDNU-UHFFFAOYSA-N | [4] |
Physicochemical Data
The quantitative properties of a compound are critical for experimental design, including solubility tests, formulation, and reaction stoichiometry.
| Property | Value | Source |
| Molecular Weight | 246.29 g/mol | [4] |
| Monoisotopic Mass | 246.06742811 Da | [4] |
| Appearance | White Powder | [3] |
| Melting Point | 223 °C | [1][3] |
| Storage | Sealed in dry, 2-8°C | [2] |
Synthesis and Purification
The synthesis of this compound can be logically achieved via a two-step process starting from commercially available 2,5-dimethoxyaniline. This pathway involves an initial chlorosulfonation followed by amidation with methylamine.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the starting material to the final, purified product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 4-Amino-2,5-dimethoxybenzene-1-sulfonyl chloride (Intermediate)
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride drying tube, add 2,5-dimethoxyaniline to a suitable solvent like chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Rationale: The chlorosulfonation reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and degradation of the starting material.
-
-
Reagent Addition: Add chlorosulfonic acid dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.[5]
-
Reaction: After complete addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3-4 hours to ensure the reaction goes to completion.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The sulfonyl chloride intermediate will precipitate as a solid.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove any residual acid. Dry the intermediate under a vacuum.
Step 2: Synthesis of this compound
-
Dissolution: Dissolve the dried sulfonyl chloride intermediate in a suitable solvent (e.g., tetrahydrofuran) in a reaction flask.
-
Amidation: To this solution, add an aqueous solution of methylamine and a base such as pyridine.
-
Rationale: Pyridine acts as a base to neutralize the HCl byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Precipitation: Once the reaction is complete, pour the mixture into a beaker of cold water to precipitate the crude product.
-
Purification: Collect the crude solid by filtration. Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a white powder.[5]
Analytical Characterization and Validation
Unequivocal structural confirmation and purity assessment require a combination of chromatographic and spectroscopic techniques. The data from each method must be consistent to validate the final product.
Analytical Validation Workflow
Caption: A multi-technique workflow for analytical validation of the target compound.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Expected Result: A single major peak representing the pure compound, with purity calculated as >98% by area normalization.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight of the compound.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: The mass spectrum should display a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: 247.07 (Calculated for C₉H₁₅N₂O₄S⁺). The observed mass should be within a narrow tolerance (e.g., ± 0.1 Da) of the calculated value.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise chemical structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Predicted ¹H and ¹³C NMR Data:
| ¹H NMR Assignment | Predicted Shift (ppm) | Multiplicity | Integration |
| -NH₂ (amino) | ~5.0 | Broad singlet | 2H |
| Ar-H (position 3) | ~7.1 | Singlet | 1H |
| Ar-H (position 6) | ~6.4 | Singlet | 1H |
| -OCH₃ (position 2) | ~3.8 | Singlet | 3H |
| -OCH₃ (position 5) | ~3.7 | Singlet | 3H |
| -NH- (sulfonamide) | ~7.5 | Quartet | 1H |
| -CH₃ (N-methyl) | ~2.5 | Doublet | 3H |
-
Rationale: The chemical shifts are predicted based on the electronic effects of the substituents. The methoxy groups (-OCH₃) are electron-donating, shielding the aromatic protons. The sulfonamide group is electron-withdrawing. The coupling between the sulfonamide proton and the N-methyl protons would result in a quartet and a doublet, respectively.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Expected Characteristic Peaks (cm⁻¹):
-
3450-3300: N-H stretching vibrations (asymmetric and symmetric) of the primary amine (-NH₂).
-
3300-3250: N-H stretching of the secondary sulfonamide (-SO₂NH-).
-
1350-1310 & 1170-1150: Asymmetric and symmetric S=O stretching of the sulfonamide group.
-
1250-1200 & 1050-1000: C-O stretching of the aryl ether (methoxy groups).
-
2950-2850: C-H stretching of the methyl groups.
-
Safety, Handling, and Storage
While some aggregated GHS information suggests the compound is not classified as hazardous, it is imperative to treat all research chemicals with appropriate caution.[1][4]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder. Avoid contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[2]
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
X-Y Chemical. (n.d.). 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS No. 49701-24-8) SDS. Retrieved from [Link]
-
Tradeindia. (n.d.). 4-amino 2:5 Dimethoxy N.methyl Sulphonamide - Cas No: 49701-24-8. Retrieved from [Link]
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- 4. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Compound with InChIKey CISVVDNATRQDNU-UHFFFAOYSA-N
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The Enduring Scaffold: A Technical Guide to 4-Amino-Substituted Benzenesulfonamides in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Since the serendipitous discovery of their antibacterial properties, compounds based on the 4-amino-substituted benzenesulfonamide scaffold have become a cornerstone of medicinal chemistry. This guide provides a comprehensive technical review of this privileged structure, moving beyond its historical context to explore its modern applications. We will dissect the core principles of its mechanism of action against various biological targets, delve into the nuances of structure-activity relationships (SAR), and provide field-proven experimental protocols for synthesis and evaluation. This document is intended to serve as a practical resource for researchers engaged in the design and development of novel therapeutics, showcasing the remarkable versatility of the 4-aminobenzenesulfonamide core in addressing a wide spectrum of diseases, from bacterial infections to cancer and inflammatory disorders.
Part 1: The 4-Aminobenzenesulfonamide Core: A Foundation of Medicinal Chemistry
A Historical Perspective on a Privileged Scaffold
The journey of the 4-aminobenzenesulfonamide scaffold began with the discovery of the antibacterial activity of Prontosil in the 1930s.[1] It was soon realized that the active metabolite was sulfanilamide (4-aminobenzenesulfonamide), marking the dawn of the antibiotic era.[2] This discovery unveiled a fundamental principle of antimetabolite drugs and established the benzenesulfonamide moiety as a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[3] Its synthetic accessibility and versatile chemical handles have allowed for extensive derivatization, leading to a vast array of clinically significant drugs.
Physicochemical Properties and Synthetic Accessibility
The 4-aminobenzenesulfonamide core possesses a unique combination of properties that make it an attractive starting point for drug design. The sulfonamide group (–SO₂NH₂) is a strong hydrogen bond donor and acceptor, and its acidic nature allows for salt formation, which can be modulated to optimize pharmacokinetic properties.[2] The primary amino group (–NH₂) at the para position is crucial for the classical antibacterial activity and serves as a key site for chemical modification to target other enzymes.[2][4]
The synthesis of the core scaffold is typically straightforward, often starting from p-nitrobenzenesulfonyl chloride, which is then reacted with an amine, followed by reduction of the nitro group to the essential 4-amino group.[5][6] This robust synthetic route allows for the generation of large libraries of analogues for screening and optimization.
Part 2: Antibacterial Agents: The Classic Application
Mechanism of Action: Inhibition of Dihydropteroate Synthase
The antibacterial action of sulfonamides is a classic example of competitive antagonism.[][8] Bacteria, unlike humans who obtain folate from their diet, must synthesize folic acid de novo.[2][8] A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).
Due to the structural similarity between sulfanilamide and PABA, sulfonamides act as competitive inhibitors of DHPS.[] By binding to the active site of the enzyme, they prevent the incorporation of PABA, thereby halting the synthesis of dihydrofolic acid and, consequently, tetrahydrofolic acid.[] Tetrahydrofolate is an essential cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA.[] By disrupting this pathway, sulfonamides inhibit bacterial growth and replication, exerting a bacteriostatic effect.[9][10]
Caption: Bacterial Folic Acid Synthesis and Sulfonamide Inhibition.
Structure-Activity Relationship (SAR) for Antibacterial Activity
The SAR for antibacterial sulfonamides is well-established:
-
The para-amino group (N4) must be free or readily convertible to a free amino group in vivo.[2]
-
The benzene ring and the sulfonamide group are both essential.
-
Substitution on the sulfonamide nitrogen (N1) can significantly impact potency, solubility, and pharmacokinetic properties.[2] Heterocyclic substituents often lead to highly potent compounds.
Experimental Protocol: Synthesis of 4-Aminobenzenesulfonamide
This protocol describes a common method for the synthesis of the parent sulfanilamide from p-nitrobenzenesulfonamide.[5]
Materials:
-
p-Nitrobenzenesulfonamide
-
Methanol
-
Concentrated Hydrochloric Acid
-
Reduced Iron powder
-
4N Sodium Hydroxide
-
Acetone
Procedure:
-
Dissolve p-nitrobenzenesulfonamide (e.g., 5.9 g) in methanol (100 ml).
-
Add concentrated hydrochloric acid to the solution.
-
Add reduced iron powder (e.g., 4.2 g) portion-wise while stirring.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture to remove the iron residue.
-
Evaporate the methanol from the filtrate under reduced pressure.
-
Make the residue basic by adding 4N sodium hydroxide, which will precipitate the product along with iron oxides.
-
Collect the precipitate by filtration.
-
Dissolve the precipitate in acetone (200 ml) and filter to remove the insoluble iron oxides.
-
Evaporate the acetone under reduced pressure to yield pure 4-aminobenzenesulfonamide.[5]
-
Characterize the final product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound.
Materials:
-
Test compound (e.g., a synthesized sulfonamide)
-
Bacterial strain (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria, no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Part 3: Carbonic Anhydrase Inhibitors: A Versatile Target
The 4-aminobenzenesulfonamide scaffold is a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][11]
The Role of Carbonic Anhydrases
CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.[11] Several of the 15 human CA isoforms are important drug targets. For example, CA IX and XII are overexpressed in various tumors and are linked to cancer progression, while other isoforms are involved in glaucoma and epilepsy.[1][12]
Mechanism of Inhibition
The primary sulfonamide group (–SO₂NH₂) is the key zinc-binding group. In its deprotonated, anionic form (–SO₂NH⁻), it coordinates to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle.[13] This binding is stabilized by a network of hydrogen bonds with active site residues.
Caption: General Mechanism of Carbonic Anhydrase Inhibition.
Applications and SAR of Carbonic Anhydrase Inhibitors
The hypoxic environment of solid tumors leads to the overexpression of CA IX and XII, which helps maintain the intracellular pH, promoting tumor cell survival and proliferation.[12] Selective inhibition of these isoforms is a promising anticancer strategy.
SAR for CA IX/XII Inhibition:
-
The "tail" approach, which involves adding various moieties to the 4-amino group, is a common strategy to achieve isoform selectivity.[1]
-
These tails can form additional interactions with residues in and around the active site, which differ between isoforms.[14]
-
For instance, quinazoline derivatives attached to the 4-aminobenzenesulfonamide scaffold have shown potent and selective inhibition of CA IX and XII, leading to decreased cancer cell viability.[12]
Certain CA isoforms in the brain, such as CA VII and XIV, are implicated in neuronal excitability.[15][16] Their inhibition can have an anticonvulsant effect.
SAR for Anticonvulsant Activity:
-
Aromatic amides derived from 4-aminobenzenesulfonamide and branched aliphatic carboxylic acids have been shown to be potent inhibitors of CA VII and XIV.[15][16]
-
The hydrophobicity and branching of the aliphatic chain modulate the affinity for different isoforms.[15]
Tabulated Data: Inhibitory Activity of Selected Derivatives against CA Isoforms
| Compound Class | Target Isoform(s) | Representative Kᵢ (nM) | Reference |
| Quinazolin-4-sulfonamides | CA IX, CA XII | IC₅₀ = 5.45 µM (HT-29 cells) | [12] |
| Branched-Alkylamides | CA VII, CA XIV | 5.0 - 71 | [16] |
| Diazobenzenesulfonamides | CA I | Nanomolar affinities | [1] |
| N-Aryl-β-alanine derivatives | CA II | Good affinity | [1] |
| Acylthioureas | CA IX | 21.5 - 44.0 | [17] |
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This is a standard method to measure the inhibition of CA catalytic activity.
Materials:
-
Purified human CA isoform
-
Test compound
-
CO₂-saturated water
-
Buffer solution (e.g., Tris-HCl) with a pH indicator
-
Stopped-flow spectrophotometer
Procedure:
-
Prepare solutions of the enzyme and the inhibitor at various concentrations in the buffer.
-
Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Monitor the change in absorbance of the pH indicator over time as the CO₂ is hydrated and protons are produced.
-
Calculate the initial rate of the reaction.
-
Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.
-
Kᵢ values can be determined using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known.
Part 4: Cyclooxygenase-2 (COX-2) Inhibitors: Anti-Inflammatory Agents
The COX Enzymes and Inflammation
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[18] There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[18] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action and SAR for COX-2 Inhibition
The 4-aminobenzenesulfonamide moiety is a hallmark of the "coxib" class of selective COX-2 inhibitors (e.g., Celecoxib). The active site of COX-2 has a larger, more accommodating side pocket compared to COX-1.[19] The benzenesulfonamide group of the inhibitor fits into this side pocket, forming hydrogen bonds with key residues like Arg-513, an interaction that is not possible in the more constricted COX-1 active site.[19][20] This differential binding is the basis for COX-2 selectivity.
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- 14. researchgate.net [researchgate.net]
- 15. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 3-Aminobenzenesulfonamides incorporating acylthiourea moieties selectively inhibit the tumor-associated carbonic anhydrase isoform IX over the off-target isoforms I, II and IV - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: Synthesis, Characterization, and Historical Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, a substituted benzenesulfonamide. Reflecting the current state of publicly available scientific literature, this document focuses on the compound's chemical identity, a plausible synthetic route adapted from a closely related analog, and detailed methodologies for its analytical characterization. The historical context is presented through the lens of the broader class of sulfonamides, which have a rich and impactful history in medicinal chemistry. Due to a lack of specific data, the biological activity of the title compound is discussed from a theoretical perspective, drawing on the known mechanisms of related sulfonamide drugs.
Introduction to the Sulfonamide Class: A Historical Perspective
The story of sulfonamides is a landmark in the history of medicine. These synthetic antimicrobial agents were the first broadly effective systemic drugs to combat bacterial infections, heralding the age of antibiotics. Their discovery originated in the German dye industry in the early 1930s. At Bayer AG, a team led by Gerhard Domagk was investigating the antibacterial properties of coal-tar dyes.[1] In 1932, they found that a red dye named Prontosil showed remarkable efficacy against streptococcal infections in mice.[2][3]
A pivotal breakthrough came when it was discovered that Prontosil was a prodrug, being metabolized in the body to the active compound, sulfanilamide.[1] This discovery led to a surge in the development of numerous sulfonamide derivatives, often referred to as the "sulfa craze."[2] These drugs proved invaluable during World War II, saving countless lives from bacterial infections.[1]
The primary mechanism of action of antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[1] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking its production, sulfonamides act as bacteriostatic agents, inhibiting bacterial growth and replication.[1] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[1]
While their use as frontline antibiotics has diminished with the advent of more potent and specific agents, sulfonamides remain relevant in certain clinical applications and continue to serve as important scaffolds in drug discovery.[2]
Physicochemical Properties of this compound
This compound is a substituted aromatic sulfonamide. Its core structure consists of a benzene ring substituted with an amino group, two methoxy groups, and an N-methylsulfonamide group.
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 49701-24-8 | |
| Molecular Formula | C₉H₁₄N₂O₄S | |
| Molecular Weight | 246.29 g/mol | |
| Canonical SMILES | CNS(=O)(=O)C1=C(C=C(C(=C1)OC)N)OC | |
| InChIKey | CISVVDNATRQDNU-UHFFFAOYSA-N |
Synthesis and Purification
The proposed synthetic pathway involves two main steps:
-
Chlorosulfonation of 2,5-dimethoxyaniline: This step introduces the sulfonyl chloride group onto the aromatic ring.
-
Formation of the Sulfonamide: The resulting sulfonyl chloride is then reacted with methylamine to form the final N-methylsulfonamide product.
Detailed Experimental Protocol
Step 1: Chlorosulfonation of 2,5-dimethoxyaniline
-
In a flask equipped with a magnetic stirrer and under a fume hood, dissolve 2,5-dimethoxyaniline in a suitable anhydrous solvent (e.g., chloroform or dichloromethane) and cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. The reaction is exothermic and releases HCl gas, so proper ventilation and caution are necessary.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
Step 2: Formation of the N-methylsulfonamide
-
In a separate reaction vessel, prepare a solution of methylamine in a suitable solvent, along with a base (e.g., pyridine or triethylamine) to neutralize the HCl generated during the reaction.
-
Cool the methylamine solution in an ice bath.
-
Slowly add the sulfonyl chloride intermediate from Step 1 to the cooled methylamine solution with stirring.
-
After the addition, allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by TLC.
Step 3: Work-up and Purification
-
Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.[4]
Analytical Characterization
To confirm the identity and purity of the synthesized compound, a combination of analytical techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide valuable information.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, the methoxy protons, and the N-methyl protons, with characteristic chemical shifts and coupling patterns.
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, helping to confirm the carbon skeleton.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra with appropriate parameters.
-
Data Analysis: Process the spectra and assign the signals to the corresponding protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound should exhibit characteristic absorption bands for the N-H stretches of the amino and sulfonamide groups, C-H stretches of the aromatic and methyl groups, S=O stretches of the sulfonamide group, and C-O stretches of the methoxy groups.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide or analyze the sample as a thin film.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is used to determine the molecular weight of the compound and to assess its purity.
Experimental Protocol for LC-MS:
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
LC Conditions: Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid).
-
MS Conditions: Acquire mass spectra in the appropriate mode (positive or negative ion mode).
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.[4]
Potential Biological Activity: A Hypothetical Outlook
There is a lack of specific studies on the biological activity of this compound in the public domain. However, the sulfonamide moiety is a well-known pharmacophore present in a wide range of therapeutic agents.[5] Therefore, it is plausible that this compound could exhibit some form of biological activity.
Based on the activities of other sulfonamides, potential areas of investigation could include:
-
Antimicrobial Activity: As a sulfonamide, it could potentially inhibit bacterial growth by targeting folic acid synthesis.[1]
-
Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. Inhibition of these enzymes has therapeutic applications in conditions like glaucoma and epilepsy.[5]
-
Anticancer Activity: Some sulfonamides have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[6]
It is crucial to emphasize that these are hypothetical applications based on the broader class of sulfonamides. Rigorous biological screening and in-depth mechanistic studies would be required to determine if this compound possesses any therapeutic potential.
Conclusion
This compound is a compound for which detailed historical and biological data are scarce in the public domain. However, by leveraging information on the broader class of sulfonamides and closely related analogs, this guide provides a solid foundation for its synthesis, purification, and analytical characterization. The provided protocols offer a starting point for researchers interested in preparing and studying this molecule. Future investigations into its potential biological activities could uncover novel applications for this and other substituted benzenesulfonamides.
References
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Huvepharma. (n.d.). Sulfonamides: A Short History And Their Importance For Livestock Use. Retrieved from [Link]
-
Improve Veterinary Education. (2023, August 23). History of Sulfonamides. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
-
Pharmacognosy. (n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
-
ResearchGate. (n.d.). History of Sulfonamides. Retrieved from [Link]
-
Matulis, D., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(8), 2049. Retrieved from [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. technicalnewsletters.huvepharma.com [technicalnewsletters.huvepharma.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Synthesis Protocol: A Validated Pathway to 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Introduction
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents, including antibacterial drugs and carbonic anhydrase inhibitors.[1] The specific substitution pattern of this molecule, featuring an amine and two methoxy groups on the benzene ring, offers a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of novel compounds for drug discovery and materials science.
This technical guide provides a comprehensive, step-by-step protocol for the synthesis of this compound. The selected synthetic strategy is a robust four-step process commencing from commercially available 1,4-dimethoxybenzene. This route was designed for its logical flow, high potential for yield, and reliance on well-established chemical transformations. We will delve into the causality behind experimental choices, provide detailed procedural instructions, and outline the necessary analytical methods for validation at each stage.
Overall Synthetic Strategy
The synthesis proceeds through a logical sequence of electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions. The workflow is designed to control regioselectivity and functional group compatibility. The initial nitration and subsequent chlorosulfonation steps install the key functional groups onto the aromatic ring. The sulfonyl chloride intermediate is then selectively reacted with methylamine. The final step involves the reduction of the nitro group to the target primary amine.
Caption: Overall workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Safety Precaution: This protocol involves the use of highly corrosive and toxic chemicals, including concentrated acids, chlorosulfonic acid, and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Step 1: Synthesis of 1,4-Dimethoxy-2-nitrobenzene
Rationale: This initial step introduces a nitro group onto the electron-rich 1,4-dimethoxybenzene ring via electrophilic aromatic substitution. The methoxy groups are strongly activating and ortho-, para-directing. The reaction is performed at a low temperature to control the rate of reaction and prevent dinitration.
Materials:
-
1,4-Dimethoxybenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.8 g (0.1 mol) of 1,4-dimethoxybenzene and 50 mL of dichloromethane. Stir until fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 15 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, keeping the mixture cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the stirred solution of 1,4-dimethoxybenzene over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture over 200 g of crushed ice in a large beaker. Stir until all the ice has melted.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated NaHCO₃ solution, and finally 100 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from ethanol to obtain yellow crystals of 1,4-dimethoxy-2-nitrobenzene.
Step 2: Synthesis of 2,5-Dimethoxy-4-nitrobenzenesulfonyl chloride
Rationale: This step introduces the sulfonyl chloride group, which is essential for the subsequent formation of the sulfonamide. Chlorosulfonic acid serves as the electrophile in this electrophilic aromatic substitution. The reaction is highly exothermic and moisture-sensitive, necessitating careful, slow addition at low temperatures.
Materials:
-
1,4-Dimethoxy-2-nitrobenzene
-
Chlorosulfonic Acid (ClSO₃H)
-
Chloroform (CHCl₃, anhydrous)
-
Ice
Procedure:
-
In a 250 mL three-neck flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place 9.15 g (0.05 mol) of 1,4-dimethoxy-2-nitrobenzene and 50 mL of anhydrous chloroform.
-
Cool the stirred solution to 0-5 °C in an ice-salt bath.
-
Slowly add 11.5 mL (approx. 20.2 g, 0.17 mol) of chlorosulfonic acid dropwise via the dropping funnel over 1 hour. Maintain the internal temperature below 5 °C. A general procedure for chlorosulfonation of a similar compound can be found in the literature.[2]
-
After complete addition, allow the mixture to warm to room temperature and stir for an additional 3 hours.
-
Very carefully and slowly, pour the reaction mixture onto 300 g of crushed ice with vigorous stirring. This step is highly exothermic and will release HCl gas.
-
The solid precipitate is collected by vacuum filtration.
-
Wash the collected solid thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum to yield 2,5-dimethoxy-4-nitrobenzenesulfonyl chloride as a solid, which can be used in the next step without further purification.
Step 3: Synthesis of 2,5-Dimethoxy-N-methyl-4-nitrobenzenesulfonamide
Rationale: This is a nucleophilic substitution reaction where the highly reactive sulfonyl chloride is attacked by the nitrogen of methylamine to form the stable sulfonamide bond. A base is used to neutralize the HCl byproduct.
Materials:
-
2,5-Dimethoxy-4-nitrobenzenesulfonyl chloride
-
Methylamine solution (40% in H₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 14.1 g (0.05 mol) of 2,5-dimethoxy-4-nitrobenzenesulfonyl chloride in 100 mL of dichloromethane in a 250 mL flask and cool to 0-5 °C.
-
In a separate beaker, mix 5.8 mL (0.065 mol) of 40% aqueous methylamine with 10 mL of pyridine.
-
Add the methylamine-pyridine mixture dropwise to the stirred sulfonyl chloride solution over 20 minutes, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 1 M HCl, 50 mL of water, and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude solid is purified by recrystallization from an ethanol/water mixture to yield 2,5-dimethoxy-N-methyl-4-nitrobenzenesulfonamide.
Step 4: Synthesis of this compound
Rationale: The final step is the reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.[3]
Materials:
-
2,5-Dimethoxy-N-methyl-4-nitrobenzenesulfonamide
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Celite®
Procedure:
-
In a hydrogenation vessel (e.g., a Parr shaker), dissolve 11.1 g (0.04 mol) of 2,5-dimethoxy-N-methyl-4-nitrobenzenesulfonamide in 150 mL of methanol.
-
Carefully add 1.0 g of 10% Pd/C catalyst to the solution.
-
Seal the vessel, evacuate the air, and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen to 50 psi and shake or stir vigorously at room temperature.
-
Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete in 4-6 hours.
-
Once the hydrogen uptake ceases, carefully vent the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from ethyl acetate/hexanes to obtain this compound as a pure solid.
Characterization and Data
The identity and purity of the final product should be confirmed using standard analytical techniques.[2]
| Technique | Expected Observations for this compound |
| ¹H NMR | Chemical shifts (δ, ppm) corresponding to aromatic protons, amine protons, N-methyl protons, and two distinct methoxy group protons. |
| ¹³C NMR | Peaks corresponding to the six unique carbons of the aromatic ring, the N-methyl carbon, and the two methoxy carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3300-3500), S=O stretching (sulfonamide, ~1330 & 1150), and C-O stretching (methoxy, ~1200). |
| LC-MS | A major peak in the chromatogram with a corresponding mass spectrum showing the [M+H]⁺ ion at m/z 247.07.[4] |
Mechanistic Insight: Chlorosulfonation
The chlorosulfonation of the nitrated intermediate is a critical step governed by the principles of electrophilic aromatic substitution. The powerful electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy groups dictate the regiochemical outcome.
Sources
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 4. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for Purity Determination of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the quantification of impurities for 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. The method is designed for researchers, scientists, and professionals in drug development and quality control. The protocol outlines a reversed-phase HPLC approach with UV detection, providing the necessary parameters for achieving accurate and reproducible results. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method development process. Furthermore, a comprehensive validation protocol based on the International Council for Harmonisation (ICH) Q2(R1) guidelines is provided to ensure the method's suitability for its intended purpose.
Introduction
This compound is a sulfonamide derivative with potential applications in pharmaceutical and chemical research.[1] Its chemical structure, featuring an aromatic amine, two methoxy groups, and a sulfonamide moiety, necessitates a reliable analytical method for purity assessment and impurity profiling to ensure its quality and safety in downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.
This application note provides a comprehensive guide to a specific, validated HPLC method for the analysis of this compound. The method is designed to be readily implemented in a laboratory setting with standard HPLC equipment.
Chemical Structure and Properties of this compound:
-
Appearance: Typically a white powder.[1]
Experimental
Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and methanol.
-
Reagent grade formic acid.
-
Purified water (e.g., Milli-Q or equivalent).
-
Reference standard of this compound (purity > 99.5%).
-
Sample of this compound for analysis.
Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving optimal separation and detection of the main compound and any potential impurities. A reversed-phase C18 column is chosen due to its versatility and common use for separating moderately polar compounds like sulfonamides. The mobile phase consists of a mixture of an aqueous buffer and an organic modifier to control the retention and elution of the analyte. Formic acid is added to the mobile phase to improve peak shape and to control the ionization state of the amino group. A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm (or experimentally determined λmax) |
Rationale for Wavelength Selection: The detection wavelength of 270 nm is a common starting point for sulfonamides.[5] However, for optimal sensitivity, it is highly recommended to determine the UV absorbance maximum (λmax) of this compound by scanning a dilute solution of the reference standard using the DAD detector.
Preparation of Solutions
2.3.1. Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio is used as the diluent for preparing the standard and sample solutions. This ensures compatibility with the initial mobile phase conditions and good solubility of the analyte.
2.3.2. Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix well.
2.3.3. Sample Solution Preparation (0.1 mg/mL):
-
Accurately weigh about 10 mg of the this compound sample.
-
Follow the same procedure as for the standard solution preparation (steps 2-5).
Method Validation Protocol
The developed HPLC method must be validated to ensure its reliability, accuracy, and precision for the intended application. The validation should be performed according to the ICH Q2(R1) guidelines.[6][7][8]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Inject the diluent to demonstrate the absence of interfering peaks at the retention time of the main peak and any known impurities.
-
Inject the standard solution and the sample solution.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample. Analyze the stressed samples to demonstrate that the degradation peaks are well-resolved from the main peak. The peak purity of the main peak should be assessed using a DAD detector.
-
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol:
-
Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the nominal concentration (e.g., 0.05, 0.075, 0.1, 0.125, and 0.15 mg/mL).
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
-
Range
The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The range will be confirmed by the linearity, accuracy, and precision data.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the this compound reference standard to a placebo or a known sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Protocol:
-
Prepare six independent sample solutions at 100% of the test concentration.
-
Inject each solution and calculate the mean, standard deviation, and relative standard deviation (%RSD) of the peak areas and the calculated purity.
-
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Protocol:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Compare the results from the two sets of experiments.
-
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min).
-
Column temperature (e.g., ± 2 °C).
-
Mobile phase composition (e.g., ± 2% organic).
-
Detection wavelength (e.g., ± 2 nm).
-
-
Analyze a standard solution under each of the modified conditions and assess the impact on the retention time, peak area, and peak shape.
-
Table 2: Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of the analyte. Peak purity index > 0.99. |
| Linearity | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | %RSD ≤ 2.0%. |
| Precision (Intermediate) | %RSD ≤ 2.0%. |
| Robustness | System suitability parameters are met. %RSD of results ≤ 2.0%. |
Standard Operating Protocol for Purity Analysis
This section provides a step-by-step protocol for the routine analysis of this compound purity.
System Suitability
Before commencing any sample analysis, the suitability of the HPLC system must be verified.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent once to ensure a clean baseline.
-
Inject the standard solution five times.
-
Calculate the %RSD of the peak areas and retention times. The system is deemed suitable if the %RSD for the peak area is ≤ 2.0% and for the retention time is ≤ 1.0%. The theoretical plates should be > 2000, and the tailing factor should be ≤ 2.0.
Analysis Procedure
-
Inject the standard solution in duplicate.
-
Inject the sample solution in duplicate.
-
After the analysis of all samples, inject the standard solution again to check for any drift in the system response.
Calculation of Purity
The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor to the main compound.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.
Visualization of the Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust means for determining the purity of this compound. The method is specific, linear, accurate, and precise over a defined range. The provided validation protocol, based on ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control or research environment. By following the outlined procedures, researchers and analysts can confidently assess the quality of this compound.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
-
Sulfonamide Antibiotics Analyzed with HPLC. MicroSolv Technology Corporation. [Link]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Institutes of Health. [Link]
-
HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Quality Guidelines. International Council for Harmonisation. [Link]
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4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide. LookChem. [Link]
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HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO. [Link]
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Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. [Link]
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ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
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Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem. [Link]
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Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
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Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
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Benzenesulfonamide, 4-amino-5-methoxy-N,2-dimethyl-. PubChem. [Link]
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Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
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Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. [Link]
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Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters. [Link]
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2,5-Dimethoxy-4-amino-N-methylbenzenesulfonamide. WorldOfChemicals. [Link]
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The Strategic Application of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide in the Synthesis of High-Performance Azo Dyes
Introduction: Unlocking Chromatic Potential with a Versatile Intermediate
Azo dyes constitute the largest and most diverse class of synthetic colorants, underpinning a vast array of applications from textiles and printing to advanced materials and biomedical diagnostics.[1] Their defining feature, the azo group (-N=N-), acts as a powerful chromophore, and the coloristic properties of the final dye are intricately dictated by the electronic nature of the aromatic systems it connects. The strategic selection of the diazo and coupling components is therefore paramount in the rational design of dyes with specific hues, fastness properties, and functionalities.
This technical guide delves into the application of a highly versatile, yet specialized diazo component precursor: 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide . The presence of electron-donating methoxy groups, a primary aromatic amine for diazotization, and a sulfonamide moiety provides a unique combination of structural features that can be exploited to synthesize a range of high-performance azo dyes. We will explore the underlying chemical principles, provide detailed experimental protocols for synthesis and characterization, and discuss the influence of its molecular architecture on the final dye properties.
Chemical and Physical Properties of the Key Intermediate
A thorough understanding of the starting material is fundamental to its successful application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 49701-24-8 | [2] |
| Molecular Formula | C₉H₁₄N₂O₄S | [2] |
| Molecular Weight | 246.29 g/mol | [2] |
| Appearance | Solid (form may vary) | General Knowledge |
| Melting Point | 223 °C min. | [3] |
The Synthetic Cornerstone: Diazotization and Azo Coupling
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway: diazotization followed by azo coupling.[1]
Part 1: The Diazotization Reaction
Diazotization is the conversion of the primary aromatic amine group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂).[4] The nitrous acid is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[1][5] The sulfonamide group (-SO₂NHCH₃) is chemically robust and does not participate in the diazotization reaction.[6]
The overall transformation can be represented as:
Caption: Diazotization of the starting amine.
Part 2: The Azo Coupling Reaction
The newly formed diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, known as coupling components.[7] This electrophilic aromatic substitution reaction, termed azo coupling, forms the stable azo bridge and generates the final dye molecule.[8] The position of coupling on the partner molecule is directed by the activating groups present (e.g., -OH, -NR₂).
A generalized scheme for the coupling reaction is as follows:
Caption: General scheme for the azo coupling reaction.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative azo dye.
Protocol 1: Diazotization of this compound
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend 2.46 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of water.
-
Stir the mixture vigorously to achieve a fine, uniform suspension.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete.
-
Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of additional sodium nitrite solution.
-
The resulting clear or slightly yellow solution is the diazonium salt, which should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with N,N-dimethylaniline
Materials and Reagents:
-
Diazonium salt solution from Protocol 1
-
N,N-dimethylaniline
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
In a 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of 2M HCl.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly, and with constant stirring, add the freshly prepared, cold diazonium salt solution to the N,N-dimethylaniline solution.
-
A brightly colored precipitate should form immediately.
-
To buffer the reaction mixture and promote coupling, slowly add a saturated solution of sodium acetate until the mixture is no longer strongly acidic (test with litmus or pH paper).
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with copious amounts of cold water to remove any unreacted salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized dye should be confirmed using a combination of spectroscopic techniques.
Expected Spectroscopic Characteristics
The following table provides expected, representative data for a hypothetical azo dye synthesized from this compound and N,N-dimethylaniline, based on data from structurally similar compounds.[9][10][11]
| Spectroscopic Technique | Expected Characteristics |
| UV-Visible Spectroscopy (λmax) | 450-500 nm (in a suitable solvent like ethanol or DMF), indicative of a yellow to orange-red color. The exact λmax is influenced by solvent polarity. |
| ¹H NMR Spectroscopy (in CDCl₃ or DMSO-d₆) | Aromatic protons in the range of 6.0-8.0 ppm. Singlets for the two methoxy groups (~3.8-4.0 ppm). A singlet for the N-methyl group of the sulfonamide (~2.5-3.0 ppm). A singlet for the N,N-dimethyl group of the aniline moiety (~3.0-3.2 ppm). |
| FTIR Spectroscopy (cm⁻¹) | Azo group (-N=N-) stretching vibration around 1400-1500 cm⁻¹. Strong, characteristic S=O stretching bands for the sulfonamide group at approximately 1350-1300 cm⁻¹ (asymmetric) and 1170-1150 cm⁻¹ (symmetric). C-O stretching for the aryl ether groups around 1270-1230 cm⁻¹ and 1050-1000 cm⁻¹. |
Structure-Property Relationships: The Role of Key Functional Groups
The molecular architecture of this compound imparts specific and advantageous properties to the resulting azo dyes:
-
Methoxy Groups (-OCH₃): These strong electron-donating groups, positioned ortho and meta to the azo linkage, cause a bathochromic (red) shift in the absorption maximum of the dye, leading to deeper and more intense colors.[10]
-
Sulfonamide Group (-SO₂NHCH₃): This group can improve the lightfastness of the dye and can also be a site for further chemical modification. Additionally, sulfonamide-containing azo dyes have been investigated for a range of biological activities.
Workflow for Synthesis and Characterization
The following diagram outlines the logical workflow from starting material to a fully characterized novel azo dye.
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Application Note & Protocols: Strategic Derivatization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide for Modern Drug Discovery
Introduction: The Rationale for Scaffolding on Sulfonamides
The sulfonamide functional group is a cornerstone of medicinal chemistry, representing a privileged scaffold that has given rise to a wide array of therapeutics, including antibacterial, diuretic, hypoglycemic, and anticancer agents.[1][2][3] Their enduring relevance stems from their ability to act as versatile pharmacophores, capable of engaging in critical hydrogen bonding interactions with biological targets.[4] The parent molecule, 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, presents a compelling starting point for a drug discovery campaign. It features multiple, chemically distinct handles for modification, allowing for a systematic exploration of the surrounding chemical space to optimize biological activity and pharmacokinetic properties.
The core objective of derivatization is to generate a focused library of analogues, each designed to probe specific structure-activity relationships (SAR). By strategically modifying the scaffold, we aim to enhance potency, improve selectivity, and engineer favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, thereby mitigating potential toxicities early in the discovery process.[5][6][7] This document provides a detailed guide to the strategic derivatization of this scaffold, complete with experimental protocols and a workflow for pharmacological evaluation.
The Core Scaffold: Analysis of this compound
The starting material possesses three primary points for chemical modification, each offering a unique opportunity to modulate the molecule's properties.
-
The 4-Amino Group (-NH₂): A primary aromatic amine that is a strong hydrogen bond donor and can be readily acylated, alkylated, or converted into ureas and other functional groups. Modification here directly impacts the electronic properties of the aromatic ring and allows for the introduction of diverse substituents to explore new binding interactions.
-
The N-Methyl Group (-NHCH₃): Part of the secondary sulfonamide. While less reactive than the aromatic amine, the N-H bond can be deprotonated and alkylated. More advanced strategies might consider the complete replacement of the methyl group to alter steric bulk and lipophilicity.
-
The Aromatic Ring: The benzene ring itself, decorated with two methoxy groups, offers potential for electrophilic aromatic substitution, although this typically requires harsher conditions and is considered a secondary strategy for lead optimization rather than initial library synthesis.
The methoxy groups provide moderate electron-donating character and increase the molecule's polarity and potential for hydrogen bonding.
Caption: Key derivatization points on the core scaffold.
Strategic Approaches to Derivatization & Experimental Protocols
The choice of reaction should be guided by the desired physicochemical properties of the final compound. For instance, adding a carboxylic acid via acylation can increase solubility, while adding a lipophilic aromatic ring may enhance membrane permeability.
Strategy 1: Acylation of the 4-Amino Group
This is one of the most robust and versatile methods for derivatization. It introduces an amide bond, which is a common feature in many drugs, and allows for the incorporation of a vast array of commercially available carboxylic acids or acyl chlorides.
Causality: The aromatic amine is a nucleophile that readily attacks the electrophilic carbonyl carbon of an acyl chloride or activated carboxylic acid. A non-nucleophilic base, such as pyridine or triethylamine, is required to scavenge the HCl or other acidic byproducts generated during the reaction, driving it to completion.
Protocol 3.1.1: General Procedure for Acylation using an Acyl Chloride
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: If using DCM, add triethylamine (1.2 eq). If using pyridine as the solvent, it also serves as the base.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization (e.g., from ethanol/water) or silica gel column chromatography.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy 2: Bioisosteric Replacement of the Sulfonamide
A known liability of some sulfonamide-containing drugs is metabolic cleavage.[8] A sophisticated medicinal chemistry strategy involves replacing the entire sulfonamide moiety with a bioisostere—a group with similar steric and electronic properties that may confer improved metabolic stability.[9][10] A gem-dimethyl sulfone has been successfully used as a sulfonamide bioisostere to circumvent metabolic issues.[8][11]
Causality: While synthetically more complex as it requires building the molecule from different precursors, this strategy directly addresses a potential pharmacokinetic failure mode. The sulfone group, for example, mimics some of the geometric and hydrogen-bonding acceptor properties of the sulfonamide but is not susceptible to the same metabolic pathways.[8]
This approach is typically reserved for lead optimization once an initial hit has been identified due to the increased synthetic effort required.
Characterization and Pharmacological Evaluation Workflow
The successful synthesis of a derivative is only the first step. A rigorous workflow is essential to confirm its identity, purity, and biological activity.
Caption: Integrated workflow from synthesis to lead candidate evaluation.
Analytical Characterization
A combination of spectroscopic methods is required to unequivocally determine the structure and purity of each new derivative. A representative protocol for LC-MS analysis is provided below.[12]
Protocol 4.1.1: LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this stock to approximately 5-10 µg/mL using the initial mobile phase composition.
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ionization Mode: ESI Positive and Negative (run separately or with fast polarity switching).
-
Data Acquisition: Full scan mode (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the [M+H]⁺ (positive mode) or [M-H]⁻ (negative mode) ion to confirm the molecular weight. The HPLC chromatogram provides purity information based on the peak area.
Table 1: Representative Analytical Data Comparison
| Compound | Molecular Formula | Calc. Mass [M+H]⁺ | Key ¹H NMR Shifts (Predicted, DMSO-d₆) |
|---|---|---|---|
| Starting Material | C₉H₁₄N₂O₄S | 247.0747 | ~6.3 ppm (Ar-H), ~4.9 ppm (-NH₂), ~3.8 ppm (-OCH₃) |
| Acetylated Derivative | C₁₁H₁₆N₂O₅S | 289.0853 | ~9.5 ppm (Amide -NH), ~7.0 ppm (Ar-H), ~2.1 ppm (Ac-CH₃) |
In Vitro ADME/Tox Profiling
Early assessment of ADME and toxicity properties is crucial to reduce the high attrition rates in drug development.[5][7] Once a series of derivatives shows promising activity in a primary biological assay, a panel of in vitro ADME/Tox assays should be performed.[6][13]
Table 2: Recommended Early-Stage In Vitro ADME/Tox Panel
| Assay Type | Parameter Measured | Rationale & Importance |
|---|---|---|
| Solubility | Kinetic or Thermodynamic Solubility | Poor solubility can lead to poor absorption and unreliable in vitro data. |
| Permeability | PAMPA or Caco-2 Assay | Predicts intestinal absorption and ability to cross cell membranes. |
| Metabolic Stability | Liver Microsome or Hepatocyte Incubations | Measures the rate of metabolism; unstable compounds will have short half-lives in vivo. |
| CYP450 Inhibition | Incubation with major CYP isoforms (e.g., 3A4, 2D6) | Assesses the potential for drug-drug interactions. |
| Cytotoxicity | Cell Viability Assay (e.g., MTT, CellTiter-Glo®) | Provides an early indication of general toxicity to cells. |
The integration of these high-throughput ADME/Tox assays allows for the rapid triage of compounds, ensuring that only those with the most promising, well-rounded profiles are advanced to more complex and costly stages of drug discovery.[6][14]
Conclusion and Future Directions
The this compound scaffold provides a rich platform for the generation of novel chemical entities. The derivatization strategies outlined in this guide, focusing on modifications of the primary amine and considerations for bioisosteric replacement, offer a logical and efficient path for exploring structure-activity relationships. By coupling systematic synthesis with early-stage ADME/Tox profiling, research teams can significantly enhance the probability of identifying lead candidates with a higher likelihood of success in preclinical and clinical development. Future work should focus on expanding the library based on initial screening results and employing computational tools to guide the design of next-generation analogues with optimized properties.
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The Versatile Building Block: 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide in Organic Synthesis
Introduction
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of a diverse range of organic molecules. Its structure incorporates a primary aromatic amine, a sulfonamide moiety, and two methoxy groups on the benzene ring, offering multiple reactive sites for chemical modification. This unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules, including pigments, and presents potential for its use as a scaffold in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile building block in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 49701-24-8 | [1] |
| Molecular Formula | C₉H₁₄N₂O₄S | [1] |
| Molecular Weight | 246.29 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | 223 °C min. | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 2,5-dimethoxyaniline. This process involves an initial chlorosulfonation followed by amidation with methylamine. This approach is analogous to the synthesis of similar N-substituted aminobenzenesulfonamides.[3]
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Detailed Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of 4-aminobenzenesulfonamides.[3]
Materials and Reagents:
-
2,5-dimethoxyaniline
-
Chlorosulfonic acid
-
Chloroform (or other suitable solvent)
-
Methylamine (solution in a suitable solvent, e.g., THF or water)
-
Pyridine or triethylamine (base)
-
Ice
-
Ethanol/water (for recrystallization)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Ice bath
Procedure:
Step 1: Chlorosulfonation of 2,5-dimethoxyaniline
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethoxyaniline in a suitable solvent like chloroform.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The resulting mixture containing 4-amino-2,5-dimethoxybenzenesulfonyl chloride is carefully quenched by pouring it onto crushed ice. The intermediate sulfonyl chloride may precipitate and can be filtered and used in the next step, or the reaction mixture can be carefully worked up to isolate it.
Step 2: Amidation with Methylamine
-
The crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride is suspended in a suitable solvent.
-
A base such as pyridine or triethylamine is added to the suspension.
-
An aqueous or organic solution of methylamine is added dropwise to the mixture, while maintaining the temperature with an ice bath if the reaction is exothermic.
-
The reaction mixture is stirred at room temperature for several hours until completion.
-
Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.
-
The precipitate is collected by filtration, washed with cold water, and dried.
-
The crude this compound is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Applications as a Building Block in Organic Synthesis
The presence of a reactive primary amine and the sulfonamide group allows for a variety of subsequent transformations, making this compound a versatile building block.
Synthesis of Azo Dyes: The Case of C.I. Pigment Violet 32
A primary application of this compound is in the synthesis of azo dyes. It serves as the diazo component in the manufacturing of C.I. Pigment Violet 32.[3] The synthesis involves the diazotization of the primary aromatic amine followed by an azo coupling reaction with 3-hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide.[3]
Reaction Scheme:
Caption: Synthesis of C.I. Pigment Violet 32.
Detailed Protocol: Synthesis of C.I. Pigment Violet 32
This protocol is based on general procedures for diazotization and azo coupling reactions.[4][5][6]
Materials and Reagents:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
3-Hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
In a beaker, suspend this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the temperature remains below 5 °C.
-
Continue stirring for 30-60 minutes at 0-5 °C. The completion of the reaction can be monitored using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
The resulting cold solution of the diazonium salt should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate beaker, dissolve 3-hydroxy-N-(2-oxo-5-benzimidazolinyl)-2-naphthamide in an aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. A colored precipitate of C.I. Pigment Violet 32 should form.
-
Maintain the reaction mixture at a low temperature and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
-
Collect the precipitated pigment by vacuum filtration.
-
Wash the solid product thoroughly with cold water to remove any unreacted starting materials and salts.
-
Dry the purified pigment.
N-Acylation of the Primary Amine
The primary amino group of this compound can be readily acylated to form the corresponding amides. This transformation is useful for introducing new functionalities and for protecting the amino group during subsequent reactions.
General Protocol: N-Acylation
This protocol is based on general methods for the N-acylation of sulfonamides.[7][8][9][10]
Materials and Reagents:
-
This compound
-
Acylating agent (e.g., acetic anhydride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine) or a catalyst (e.g., P₂O₅/SiO₂)
-
A suitable solvent (e.g., dichloromethane, or solvent-free)
-
Standard laboratory glassware
Procedure:
-
Dissolve or suspend this compound in a suitable solvent (or perform the reaction neat).
-
Add the base or catalyst to the mixture.
-
Add the acylating agent dropwise, maintaining the temperature as needed.
-
Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by recrystallization or column chromatography.
N-Alkylation of the Primary Amine
The primary amine can also undergo N-alkylation to introduce alkyl groups, further diversifying the molecular scaffold for applications in drug discovery and materials science. Modern catalytic methods, such as manganese-catalyzed N-alkylation using alcohols, offer a green and efficient route for this transformation.[11][12]
General Protocol: Catalytic N-Alkylation with Alcohols
This protocol is based on a manganese-catalyzed N-alkylation of sulfonamides.[11][12]
Materials and Reagents:
-
This compound
-
Alcohol (e.g., benzyl alcohol)
-
Manganese(I) PNP pincer precatalyst
-
Base (e.g., K₂CO₃)
-
High-boiling solvent (e.g., xylenes)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine this compound, the alcohol, the manganese catalyst, and the base in the solvent.
-
Seal the tube and heat the reaction mixture at a high temperature (e.g., 150 °C) for the required time (e.g., 24 hours).
-
After cooling to room temperature, the reaction mixture is worked up by extraction.
-
The desired N-alkylated product is purified by column chromatography.
Potential Applications in Medicinal Chemistry
While the primary documented use of this compound is as a pigment intermediate, its core structure, a substituted benzenesulfonamide, is a well-known pharmacophore. Benzenesulfonamide derivatives have been extensively studied and developed as inhibitors of various enzymes, including carbonic anhydrases and as antibacterial agents.[13] The functional groups on this compound provide handles for the synthesis of a library of compounds that could be screened for biological activity. The N-alkylation and N-acylation reactions described above are key steps in generating such a library.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive functional groups allow for its use in the production of complex molecules such as azo pigments. Furthermore, its structural similarity to known pharmacophores suggests its potential as a scaffold for the development of new therapeutic agents. The protocols provided in this guide offer a foundation for researchers and drug development professionals to explore the full potential of this interesting molecule.
References
-
ResearchGate. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]
-
MDPI. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Available at: [Link]
-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Available at: [Link]
- Google Patents. (n.d.). US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.
-
PubChem. (n.d.). 4-Amino-2,5-dimethoxybenzenesulphonamide. Available at: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]
-
GSRS. (n.d.). BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. Available at: [Link]
-
ResearchGate. (2021). (PDF) 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
-
PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Available at: [Link]
-
ResearchGate. (2023). (PDF) Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. Available at: [Link]
-
ResearchGate. (2005). (PDF) N-Acylation of sulfonamides using N-acylbenzotriazoles. Available at: [Link]
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
-
ResearchGate. (2015). N-Acylation of Sulfonamides in CH 2 Cl 2 or Solvent-free Condition. Available at: [Link]
-
ResearchGate. (2018). N-Acylation Reactions of Amines. Available at: [Link]
-
PMC - NIH. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Available at: [Link]
-
IndiaMART. (n.d.). 3-HYDROXY-N-(2-OXO-5-BENZIMIDAZOLINYL)-2-NAPHTHAMIDE. Available at: [Link]
-
ResearchGate. (2022). Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. Available at: [Link]
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Application Notes & Protocols: Crystallization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Abstract: This guide provides a comprehensive technical overview and detailed protocols for the crystallization of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. The methodologies are designed for researchers, scientists, and drug development professionals aiming to achieve high purity and control over the final solid-state form of this compound. We delve into the physicochemical rationale behind solvent selection, explore various crystallization techniques, and offer troubleshooting strategies. The protocols emphasize the importance of controlling experimental parameters to address the known propensity of sulfonamides to exhibit polymorphism, a critical factor in pharmaceutical development and chemical manufacturing.
Introduction: The Critical Role of Crystallization
This compound is a substituted aromatic sulfonamide. The control of its solid-state properties through crystallization is paramount for ensuring purity, stability, and consistent performance in downstream applications. Crystallization is not merely a purification step; it is the primary method for isolating a specific crystalline form, or polymorph.
Sulfonamides as a chemical class are well-documented for their tendency to form multiple polymorphs.[1][2] These different crystal structures, arising from varied arrangements of molecules in the crystal lattice, can possess distinct physicochemical properties, including solubility, melting point, and stability.[2] The intermolecular interactions governing these packing arrangements, particularly strong hydrogen bonds involving the sulfonamide group, are a key influence.[3][4] Therefore, a robust and well-controlled crystallization process is essential to ensure batch-to-batch consistency and to isolate the desired, most stable polymorph.
Physicochemical Profile of the Compound
Understanding the fundamental properties of this compound is the foundation for developing a logical crystallization strategy. The molecule's functional groups—a primary amine, two methoxy ethers, and an N-methylsulfonamide—dictate its solubility and intermolecular bonding behavior.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₄S | [5][6][7] |
| Molecular Weight | ~246.29 g/mol | [5] |
| Appearance | Powder / Solid | [7][8] |
| Melting Point | >223 °C | [6] |
| pKa (Predicted) | 12.15 ± 0.50 | [8] |
| Flash Point | 222.4 °C | [8] |
The presence of hydrogen bond donors (-NH₂ and -NH-) and multiple acceptors (O=S=O, -OCH₃, and -N-) suggests solubility in polar solvents, particularly those capable of hydrogen bonding.
Strategic Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal single-solvent system is one where the compound is highly soluble at elevated temperatures but sparingly soluble at ambient or sub-ambient temperatures. For a solvent/anti-solvent system, the compound should be highly soluble in the "solvent" and poorly soluble in the "anti-solvent," with both liquids being fully miscible.[1]
Solvent Screening Workflow
A systematic approach to solvent screening is recommended to efficiently identify suitable systems. Small-scale trials using a few milligrams of the crude material can quickly reveal promising candidates.
Caption: Workflow for systematic solvent screening.
Recommended Solvents for Initial Screening
Based on the compound's structure, the following solvents are recommended for initial screening:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol (IPA), Methanol | Polar protic solvents capable of hydrogen bonding. Often provide a good solubility gradient with temperature. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Polar aprotic solvents, good for dissolving polar compounds. High volatility can be useful for evaporation methods. |
| Esters | Ethyl Acetate (EtOAc) | Medium polarity, often a good choice for compounds with mixed polarity. |
| Ethers | 2-Methyltetrahydrofuran (MeTHF) | Less polar than ketones but can still engage in H-bonding. |
| Aromatic | Toluene | Non-polar, unlikely to be a good single solvent but may serve as an anti-solvent. |
| Anti-Solvents | Water, Heptane, Hexane | Highly polar (water) or non-polar (alkanes). Compound is expected to have very low solubility in these. |
Detailed Crystallization Protocols
Safety Precaution: Always perform crystallization procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Single-Solvent Slow Cooling Recrystallization
This is the most common and straightforward technique, ideal when a solvent with a steep solubility-temperature curve is identified.
Caption: Workflow for Single-Solvent Slow Cooling.
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., Isopropanol) portion-wise while heating and stirring until the solid is just fully dissolved. Use the absolute minimum amount of hot solvent.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with filter paper into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[1]
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.[1]
-
Crystal Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Gently wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is effective when the compound is too soluble in a "good" solvent even at low temperatures, or when no suitable single solvent can be found.
Caption: Workflow for Solvent/Anti-Solvent method.
Methodology:
-
Dissolution: Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone) at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., Water or Heptane) dropwise with constant stirring. Continue adding until the solution becomes persistently cloudy (turbid).[1] This indicates the point of supersaturation.
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and set the flask aside undisturbed to allow crystals to form and grow. If no crystals form, add a few more drops of anti-solvent or scratch the inside of the flask with a glass rod.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash with a solvent mixture containing a higher proportion of the anti-solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 3: Slow Evaporation
This technique is primarily used to grow high-quality single crystals for X-ray diffraction analysis, though it can be adapted for bulk crystallization.
Methodology:
-
Prepare a saturated or near-saturated solution of the compound in a suitable volatile solvent (e.g., Ethyl Acetate or Acetone) at room temperature.
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with a cap or paraffin film pierced with a few small holes. This allows the solvent to evaporate slowly over several days.
-
Crystals will form as the solvent volume decreases and the solution becomes supersaturated. Isolate them once they reach the desired size.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is not sufficiently supersaturated; nucleation barrier is too high. | - Scratch the inner surface of the flask with a glass rod.[1]- Add a seed crystal from a previous batch.[1]- Cool the solution to a lower temperature.- Add a small amount of anti-solvent. |
| "Oiling Out" / Amorphous Solid | Cooling rate is too fast; solution is too concentrated, leading to precipitation instead of crystallization. | - Re-heat the mixture to redissolve the oil.- Add more solvent to make the solution more dilute.- Ensure a very slow cooling rate (e.g., by insulating the flask). |
| Low Crystal Yield | Too much solvent was used; cooling was incomplete; premature filtration. | - Ensure the solution is cooled thoroughly in an ice bath before filtering.[1]- Use the absolute minimum amount of hot solvent for dissolution.[1]- Concentrate the filtrate by boiling off some solvent and cool again to recover a second crop of crystals. |
| Colored/Impure Crystals | Colored impurities are present in the crude material and co-precipitate. | - Before cooling, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[1]- Perform a hot filtration to remove the charcoal before proceeding with cooling.[1] |
Characterization of the Final Product
After crystallization, it is crucial to characterize the material to confirm its identity, purity, and polymorphic form.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Spectroscopy (¹H NMR, FTIR): Confirms the chemical structure and absence of solvent impurities. The FTIR spectrum is particularly sensitive to changes in hydrogen bonding and can help distinguish polymorphs.[3][9]
-
Powder X-Ray Diffraction (PXRD): This is the definitive technique for identifying the crystal form. Each polymorph will produce a unique diffraction pattern.[10]
Conclusion
The successful crystallization of this compound relies on a systematic and logical approach. By understanding the compound's physicochemical properties, performing methodical solvent screening, and carefully controlling key parameters such as cooling rate and supersaturation, researchers can achieve high purity and control over the desired solid-state form. The protocols and troubleshooting guide provided herein serve as a robust starting point for developing a reproducible and scalable crystallization process, which is essential for both laboratory research and larger-scale drug development efforts.
References
-
Sainz-Díaz, C. I., et al. (2018). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. Journal of Pharmaceutical Sciences. [Link]
-
Ko, M., et al. (2012). Evaluation of polymorphisms in the sulfonamide detoxification genes NAT2, CYB5A, and CYB5R3 in patients with sulfonamide hypersensitivity. NIH. [Link]
-
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. ResearchGate. [Link]
-
ChemBK. 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide - Physico-chemical Properties. ChemBK. [Link]
- Google Patents. Crystal forms of sulfonamide compound and preparation method therefor.
-
PubChem. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem. [Link]
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Sainz-Díaz, C. I., et al. (2017). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
-
Perlovich, G. L., et al. (2006). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure. PubMed. [Link]
-
Tawashi, R. (1970). Polymorphism in Sulfanilamide-D4. ResearchGate. [Link]
-
Al-Badran, A., et al. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]
-
ResearchGate. Crystallographic details of sulfonamides 1-6. ResearchGate. [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Properties of Sulfonamide Derivatives
Introduction: The Enduring Relevance of Sulfonamides in Antimicrobial Research
Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, heralded the dawn of the antibiotic era.[1] Their mechanism of action, which involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, remains a compelling target for the development of new antimicrobial agents.[1][2][3][] Unlike humans, who obtain folate from their diet, bacteria must synthesize this vital cofactor, making the pathway an attractive selective target.[1][3][5] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate for DHPS, and their incorporation disrupts the synthesis of tetrahydrofolate, a precursor for nucleic acid synthesis, ultimately leading to a bacteriostatic effect.[] This application note provides a comprehensive suite of protocols for researchers, scientists, and drug development professionals to rigorously assess the antimicrobial properties of novel sulfonamide derivatives. The methodologies detailed herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are designed to ensure scientific integrity and reproducibility.
Mechanism of Action: A Visual Overview
The bacteriostatic action of sulfonamides is a classic example of competitive enzyme inhibition. The following diagram illustrates this critical pathway.
Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.
Part 1: Primary Screening and Determination of Minimum Inhibitory Concentration (MIC)
The initial assessment of a novel sulfonamide derivative's antimicrobial potential begins with determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6] This is a fundamental parameter for evaluating the potency of a new compound. The broth microdilution method is a widely accepted and standardized technique for MIC determination.[7]
Protocol 1: Broth Microdilution for MIC Determination
This protocol is aligned with the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[7]
A. Rationale and Causality:
The broth microdilution method offers a quantitative assessment of a compound's activity by exposing a standardized bacterial inoculum to a range of serially diluted antimicrobial concentrations. This allows for the precise determination of the concentration at which bacterial growth is inhibited. The use of 96-well plates facilitates high-throughput screening of multiple compounds against various bacterial strains simultaneously.
B. Materials:
-
Novel sulfonamide derivative(s)
-
96-well microtiter plates (U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., ATCC reference strains and relevant clinical isolates)[8][9]
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips and multichannel pipettes
-
Incubator (35 ± 2°C)
C. Step-by-Step Methodology:
-
Preparation of Sulfonamide Stock Solution: Dissolve the sulfonamide derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Further dilutions should be made in CAMHB.
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10] This can be verified using a spectrophotometer at 625 nm.
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the sulfonamide stock solution to the first well of each row, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down each row. Discard the final 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration.
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
Positive Control: A well containing a known effective antibiotic against the test strain.
-
-
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide derivative at which there is no visible growth (turbidity) in the well.[6]
Data Presentation: MIC Values
| Sulfonamide Derivative | Bacterial Strain | MIC (µg/mL) |
| Compound X | Escherichia coli ATCC 25922 | 64 |
| Compound X | Staphylococcus aureus ATCC 29213 | 128 |
| Compound Y | Escherichia coli ATCC 25922 | 32 |
| Compound Y | Staphylococcus aureus ATCC 29213 | 64 |
Part 2: Determining Bactericidal vs. Bacteriostatic Activity
While the MIC indicates the concentration required to inhibit growth, it does not differentiate between bacteriostatic (inhibiting growth) and bactericidal (killing) activity.[1][3] To elucidate this, the Minimum Bactericidal Concentration (MBC) must be determined.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC is defined as the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]
A. Rationale and Causality:
This protocol is a direct extension of the MIC assay. By sub-culturing the contents of the wells that showed no visible growth onto an antibiotic-free solid medium, we can determine if the bacteria were merely inhibited or killed. The absence of growth on the agar plate indicates a bactericidal effect at that concentration.
B. Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
C. Step-by-Step Methodology:
-
Following the MIC determination, select the wells corresponding to the MIC and at least two higher concentrations that showed no visible growth.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10-100 µL aliquot from each of these wells onto a fresh MHA plate.[11]
-
Spread the aliquot evenly over a section of the plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration of the sulfonamide derivative that results in no more than 0.1% of the original inoculum surviving (a ≥3-log₁₀ reduction in CFU/mL).[11]
D. Interpretation of MBC/MIC Ratio:
Part 3: Advanced Characterization - Time-Kill Kinetics Assay
To understand the pharmacodynamics of a promising sulfonamide derivative, a time-kill kinetics assay is performed. This assay provides valuable information on the rate and extent of bacterial killing over time and can help determine if the compound exhibits concentration-dependent or time-dependent killing.[10][13][14]
Protocol 3: Time-Kill Kinetics Assay
A. Rationale and Causality:
This dynamic assay monitors the effect of different concentrations of an antimicrobial agent on bacterial viability over a 24-hour period.[13] By plotting the log₁₀ CFU/mL against time, a visual representation of the killing kinetics is obtained. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[13]
B. Materials:
-
Promising sulfonamide derivative(s)
-
CAMHB
-
Bacterial strain(s)
-
Sterile test tubes or flasks
-
Shaking incubator (35 ± 2°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Spectrophotometer
C. Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension as described in the MIC protocol, aiming for a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in the final test tubes.[15]
-
Preparation of Test Concentrations: Prepare tubes of CAMHB containing the sulfonamide derivative at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the sulfonamide.[15]
-
Inoculation and Incubation: Inoculate each tube with the prepared bacterial suspension and incubate in a shaking incubator at 35 ± 2°C.
-
Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Count:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.[10]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration and the growth control.[15]
Caption: Workflow for the time-kill kinetics assay.
Part 4: Quality Control - Ensuring Trustworthiness and Reproducibility
The validity of any antimicrobial susceptibility testing relies heavily on a robust quality control (QC) program. This involves the regular testing of reference strains with known susceptibility patterns to ensure the accuracy and reproducibility of the experimental results.[8][9]
A. Rationale and Causality:
QC testing serves as a self-validating system for the entire protocol. By using well-characterized QC strains, such as those from the American Type Culture Collection (ATCC), any deviations in results can be attributed to technical errors, reagent degradation, or other procedural inconsistencies rather than the properties of the novel compound being tested.[8][9]
B. Recommended QC Strains:
The choice of QC strains should encompass both Gram-positive and Gram-negative bacteria. Commonly used strains for routine QC include:
-
Escherichia coli ATCC® 25922™
-
Staphylococcus aureus ATCC® 29213™ (for broth microdilution) or ATCC® 25923™ (for disk diffusion)
-
Pseudomonas aeruginosa ATCC® 27853™
-
Enterococcus faecalis ATCC® 29212™
C. Implementation:
-
QC strains should be tested concurrently with the experimental sulfonamide derivatives.
-
The resulting MIC values for the QC strains must fall within the acceptable ranges specified by the CLSI.
-
If QC results are out of the acceptable range, the experimental results should not be reported, and the entire procedure must be investigated to identify and rectify the source of error.[8]
Conclusion: A Pathway to Novel Antimicrobial Discovery
This comprehensive guide provides a structured and scientifically rigorous framework for the initial and advanced assessment of the antimicrobial properties of novel sulfonamide derivatives. By adhering to these detailed protocols, from the fundamental determination of MIC and MBC to the dynamic insights of time-kill kinetics, researchers can generate reliable and reproducible data. The emphasis on causality, self-validation through robust quality control, and adherence to established standards ensures the integrity of the findings, paving the way for the successful development of the next generation of sulfonamide-based therapeutics.
References
- Zessel, M., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
- Emery Pharma. Time-Kill Kinetics Assay.
- Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM.
- Study.com. Sulfonamide: Mechanism of Action & Uses.
- Clinician's Brief. Interpretation of Culture & Susceptibility Reports.
- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses.
- BOC Sciences. Sulfonamide Antibiotics: Definition, Mechanism and Research.
- BenchChem. (2025). Application Note and Protocol: Time-Kill Kinetics Assay of Antibacterial Agent 49.
- Nikopharmad. MIC/MBC Testing.
- Wikipedia. Sulfonamide (medicine).
- BenchChem. (2025).
- Public Health England. Quality Control of Antimicrobial Susceptibility Testing.
- BenchChem. (2025). Protocol for Assessing the Antibacterial Activity of Sulfonamides.
- Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
- Clinical and Laboratory Standards Institute.
Sources
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- 3. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
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- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
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- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Investigation of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals interested in the exploration of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide as a potential carbonic anhydrase inhibitor. This document delves into the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation of this compound.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a reaction vital for pH homeostasis, CO₂ transport, electrolyte secretion, and numerous biosynthetic pathways.[2][3]
In humans, there are at least 15 known CA isoforms, each exhibiting distinct tissue distribution and subcellular localization. The differential expression and function of these isoforms have implicated them in a variety of pathological conditions, including glaucoma, epilepsy, obesity, and cancer, making them attractive targets for therapeutic intervention.[3][4][5][6] The development of isoform-selective CA inhibitors is a key objective in modern drug discovery to minimize off-target effects and enhance therapeutic efficacy.[7][8][9]
The sulfonamide class of compounds represents the most extensively studied and clinically utilized group of carbonic anhydrase inhibitors.[2][9] Their mechanism of action is well-established and serves as a foundation for the rational design of new and more selective inhibitors.
Featured Compound: this compound
This guide focuses on the investigation of This compound , a representative of the benzenesulfonamide class of CA inhibitors.[9]
Chemical Structure:
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₄S | [10][11] |
| Molar Mass | 246.29 g/mol | [10][11] |
| IUPAC Name | This compound | [10] |
While extensive research on this specific molecule as a CA inhibitor is not widely published, its structural features, particularly the primary amino group and the sulfonamide moiety, suggest a strong potential for interaction with the carbonic anhydrase active site. The following sections provide a detailed roadmap for the synthesis and comprehensive evaluation of this compound's inhibitory activity.
Mechanism of Action: The Sulfonamide Binding Motif
The inhibitory activity of sulfonamides against carbonic anhydrases is primarily attributed to the binding of the deprotonated sulfonamide group (R-SO₂NH⁻) to the zinc ion (Zn²⁺) located at the catalytic core of the enzyme.[12][13] This zinc ion is essential for catalysis, as it coordinates a water molecule and lowers its pKa, thereby generating a potent zinc-hydroxide nucleophile that attacks the CO₂ substrate.[2]
By coordinating with the zinc ion, the sulfonamide inhibitor displaces the catalytic water/hydroxide, effectively shutting down the enzyme's catalytic cycle.[14] The affinity and selectivity of a sulfonamide inhibitor are further modulated by interactions between its "tail" (the part of the molecule not directly involved in zinc binding) and the amino acid residues lining the active site cavity.[7][14][15] These secondary interactions are crucial for developing isoform-specific inhibitors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound.
Synthesis of this compound
The following is a representative synthetic protocol based on established methods for analogous 4-aminobenzenesulfonamides.[16] Optimization may be required.
Workflow for Synthesis and Characterization:
Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound.[16]
Step-by-Step Protocol:
-
Chlorosulfonation: In a fume hood, cool a solution of 2,5-dimethoxyaniline in a suitable inert solvent (e.g., chloroform) to 0-5 °C in an ice bath. Add chlorosulfonic acid dropwise with constant stirring, maintaining the low temperature.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture into ice-water. The solid precipitate of 4-amino-2,5-dimethoxybenzenesulfonyl chloride will form.
-
Filtration: Collect the solid product by vacuum filtration and wash with cold water.
-
Amidation: Suspend the crude sulfonyl chloride in a suitable solvent and cool in an ice bath. Add an aqueous solution of methylamine dropwise with stirring.
-
Final Work-up and Purification: After the reaction is complete, acidify the mixture to precipitate the crude product. Collect the solid by filtration and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using NMR (¹H and ¹³C), Mass Spectrometry, and FTIR spectroscopy.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a colorimetric assay to determine the inhibitory potency of the synthesized compound against various CA isoforms. The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenol (p-NP).[3] The rate of p-NP formation is monitored spectrophotometrically.
Experimental Workflow for In Vitro Inhibition Assay:
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Materials and Reagents:
-
Carbonic Anhydrase (CA) Enzyme: Human CA isoforms (e.g., hCA I, II, IX, XII).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Inhibitor: Synthesized this compound and a known CA inhibitor as a positive control (e.g., Acetazolamide).[3]
-
Buffer: Tris-HCl (50 mM, pH 7.5).[3]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[3]
-
Equipment: 96-well microplate, microplate reader capable of kinetic measurements at 400-405 nm, pipettes.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution (1 mg/mL): Dissolve the CA isoform in cold Assay Buffer. Aliquot and store at -20°C or -80°C.
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired concentration with cold Assay Buffer.
-
Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in acetonitrile or DMSO. Prepare fresh daily.
-
Inhibitor Stock Solutions: Dissolve the test compound and positive control in DMSO to a high concentration (e.g., 10 mM) and prepare serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
Plate Setup: Prepare wells for Blank (no enzyme), Maximum Activity (vehicle control), Test Compound (various concentrations), and Positive Control (various concentrations). It is recommended to perform all measurements in triplicate.[3]
-
Enzyme-Inhibitor Pre-incubation:
-
Add Assay Buffer to all wells.
-
Add the corresponding inhibitor dilutions (or DMSO for the maximum activity control) to the appropriate wells.
-
Add the CA Working Solution to all wells except the blank.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[3]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately place the plate in a microplate reader and measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[3]
-
-
-
Data Analysis:
-
Calculate Reaction Rates (V): Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (V_max_activity - V_inhibitor) / V_max_activity ] * 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Determine Inhibition Constant (Kᵢ): The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
-
Representative Inhibitory Data for Benzenesulfonamides:
The following table provides examples of inhibition constants (Kᵢ) for various benzenesulfonamide derivatives against different human CA isoforms to serve as a benchmark for your experimental results.
| Compound Class | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| N,N-dialkylthiocarbamylsulfenamido-sulfonamides | - | 10-100 | - | - | [5] |
| S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides | 2700-18700 | 2.4-214 | 1.4-47.5 | 1.7-569 | [17] |
| Pyrazole- and Pyridazinecarboxamide Sulfonamides | - | 3.3-866.7 | <25.8 - 568.8 | - | [18] |
| 4-substituted diazobenzenesulfonamides | Nanomolar range | - | - | - | [9][19] |
Advanced Characterization and Future Directions
Following the initial in vitro characterization, further studies are crucial to fully understand the potential of this compound as a therapeutic agent.
X-Ray Crystallography
To elucidate the precise binding mode of the inhibitor, co-crystallization with the target CA isoform is highly recommended. X-ray crystallography provides atomic-level details of the interactions between the inhibitor and the active site residues, which is invaluable for structure-based drug design and the optimization of inhibitor affinity and selectivity.[1][7][8][14][15]
Logical Relationship in Structure-Based Drug Design:
Caption: The central role of X-ray crystallography in the iterative cycle of structure-based drug design for CA inhibitors.
In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and potential toxicity. Depending on the therapeutic indication, various animal models can be employed. For instance, anticonvulsant activity can be tested in mouse models of seizures,[4] while efficacy against glaucoma can be evaluated by measuring intraocular pressure in rabbits.[13] For anti-cancer applications, xenograft tumor models in mice are commonly used.[20]
Magnetic Resonance Spectroscopy (MRS) is an emerging non-invasive technique that allows for the in vivo assessment of CA activity and can be used to monitor the target engagement of CA inhibitors in the brain.[21]
Conclusion
This guide provides a robust scientific and methodological framework for the investigation of this compound as a carbonic anhydrase inhibitor. By following the detailed protocols for synthesis, in vitro screening, and understanding the pathways for advanced characterization, researchers can effectively evaluate the potential of this and other novel sulfonamides as therapeutic agents targeting the carbonic anhydrase family of enzymes.
References
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
- X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design.
- In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed.
- Crystallography and Its Impact on Carbonic Anhydrase Research - PMC - NIH.
- Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity | Journal of the American Chemical Society.
- Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed.
- Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed.
- Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases.
- Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry - ACS Public
- Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
- Characterization of Carbonic Anhydrase In Vivo Using Magnetic Resonance Spectroscopy.
- In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PeerJ.
- 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
- ab283387 – Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Abcam.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - NIH.
- Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS.
- Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PubMed Central.
- In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci - PMC - NIH.
- 6-Sulfamoylnicotinamide: A Technical Overview of its Role as a Carbonic Anhydrase Inhibitor - Benchchem.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - NIH.
- A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide - Benchchem.
- Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801.
- 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide - ChemBK.
- (PDF)
- Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - MDPI.
- Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed.
Sources
- 1. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 7. X-Ray Crystallography of Carbonic Anhydrase Inhibitors and Its Importance in Drug Design [iris.cnr.it]
- 8. Recent advances in structural studies of the carbonic anhydrase family: the crystal structure of human CA IX and CA XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carbonic anhydrase inhibitors: inhibition of human cytosolic isozymes I and II and tumor-associated isozymes IX and XII with S-substituted 4-chloro-2-mercapto-5-methyl-benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of this important sulfonamide derivative. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this multi-step synthesis.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the initial protection of the reactive amino group of 2,5-dimethoxyaniline, followed by chlorosulfonation, amination with methylamine, and final deprotection. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis.
This guide will walk you through each stage of the reaction, providing detailed protocols, troubleshooting for common issues, and answers to frequently asked questions. Our aim is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to proactively optimize your experimental design.
II. Troubleshooting Guide: A Step-by-Step Approach
This section is structured to follow the synthetic pathway, addressing specific problems you may encounter at each stage.
Step 1: Protection of the Aromatic Amino Group
To prevent unwanted side reactions during chlorosulfonation, the primary amino group of 2,5-dimethoxyaniline must be protected. Acetylation to form N-(2,5-dimethoxyphenyl)acetamide is a common and effective strategy.
Q1: My acetylation reaction is incomplete, resulting in a low yield of the protected aniline. What could be the cause?
A1: Incomplete acetylation can stem from several factors. Firstly, the purity of the starting 2,5-dimethoxyaniline is critical; impurities can interfere with the reaction. Ensure your starting material is of high purity or consider purification before use. Secondly, the choice and amount of acetylating agent and base are crucial. Acetic anhydride or acetyl chloride are commonly used. Using a slight excess of the acetylating agent (1.1-1.2 equivalents) can drive the reaction to completion. A tertiary amine base like triethylamine or pyridine is typically used to neutralize the acid byproduct. Ensure the base is anhydrous, as water can hydrolyze the acetylating agent. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but monitor for potential side reactions.
Q2: I am observing the formation of di-acetylated byproducts. How can I avoid this?
A2: While less common for anilines under standard conditions, di-acetylation can occur if the reaction conditions are too harsh. This can be minimized by carefully controlling the stoichiometry of the acetylating agent and maintaining a moderate reaction temperature. Adding the acetylating agent dropwise to the solution of the aniline and base at a controlled temperature (e.g., 0 °C to room temperature) can help prevent over-reaction.
Step 2: Chlorosulfonation of N-(2,5-dimethoxyphenyl)acetamide
This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the aromatic ring. The acetyl protecting group directs the substitution primarily to the para position.
Q3: The yield of my desired 4-(acetylamino)-2,5-dimethoxybenzenesulfonyl chloride is low, and I have a complex mixture of products.
A3: The chlorosulfonation of activated aromatic rings like N-(2,5-dimethoxyphenyl)acetamide is a highly exothermic and sensitive reaction. Several factors can lead to low yields and side product formation:
-
Reaction Temperature: Strict temperature control is paramount. The reaction should be carried out at low temperatures (typically 0-5 °C) to minimize the formation of byproducts.[1] Adding chlorosulfonic acid dropwise to a solution of the acetanilide in a suitable solvent (e.g., chloroform or dichloromethane) while maintaining the low temperature is critical.
-
Stoichiometry of Chlorosulfonic Acid: An excess of chlorosulfonic acid is generally required to drive the reaction to completion. However, a large excess can lead to the formation of undesired di-sulfonated products or other side reactions. A molar ratio of 3 to 5 equivalents of chlorosulfonic acid to the acetanilide is a common starting point.
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC) to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
Work-up Procedure: The reaction mixture must be quenched carefully by slowly pouring it onto crushed ice. This hydrolyzes the excess chlorosulfonic acid and precipitates the sulfonyl chloride product. The product should be collected by filtration and washed with cold water to remove any remaining acid.
Q4: I am observing the formation of a significant amount of the ortho-substituted isomer. How can I improve the para-selectivity?
A4: The N-acetyl group is a moderately activating, ortho-, para-directing group. While para-substitution is generally favored due to sterics, some ortho-isomer can form. To enhance para-selectivity, ensure the reaction is carried out at a low temperature, as higher temperatures can reduce selectivity. The bulky nature of the N-acetyl group should provide good steric hindrance to favor the para position. If ortho-isomer formation remains a significant issue, purification by recrystallization or column chromatography will be necessary.
Step 3: Amination of 4-(acetylamino)-2,5-dimethoxybenzenesulfonyl chloride with Methylamine
This step involves the reaction of the sulfonyl chloride with methylamine to form the N-methylsulfonamide.
Q5: My amination reaction is giving a low yield of the desired N-methylsulfonamide.
A5: Several factors can contribute to a low yield in this step:
-
Purity of the Sulfonyl Chloride: The 4-(acetylamino)-2,5-dimethoxybenzenesulfonyl chloride intermediate should be used as fresh as possible, as sulfonyl chlorides can slowly hydrolyze upon exposure to moisture. Ensure it is thoroughly dried before use.
-
Reaction Conditions: The reaction is typically carried out in a suitable aprotic solvent such as THF or DCM. Using an excess of methylamine (as a solution in a solvent like THF or water, or as a gas) is recommended to drive the reaction to completion and to act as a base to neutralize the HCl byproduct. The reaction is often run at room temperature, but gentle heating may be required for less reactive substrates.
-
Presence of a Base: In addition to using an excess of methylamine, a non-nucleophilic base like triethylamine or pyridine can be added to scavenge the HCl generated during the reaction, which can help to improve the yield.
Q6: I am observing the formation of a di-methylated sulfonamide byproduct. How can I promote mono-methylation?
A6: Over-methylation is a common challenge in the N-alkylation of sulfonamides. To favor the formation of the mono-methylated product, consider the following strategies:
-
Control Stoichiometry: Carefully control the amount of methylamine used. While an excess is needed, a very large excess might promote di-methylation.
-
Use a Milder Methylating Agent (if applicable): While this protocol uses methylamine, in other N-methylation reactions, using a less reactive methylating agent can improve selectivity for mono-methylation.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second methylation reaction, which typically has a higher activation energy.
Step 4: Deprotection of the Acetyl Group
The final step is the removal of the N-acetyl group to yield the target compound, this compound.
Q7: The deprotection of the acetyl group is incomplete or leads to decomposition of my product.
A7: The N-acetyl group can be removed under either acidic or basic conditions. The choice of method depends on the stability of the rest of the molecule.
-
Acidic Hydrolysis: Refluxing the N-acetylated compound in aqueous hydrochloric acid or sulfuric acid is a common method. However, these harsh conditions can potentially lead to the hydrolysis of the sulfonamide bond or other acid-sensitive functional groups. It is crucial to monitor the reaction progress carefully and use the minimum acid concentration and reaction time necessary.
-
Basic Hydrolysis: Saponification with an aqueous base like sodium hydroxide or potassium hydroxide in a protic solvent such as methanol or ethanol is another option. As with acidic hydrolysis, the conditions can be harsh. It is important to consider the potential for base-catalyzed side reactions.
-
Compatibility with N-methylsulfonamide: The N-methylsulfonamide group is generally stable to both acidic and basic hydrolysis under conditions typically used for deacetylation. However, prolonged exposure to strong acids or bases at high temperatures should be avoided. A preliminary small-scale reaction to test the stability of your compound under the chosen deprotection conditions is always recommended.
Q8: I am having difficulty purifying the final product.
A8: The final product contains a primary aromatic amine, two methoxy groups, and an N-methylsulfonamide. This combination of functional groups can make purification challenging.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography is often necessary. A solvent system with a gradient of increasing polarity, such as a mixture of hexane and ethyl acetate or dichloromethane and methanol, can be used to separate the desired product from impurities. The presence of the free amino group may cause some tailing on the silica gel column. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this issue.
III. Frequently Asked Questions (FAQs)
Q: What is the overall expected yield for this multi-step synthesis?
A: The overall yield can vary significantly depending on the optimization of each step. A reasonable target for an unoptimized, lab-scale synthesis would be in the range of 30-50%. With careful optimization of each reaction and purification step, higher yields can be achieved.
Q: Are there any alternative protecting groups for the aromatic amine?
A: Yes, other protecting groups such as carbamates (e.g., Boc, Cbz) or other acyl groups can be used. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal in the final step. The acetyl group is often chosen for its low cost and relatively straightforward introduction and removal.
Q: How can I monitor the progress of each reaction?
A: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product.
Q: What are the key safety precautions to consider during this synthesis?
A: Chlorosulfonic acid is a highly corrosive and reactive substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Methylamine is a flammable and toxic gas or solution and should also be handled in a fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
IV. Experimental Protocols and Data
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Table 1: Summary of Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Acetylation | 2,5-Dimethoxyaniline, Acetic Anhydride, Triethylamine | Dichloromethane | 0 - 25 | 90 - 95 |
| 2 | Chlorosulfonation | N-(2,5-Dimethoxyphenyl)acetamide, Chlorosulfonic Acid | Chloroform | 0 - 5 | 70 - 80 |
| 3 | Amination | 4-(Acetylamino)-2,5-dimethoxybenzenesulfonyl chloride, Methylamine | Tetrahydrofuran | 0 - 25 | 80 - 90 |
| 4 | Deprotection | N-(4-(N-methylsulfamoyl)-2,5-dimethoxyphenyl)acetamide, HCl (aq) | Ethanol/Water | Reflux | 85 - 95 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
V. Concluding Remarks
The successful synthesis of this compound relies on a systematic and well-controlled experimental approach. By understanding the potential pitfalls at each stage and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of obtaining a high yield of the pure product. Remember that careful planning, meticulous execution, and diligent monitoring are the cornerstones of successful organic synthesis.
VI. References
-
BenchChem. A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Accessed January 6, 2026.
-
Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Accessed January 6, 2026. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. Published March 7, 2017. Accessed January 6, 2026. [Link]
-
Acetyl Protection - Common Conditions. Accessed January 6, 2026. [Link]
-
ResearchGate. Removing an acetyl group from NH? Published July 5, 2012. Accessed January 6, 2026. [Link]
-
Cremlyn, R. J. Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry, 2002.
-
ResearchGate. After chlorosulfonation of aniline, three positions were attacked two ortho and para. How to select these attacks in one ortho and para positions? Published August 14, 2017. Accessed January 6, 2026. [Link]
-
Google Patents. Synthetic method of p-aminobenzenesulfonamide. Accessed January 6, 2026.
-
Google Patents. An improved process for the preparation of tamsulosin hydrochloride. Accessed January 6, 2026.
Sources
Technical Support Center: Purification of Crude 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of crude 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide via recrystallization. It is structured to address common experimental challenges through a troubleshooting guide and a set of frequently asked questions, ensuring both scientific accuracy and practical, field-proven insights.
Troubleshooting Guide: Navigating Common Recrystallization Hurdles
Recrystallization is a powerful technique for purifying solid organic compounds, predicated on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[1][2][3] However, its success hinges on careful execution and an understanding of the underlying principles. This section addresses specific issues you may encounter.
Q1: I've cooled my solution, but no crystals have formed. What's going wrong?
A1: The absence of crystallization upon cooling typically indicates one of two issues: the solution is not sufficiently supersaturated, or the nucleation process (the initial formation of crystal seeds) has not been initiated.
-
Probable Cause 1: Excessive Solvent: Using too much solvent is the most common reason for crystallization failure.[4] The concentration of the dissolved compound may not be high enough to reach supersaturation upon cooling.
-
Probable Cause 2: Inhibition of Nucleation: Sometimes, a supersaturated solution can be stable and resistant to spontaneous crystallization.[4]
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solution interface.[5][6][7] The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Solution 2: Seeding. Introduce a "seed crystal"—a tiny amount of the pure compound from a previous successful batch—into the cooled solution.[3][8] This provides a template for further crystal growth.
-
Q2: My product separated as an oil instead of solid crystals. How can I fix this?
A2: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point, often due to a very high concentration of impurities or a cooling rate that is too rapid.[4]
-
Solution 1: Reheat and Add More Solvent. Reheat the flask to dissolve the oil back into the solution. Add a small, measured amount of additional hot solvent to decrease the saturation point.[4][5]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling is a primary cause of oiling out.[6] Once the oil is redissolved, allow the flask to cool to room temperature very slowly by insulating it with a cloth or placing it in a warm water bath that is allowed to cool gradually. Do not transfer it directly to an ice bath.[7]
-
Solution 3: Re-evaluate Your Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a different solvent system altogether.
Q3: My final yield of pure crystals is very low. How can I improve it?
A3: A low recovery rate can be frustrating but is often preventable. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the mother liquor.
-
Probable Cause 1: Using an Excess of Solvent. As detailed in Q1, too much solvent will keep a significant portion of your product dissolved even after cooling.[5]
-
Solution: Conduct small-scale solubility tests to determine the optimal solvent volume before proceeding with the bulk recrystallization.
-
-
Probable Cause 2: Incomplete Cooling. The solubility of the compound, while low in the cold solvent, is not zero.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[6]
-
-
Probable Cause 3: Premature Crystallization. If crystals form during a hot gravity filtration step (used to remove insoluble impurities), the product will be lost with the impurities.
-
Solution: Use a pre-warmed funnel and flask for the hot filtration to prevent the solution from cooling and depositing crystals prematurely.[6]
-
-
Probable Cause 4: Excessive Washing. Washing the collected crystals is necessary to remove residual mother liquor, but using too much wash solvent or a solvent that is not ice-cold will redissolve some of your product.
Q4: My crystals are still colored, even after recrystallization. How can I decolorize them?
A4: The presence of color indicates that colored, soluble impurities have been incorporated into the crystal lattice.
-
Solution: Use Activated Charcoal. Activated charcoal (or decolorizing carbon) has a high surface area and can adsorb colored impurities.[2]
-
Redissolve the colored crystals in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much can adsorb your product and reduce the yield.
-
Gently swirl and heat the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any other insoluble material.[7]
-
Allow the clear, hot filtrate to cool slowly to form decolorized crystals.
-
Recrystallization Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: The selection of an appropriate solvent is the most critical step in recrystallization.[2] For sulfonamides, common and effective solvents include ethanol, isopropanol, and mixtures of ethanol and water.[9] The ideal solvent should exhibit the following properties:
-
It should dissolve the target compound completely when hot (near the solvent's boiling point).
-
It should dissolve the target compound poorly or not at all when cold (at room temperature or in an ice bath).
-
It should either dissolve impurities very well at all temperatures or not at all, allowing them to be separated by filtration.
-
It should not react with the compound.
-
It should be volatile enough to be easily removed from the purified crystals.
It is imperative to perform small-scale solubility tests with the crude material in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and water) to identify the optimal choice before committing the entire batch.
Q2: How can I use a solvent/anti-solvent system for this compound?
A2: A two-solvent or solvent/anti-solvent system is an excellent alternative when no single solvent meets all the recrystallization criteria.[2] This method is particularly useful for controlling crystal growth.[6][8]
-
Dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is highly soluble).
-
While the solution is still hot, slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly, which should now produce high-quality crystals.
Q3: What are the key physical and chemical properties of this compound?
A3: Understanding the properties of the target compound is essential for its handling and purification.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄N₂O₄S | [10][11] |
| Molecular Weight | 246.28 g/mol | [10][11] |
| Appearance | Solid | |
| CAS Number | 49701-24-8 | [10] |
| Melting Point | 223 °C min. | [10] |
Standard Operating Protocol: Recrystallization
This protocol outlines a general procedure for the single-solvent recrystallization of crude this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., 95% ethanol)[9]
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent, just enough to create a slurry.[9]
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions, bringing the solution to a gentle boil, until the solid has just completely dissolved.[9] Note: Do not add excess solvent.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then bring it back to a boil for a few minutes.
-
(Optional) Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period to promote the growth of large, pure crystals.[6][9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize precipitation.[6][9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[6][9]
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a desiccator under vacuum to remove the final traces of solvent.
References
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. praxilabs.com [praxilabs.com]
- 3. LabXchange [labxchange.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Page loading... [guidechem.com]
- 11. Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl- | C9H14N2O4S | CID 170801 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting chlorosulfonation side reactions in sulfonamide synthesis
A Guide from the Desk of a Senior Application Scientist
Welcome to the technical support center for sulfonamide synthesis. As researchers and drug development professionals, we understand that the chlorosulfonation of aromatic compounds is a cornerstone reaction for creating the sulfonyl chloride intermediates necessary for your work.[1] However, the potent reactivity of chlorosulfonic acid, while effective, can often lead to a variety of side reactions that compromise yield, purity, and reproducibility.[2][3]
This guide is structured to address the specific, practical issues you encounter at the bench. We will move beyond simple procedural lists to explore the underlying mechanisms of these side reactions, providing you with the expert insights needed to not only troubleshoot current experiments but also to design more robust protocols for the future.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a question-and-answer format.
Question 1: "My reaction produced a high-melting, insoluble white solid that isn't my desired sulfonyl chloride. What is it, and how can I prevent it?"
Answer: You are likely observing the formation of a diaryl sulfone , a common and often frustrating byproduct in chlorosulfonation reactions.[2][4]
Causality (The "Why"): Diaryl sulfone formation occurs when the desired aryl sulfonyl chloride (or the intermediate sulfonic acid) acts as an electrophile and reacts with a second molecule of your starting aromatic compound.[2][5] This is essentially a Friedel-Crafts-type reaction where the sulfonyl group, rather than a simple alkyl or acyl group, is added.
This side reaction is highly dependent on reaction conditions:
-
High Temperatures: Elevated temperatures provide the activation energy needed to drive this second electrophilic substitution, making sulfone formation more favorable.[2][3]
-
Insufficient Chlorosulfonic Acid: If the amount of chlorosulfonic acid is not sufficient, unreacted starting material will be present alongside the newly formed sulfonyl chloride, increasing the probability of their reaction.
Prevention & Mitigation Protocol:
-
Strict Temperature Control: Maintain the lowest feasible temperature for your specific substrate. For many aromatic compounds, this means keeping the reaction vessel in an ice bath (0-5 °C), especially during the addition of the substrate to the chlorosulfonic acid.[6]
-
Reagent Stoichiometry: Use a sufficient excess of chlorosulfonic acid (typically 3-5 equivalents). This ensures that the starting material is consumed quickly and converted to the sulfonyl chloride, minimizing the opportunity for it to react with the product.[7]
-
Order of Addition: Always add the aromatic compound portion-wise to the chilled chlorosulfonic acid with vigorous stirring. This maintains a high concentration of the sulfonating agent relative to the substrate at all times.
Question 2: "My final yield is very low, and I suspect I'm losing my product during the aqueous workup. What's happening?"
Answer: The most common cause of yield loss during workup is the hydrolysis of the aryl sulfonyl chloride back to the corresponding sulfonic acid.[2] Aryl sulfonyl chlorides are highly reactive and moisture-sensitive.[8]
Causality (The "Why"): The chlorosulfonyl group (-SO₂Cl) is an excellent electrophile. Water acts as a nucleophile, attacking the sulfur atom and displacing the chloride ion. This reaction is rapid and often violent, producing the sulfonic acid (Ar-SO₃H) and hydrochloric acid.[9][10][11] The resulting sulfonic acid is typically highly water-soluble and will be lost in the aqueous phase during extraction or filtration.
Prevention & Mitigation Protocol: The key is to minimize the product's contact time with water and to keep temperatures low to reduce the rate of hydrolysis.
Method 1: Rapid Quenching and Filtration
-
Prepare a vessel with a large amount of crushed ice or an ice/water slurry.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice. The sulfonyl chloride should precipitate as a solid.
-
Do not allow the mixture to warm up. Immediately filter the solid product using a Büchner funnel.
-
Wash the collected solid quickly with a small amount of ice-cold water to remove residual acids.
-
Dry the product immediately under vacuum.
Method 2: Anhydrous Workup (for highly sensitive substrates)
-
Pour the reaction mixture into a flask containing a non-reactive, anhydrous solvent in which the product is poorly soluble, such as cold hexane or dichloromethane.
-
If the product precipitates, it can be filtered directly.
-
If it remains in solution, the excess chlorosulfonic acid can sometimes be removed by careful vacuum distillation at low temperatures, though this is often challenging.
-
This method avoids water entirely but requires careful selection of an appropriate solvent.
Question 3: "My product analysis shows evidence of di- or even tri-sulfonation. How can I improve the selectivity for monosulfonation?"
Answer: The formation of polysulfonated byproducts occurs when the initial product, the monosulfonyl chloride, undergoes further chlorosulfonation.
Causality (The "Why"): While the -SO₂Cl group is deactivating, harsh reaction conditions can overcome this deactivation and force the addition of a second or third sulfonyl chloride group.[12] This is particularly prevalent under the following conditions:
-
Prolonged Reaction Times: Leaving the reaction to stir for too long, even at moderate temperatures, allows time for the slower, second substitution to occur.
-
High Temperatures: As with sulfone formation, higher temperatures increase the reaction rate and can lead to over-sulfonation.
-
Large Excess of Chlorosulfonic Acid: While a moderate excess is beneficial, a very large excess combined with high temperatures can drive the reaction towards polysubstitution.
Prevention & Mitigation Protocol:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Stop the reaction as soon as the starting material is no longer detectable.
-
Controlled Stoichiometry: Use the minimum excess of chlorosulfonic acid required for complete monosulfonation (start with ~3 equivalents and optimize).
-
Temperature Management: Maintain a consistently low temperature throughout the reaction.
Frequently Asked Questions (FAQs)
| Question | Answer |
| How much chlorosulfonic acid is typically needed? | A molar excess of 2 to 5 equivalents is common. Using it as the solvent is also a standard practice.[7] This drives the two-step reaction (sulfonation followed by conversion to the sulfonyl chloride) to completion.[5] |
| What are the signs of chlorosulfonic acid decomposition? | At temperatures above 100°C, chlorosulfonic acid can begin to decompose, releasing sulfur trioxide (SO₃) and hydrogen chloride (HCl) gas.[1][13] This can alter the reactive species and may lead to more aggressive, less selective reactions. |
| Can I use a solvent for the reaction? | Yes, though many procedures use neat chlorosulfonic acid.[1] If a solvent is required to dissolve the substrate or control the reaction, inert chlorinated solvents like dichloromethane or chloroform are often used.[7] |
| My aromatic ring is getting chlorinated. Why? | At high temperatures (e.g., >140°C), chlorosulfonic acid can act as a chlorinating agent.[14] This is a separate side reaction from the desired chlorosulfonation. To avoid this, maintain lower reaction temperatures. |
Troubleshooting Workflow
References
- Benchchem. Troubleshooting byproduct formation in the chlorosulfonation of benzoic acid.
- GlobalSpec. Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid.
- PubChem. Chlorosulfonic acid | SO2(OH)Cl | CID 24638.
- ChemicalForce. (2022). Chlorosulfonic acid. Powerful lachrymator. YouTube.
- Phosphorus, Sulfur, and Silicon and the Related Elements. REVIEW. CHLOROSULFONATION OF AROMATIC AND HETERO-AROMATIC SYSTEMS.
- Wikipedia. Sulfonyl halide.
- Phosphorus, Sulfur, and Silicon and the Related Elements. CHLOROSULFONATION OF 9-ARYL 3,3,6,6-TETRAMETHYLOCTAHYDROXANTHEN-1,8-DIONES.
- Royal Society of Chemistry. Chlorosulfonic Acid - A Versatile Reagent.
- Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
- Chemistry Stack Exchange. What is the mechanism of chlorosulfonation of benzene?.
- ResearchGate. (PDF) Chlorosulfonic Acid.
- GlobalSpec. Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
- DuPont. Chlorosulfonic Acid (CSA) Product and Information Guide.
- Sciencemadness Discussion Board. Chlorosulfonic acid.
- National Institutes of Health. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
- ResearchGate. How to carry out a sulfonation reaction?.
- ResearchGate. (PDF) Chlorosulfonation of N-Arylmaleimides.
- Journal of the American Chemical Society. Esters of Chlorosulfonic Acid1.
- ResearchGate. (PDF) Aromatic Sulphonation and Related Reactions.
- NOAA. CHLOROSULFONIC ACID - CAMEO Chemicals.
- National Institutes of Health. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
- Chemcess. Chlorosulfuric Acid: Properties, Reactions, Production And Uses.
- GlobalSpec. Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.
- Wikipedia. Chlorosulfuric acid.
- Sciencemadness Discussion Board. The reaction of chlorosulfonic acid with different metals.
- RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
- PubMed Central. An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
- Thieme. Recent Advances in the Synthesis of Sulfonamides Intermediates.
- Google Patents. Aromatic sulfonation reactions.
- Phosphorus, Sulfur, and Silicon and the Related Elements. CHLOROSULFONATION OF SOME COMPOUNDS CONTAINING TWO PHENYL RINGS.
- Wikipedia. Aromatic sulfonation.
- Reddit. So, I'm working on chlorosulfonation, I can't find a mechanism with benzene....
- ResearchGate. Degradation reactions during sulphonation of poly(styrene-co-acrylic acid) used as membranes.
- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
- ResearchGate. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]
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- 7. globalspec.com [globalspec.com]
- 8. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 9. Chlorosulfonic acid | SO2(OH)Cl | CID 24638 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. globalspec.com [globalspec.com]
Identification and removal of impurities in 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
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Welcome to the technical support center for 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (AMS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this critical intermediate. As a key building block in the synthesis of pharmaceuticals like Tamsulosin, achieving high purity is not just a goal, but a necessity. This document provides in-depth, experience-based answers and protocols to help you identify and remove critical impurities, ensuring the integrity of your research and development pipeline.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile
This section addresses the fundamental questions regarding impurities in AMS synthesis. Understanding the origin and identity of impurities is the first step toward effective removal.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Based on the classic synthetic route, which typically involves the chlorosulfonation of a protected aniline followed by amination, the impurity profile is generally predictable. The most prevalent impurities arise from incomplete reactions, side reactions, or degradation.
-
Starting Materials: Unreacted 2,5-dimethoxyaniline or its protected form.
-
Positional Isomers: Incorrect sulfonation on the aromatic ring can lead to isomeric impurities.
-
Hydrolysis Products: The intermediate sulfonyl chloride is highly susceptible to hydrolysis, which can form the corresponding sulfonic acid. This is a very common side product if reaction conditions are not strictly anhydrous.[1]
-
Bis-sulfonated Products: If a primary amine is used, there's a possibility of a second sulfonyl group reacting with the already formed sulfonamide.[1]
-
N-demethylated Impurity: Depending on the synthetic route and subsequent steps, loss of the N-methyl group can occur.
Table 1: Common Process-Related Impurities and Their Origins
| Impurity Name | Structure | Typical Origin |
| 2,5-Dimethoxyaniline | C₈H₁₁NO₂ | Unreacted starting material |
| 4-Amino-2,5-dimethoxybenzenesulfonic acid | C₈H₁₁NO₅S | Hydrolysis of the sulfonyl chloride intermediate |
| Isomeric Sulfonamides | C₉H₁₄N₂O₄S | Non-selective chlorosulfonation |
| Bis-sulfonated Species | Varies | Side reaction during amination |
Q2: Why is it critical to maintain anhydrous conditions during the sulfonyl chloride formation step?
A2: The sulfonyl chloride intermediate (4-amino-2,5-dimethoxybenzenesulfonyl chloride) is highly electrophilic and reactive. In the presence of water, it will readily hydrolyze to the corresponding sulfonic acid.[1] This not only consumes your intermediate, reducing the overall yield, but also introduces a highly polar impurity that can be challenging to remove from the final product due to its different solubility profile. Strict moisture control, including the use of oven-dried glassware and anhydrous solvents, is paramount for minimizing this side reaction.[1]
Q3: My final product has a persistent color. What could be the cause?
A3: Aromatic amines, like your product, are prone to oxidation, which can form highly colored polymeric impurities. This can be exacerbated by exposure to air, light, or trace metal catalysts over time. Ensure that the reaction work-up and storage are performed under an inert atmosphere (like nitrogen or argon) and that the product is stored in a dark, cool place. The use of antioxidants during workup is sometimes employed, but the most effective strategy is prevention through careful handling.
Part 2: Troubleshooting Guide - Impurity Identification & Removal
This section provides a question-and-answer guide to troubleshoot specific experimental issues related to identifying and eliminating impurities.
Impurity Identification
Q4: I see an unexpected peak in my HPLC chromatogram. How do I identify it?
A4: A systematic approach is required. First, ensure the peak is not an artifact from your solvent or system. Inject a blank (mobile phase) to confirm. If the peak is real, the next step is characterization.
-
Retention Time Analysis: Compare the retention time to known standards of likely impurities if available.[2]
-
UV-Vis Spectroscopy: An HPLC with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector is invaluable. The UV spectrum of the impurity peak can provide clues about its structure. For example, the absence of the characteristic absorbance of the aromatic amine might suggest it's a starting material or a different class of compound.
-
LC-MS Analysis: This is the most powerful tool for this problem. Liquid Chromatography-Mass Spectrometry (LC-MS) will give you the mass-to-charge ratio (m/z) of the impurity.[3] This allows you to determine its molecular weight, which is a critical piece of the puzzle. For example, identifying a peak with a mass corresponding to the sulfonic acid hydrolysis product provides a definitive answer.[3][4]
-
Spiking Study: If you have a synthesized or purchased standard of a suspected impurity, "spike" your sample by adding a small amount of the standard. If the peak of interest increases in area, you have confirmed its identity.[5]
Caption: Stepwise workflow for product purification.
Part 3: Key Experimental Protocols
Here you will find detailed, step-by-step methodologies for the essential analytical and purification techniques discussed.
Protocol 1: HPLC Method for Purity Analysis
This protocol describes a general-purpose Reverse-Phase HPLC (RP-HPLC) method suitable for analyzing AMS and its common process-related impurities. [5][6]
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm. [7]* Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the AMS sample in 10 mL of a 50:50 mixture of water and acetonitrile. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Bench-Scale Recrystallization
This protocol provides a reliable method for purifying gram-scale quantities of crude AMS. [1][8]
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent (e.g., 95% ethanol) dropwise at room temperature. If it dissolves easily, the solvent is too good. The ideal solvent should require heating to dissolve the compound.
-
Dissolution: Place the crude AMS (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., 95% ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more hot solvent in small portions until the AMS is completely dissolved. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [1]6. Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [1]7. Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel. [8]8. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. [1]9. Drying: Continue to draw air through the filter cake to partially dry the crystals. Then, transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven.
References
-
A validated rp-hplc method for the determination of impurities in tamsulosin hcl. SciSpace. Available from: [Link]
-
Sulfonamide-impurities. Pharmaffiliates. Available from: [Link]
-
HPLC Method for Analysis of Tamsulosin. SIELC Technologies. Available from: [Link]
-
RP-HPLC Method for the Determination of Tamsulosin in Bulk and Pharmaceutical Dosage Forms. Asian Journal of Chemistry. Available from: [Link]
-
Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. Available from: [Link]
-
RP HPLC Method for the determination of Tamsulosin in bulk and Pharmaceutical formulations. International Journal of Pharmacy and Pharmaceutical Sciences. Available from: [Link]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available from: [Link]
-
Recrystallization. University of Colorado Boulder. Available from: [Link]
-
A sensitive HPLC method for simultaneous estimation of tamsulosin hydrochloride and its impurity. ResearchGate. Available from: [Link]
-
The crystal landscape and cocrystallization of primary aromatic sulfonamides. CORA. Available from: [Link]
-
Recrystallization. Chemistry LibreTexts. Available from: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available from: [Link]
-
Supporting Information for Rhodium-Catalyzed C-H Activation/Annulation of N-Sulfonyl-2-aminobiphenyls with Propiolates. The Royal Society of Chemistry. Available from: [Link]
-
Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem. Available from: [Link]
-
Sulfonamide. Wikipedia. Available from: [Link]
-
4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide. ChemBK. Available from: [Link]
-
BENZENESULFONAMIDE, 4-AMINO-2,5-DIMETHOXY-N-PHENYL-. gsrs. Available from: [Link]
-
Synthesis and characterization of (E)-4-Amino-N'- (2,5-dimethoxybenzylidene)benzohydrazide. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. HPLC Method for Analysis of Tamsulosin | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Stability of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
A Guide for Researchers, Scientists, and Drug Development Professionals
From the Office of the Senior Application Scientist
This guide addresses the potential stability challenges encountered when working with 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide in solution. As there is limited specific stability data for this exact molecule in published literature, this document is grounded in established principles of chemical stability for its key functional groups: the aromatic amine, the sulfonamide linkage, and the dimethoxy-substituted phenyl ring. The troubleshooting advice and protocols provided are based on industry-standard practices for pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?
A1: The most probable cause of discoloration is the oxidation of the aromatic amine (-NH₂) group. Aromatic amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process often forms highly colored quinone-imine or polymeric species, leading to a visible change from a colorless to a yellow, brown, or even black solution.
Q2: I'm observing a decrease in the concentration of my compound over time in an aqueous buffer. What are the likely degradation pathways?
A2: Beyond oxidation, two other primary degradation pathways should be considered:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, particularly under acidic conditions.[1][2] This would cleave the molecule into 4-amino-2,5-dimethoxybenzenesulfonic acid and methylamine. While many sulfonamides are relatively stable at neutral and alkaline pH, acidic environments can accelerate this breakdown.[1][3]
-
Photodegradation: The dimethoxybenzene ring system is known to absorb UV light.[4][5] Prolonged exposure to light, especially UV wavelengths, can lead to photochemical degradation.[6] This is a common issue for aromatic compounds and can result in complex degradation profiles.
Q3: What are the recommended storage and handling conditions for solutions of this compound?
A3: To minimize degradation, the following conditions are recommended:
-
Solvent: Use freshly prepared, high-purity solvents. If using aqueous buffers, consider de-gassing the buffer with nitrogen or argon to remove dissolved oxygen and inhibit oxidation.
-
pH: Maintain a neutral to slightly alkaline pH (pH 7-9) to reduce the risk of acid-catalyzed hydrolysis of the sulfonamide group.[2][3]
-
Temperature: Store solutions at low temperatures (2-8°C or frozen at -20°C to -80°C) to slow down all potential degradation reactions.
-
Light: Protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil.[6]
-
Atmosphere: For long-term storage of sensitive solutions, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
Troubleshooting Guide: Investigating Instability
If you are experiencing stability issues, a systematic approach is necessary to identify the cause and develop a mitigation strategy. The following workflow and protocols are designed to help you diagnose the problem.
Workflow for Troubleshooting Stability Issues
Caption: A logical workflow for diagnosing and resolving compound stability issues.
Protocol 1: Development of a Stability-Indicating HPLC Method
A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, excipients, or impurities.[7]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to ensure separation of the polar parent compound from potentially non-polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Detection: Use a UV detector. Scan for the optimal wavelength by analyzing a dilute solution of the parent compound from 200-400 nm. The dimethoxybenzene structure should have strong absorbance.
-
Validation: This method's suitability will be confirmed during the forced degradation study, where it must demonstrate the ability to separate the parent peak from all generated degradation peaks.
Protocol 2: Forced Degradation (Stress Testing) Study
Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation pathways and validate analytical methods.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Dilute stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL. Incubate at 60°C for 24-48 hours. At time points (e.g., 0, 4, 8, 24, 48h), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC. | To assess susceptibility to acid-catalyzed degradation, primarily of the sulfonamide bond.[1] |
| Base Hydrolysis | Dilute stock solution with 0.1 M NaOH to ~0.1 mg/mL. Incubate at 60°C for 24-48 hours. At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC. | To assess stability in alkaline conditions. Sulfonamides are generally more stable in base.[2] |
| Oxidation | Dilute stock solution with 3% Hydrogen Peroxide (H₂O₂) to ~0.1 mg/mL. Keep at room temperature for up to 24 hours.[8] Monitor at shorter time points (e.g., 0, 1, 2, 4, 8h) and analyze by HPLC. | To assess susceptibility to oxidation, primarily of the aromatic amine group.[11] |
| Thermal Degradation | Store both the solid compound and a solution (in the intended experimental buffer/solvent) at an elevated temperature (e.g., 60-80°C) for up to one week. Analyze at time points. | To evaluate the intrinsic thermal stability of the molecule. |
| Photostability | Expose a solution (~0.1 mg/mL) to a light source compliant with ICH Q1B guidelines (providing UV and visible light).[6][10] Keep a control sample wrapped in foil at the same temperature. Analyze both samples at time points. | To determine light sensitivity, a known risk for aromatic compounds.[4] |
Data Analysis: For each condition, calculate the percent degradation and observe the formation of new peaks in the chromatogram. If the degradation profile under a specific stress condition (e.g., oxidation) matches the degradation seen in your experimental samples, you have likely identified the primary cause of instability.
Potential Degradation Pathways
Caption: Key degradation pathways for the target compound based on its functional groups.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES - Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf [ncbi.nlm.nih.gov]
Preventing degradation of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide during storage
<
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support center for 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. As a senior application scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions.
Understanding the Stability of this compound
This compound is a substituted aromatic sulfonamide. Its structure contains several functional groups that are susceptible to degradation under common laboratory conditions:
-
Aromatic Amine (-NH₂): The primary aromatic amine group is highly susceptible to oxidation.[1][2] This can occur through exposure to atmospheric oxygen, oxidizing agents, or light, leading to the formation of colored impurities such as nitroso, nitro, and polymeric compounds.[1][2][3] Electron-donating groups on the aniline ring, like the methoxy groups in this molecule, can sometimes increase the rate of oxidation.
-
Sulfonamide (-SO₂NH-): The sulfonamide linkage is generally stable but can undergo hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[4][5][6][7] This would cleave the molecule, yielding the corresponding sulfonic acid and amine.
-
Methoxy Groups (-OCH₃): While generally stable, ether linkages can be cleaved under harsh acidic conditions.
-
Aromatic Ring: The electron-rich benzene ring is susceptible to photodegradation, especially when exposed to UV light.[8][9]
Given these characteristics, the primary degradation pathways of concern during storage are oxidation and photodegradation . Hydrolysis is a lesser concern under neutral storage conditions but becomes relevant if the compound is stored in solution or exposed to acidic or basic vapors.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a yellowish or brownish tint. What happened?
This is a classic sign of oxidation of the aromatic amine group.[1][2] Exposure to air (oxygen) and/or light has likely led to the formation of colored oxidation products. While the bulk of the material may still be viable, the presence of color indicates that degradation has begun.
Q2: What are the ideal storage conditions for the solid compound?
To minimize degradation, the solid compound should be stored under the conditions outlined in the table below.
Q3: I need to store the compound in solution. What is the best solvent and what precautions should I take?
If storage in solution is unavoidable, use a deoxygenated aprotic solvent like anhydrous DMSO or DMF. Prepare the solution under an inert atmosphere (argon or nitrogen) and store it in an amber vial at -20°C or -80°C. Aqueous solutions, especially acidic or basic ones, should be avoided for long-term storage due to the risk of hydrolysis.[4][10]
Q4: Can I store the compound in a standard clear glass vial on the lab bench?
This is strongly discouraged. Exposure to ambient light, particularly fluorescent lighting which emits UV radiation, can lead to photodegradation.[8] Furthermore, storage on an open bench exposes the compound to temperature fluctuations and atmospheric oxygen, accelerating oxidative degradation.
Q5: How can I quickly check for degradation without running a full analysis?
A simple Thin-Layer Chromatography (TLC) analysis can be a rapid check. Spot a small amount of your stored compound alongside a fresh or reference sample on a silica gel plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexane). The appearance of new spots or significant tailing in the lane of the stored sample compared to the reference indicates the presence of impurities.
Troubleshooting Degradation Issues
This section provides a systematic approach to identifying and addressing suspected degradation of your this compound.
Initial Observation: Visual Inspection
-
Symptom: The compound, which should be a white to off-white solid, shows discoloration (e.g., yellow, brown, or pink).
-
Potential Cause: Oxidation of the primary amine.
-
Action: Proceed to an analytical assessment to determine the extent of degradation. Do not assume the material is unusable without further analysis, but be aware that its purity is compromised.
Logical Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting suspected degradation.
Caption: A workflow for troubleshooting suspected compound degradation.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to prevent degradation.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Slows down the rate of all chemical degradation pathways.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aromatic amine by displacing oxygen.[12] |
| Light | Amber vial or light-blocking container | Protects the compound from UV and visible light, preventing photodegradation.[8][9] |
| Humidity | Dry environment (dessicator) | Amines can be hygroscopic; minimizing moisture prevents potential hydrolysis and clumping.[11] |
| Container | Tightly sealed, compatible material (e.g., glass, HDPE) | Prevents exposure to atmospheric moisture and oxygen.[11] |
Handling Procedures
-
Weighing and Aliquoting: Whenever possible, perform these actions in a glove box under an inert atmosphere. If a glove box is not available, work quickly and minimize the time the container is open to the air.
-
Inert Gas Overlay: After dispensing the solid, flush the headspace of the container with argon or nitrogen before resealing.
-
Avoid Contamination: Use clean spatulas and glassware to prevent introducing contaminants that could catalyze degradation.
Experimental Protocols
Forced degradation studies are crucial for understanding how a drug substance behaves under stress and for developing stability-indicating analytical methods.[13][14][15][16] The following protocols provide a framework for assessing the stability of this compound.
Protocol: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying the parent compound from its degradation products.[17][18]
Objective: To determine the purity of a sample and quantify degradation products.
Instrumentation and Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Standard Preparation: Prepare a stock solution of a reference standard at 1 mg/mL in the diluent. Create a working standard at ~50 µg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same target concentration (~50 µg/mL) in the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm (or a wavelength determined by UV scan)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 10 20.0 90 25.0 90 25.1 10 | 30.0 | 10 |
-
-
Analysis: Inject the standard and sample solutions. The purity can be calculated using the area percent method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under controlled stress conditions to identify potential degradation products and pathways.[16]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature for 24 hours.
-
Photolytic Degradation: Expose the solid compound or a solution to a photostability chamber (ICH Q1B guidelines) for a defined period.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Analysis: After exposure, neutralize the acidic and basic samples and dilute all samples appropriately. Analyze by the HPLC method described above to observe the formation of new peaks.
Analytical Workflow Diagram
Caption: Workflow for HPLC-based stability assessment.
Potential Degradation Pathways
Based on the chemical structure and known reactivity of related compounds, the following degradation pathways are plausible.
Caption: Plausible degradation pathways for the target compound.
By understanding the inherent liabilities of this compound and implementing the rigorous storage, handling, and analytical procedures outlined in this guide, researchers can ensure the quality and integrity of their material, leading to more reliable and reproducible experimental outcomes.
References
-
Patil, V. V., & Shankarling, G. S. (2015). A regio- and chemoselective oxidation of aromatic amines hindered with an ortho substituent to the corresponding nitro compounds. The Journal of Organic Chemistry, 80(15), 7876-7883. Available at: [Link]
-
Sousa, M. F. Q., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1667. Available at: [Link]
-
Science Madness. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro compound synthesis by oxidation. Available at: [Link]
-
Schreiber, R. S., & Shriner, R. L. (1934). The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. Journal of the American Chemical Society, 56(5), 114-116. Available at: [Link]
-
Ji, Y., et al. (2014). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemosphere, 114, 179-186. Available at: [Link]
-
Horwitz, W. (1979). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal - Association of Official Analytical Chemists, 62(5), 1015-1024. Available at: [Link]
-
Hoveling, A. W., et al. (1998). Acid-catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. The Journal of Organic Chemistry, 63(5), 1488-1494. Available at: [Link]
-
Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. r/chemhelp. Available at: [Link]
-
Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research, 31(1), 1-16. Available at: [Link]
-
Sienkiewicz, A., & Kaniuczak, J. (2005). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. Polish Journal of Environmental Studies, 14(4), 491-497. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Zonneveld, D. C., et al. (1995). Intramolecularly catalyzed sulfonamide hydrolysis. 8. Intramolecular nucleophilic catalysis by a neighboring hydroxyl group in acid-catalyzed benzenesulfonamide hydrolysis. The Journal of Organic Chemistry, 60(9), 2746-2752. Available at: [Link]
-
Grout, R. J., et al. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the Chemical Society, Chemical Communications, (14), 757-758. Available at: [Link]
-
Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International, 34(34A), 1-12. Available at: [Link]
-
YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available at: [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides?. Available at: [Link]
-
Gutierrez, L., et al. (2018). Degradation of sulfonamides as a microbial resistance mechanism. Science of The Total Environment, 618, 1419-1426. Available at: [Link]
-
USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Namera, A., et al. (2002). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 48(4), 347-353. Available at: [Link]
-
Kamberi, M., & Tsutsumi, K. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Burch, R., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A, 39(12), 2315-2330. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Forced Degradation Studies for Drug Substances and Drug Products-Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238. Available at: [Link]
-
Alsante, K. M., et al. (2011). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. Available at: [Link]
-
Wang, Z., et al. (2017). Photolysis mechanism of sulfonamide moiety in five-membered sulfonamides: A DFT study. Chemical Engineering Journal, 327, 111-119. Available at: [Link]
-
Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4434. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. PubChem. Available at: [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Available at: [Link]
-
Procter, D. J., et al. (2023). Photocatalytic Carboxylate to Sulfinamide Switching Delivers a Divergent Synthesis of Sulfonamides and Sulfonimidamides. Journal of the American Chemical Society. Available at: [Link]
-
ChemBK. (2024). 4-Amino-2,5-Dimethoxy-N-Methyl-BenzeneSulfonamide. Available at: [Link]
-
Furusawa, N. (2001). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 18(2), 129-135. Available at: [Link]
-
Loudon, G. M. (n.d.). 4-Amino-5-methoxy-2-methyl-N-methylbenzenesulfonamide, min 98%, 1 gram. Available at: [Link]
-
American Chemical Society. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]
-
ChemSino. (n.d.). 4-Amino-2,5-dimethoxy-N-methylbenzenesulphonamide (CAS No. 49701-24-8) SDS. Available at: [Link]
-
Royal Society of Chemistry. (2018). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. Available at: [Link]
Sources
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- 5. researchgate.net [researchgate.net]
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- 7. Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. ymerdigital.com [ymerdigital.com]
- 18. quora.com [quora.com]
Common pitfalls in the synthesis of substituted anilines
<Technical Support Center: Troubleshooting the Synthesis of Substituted Anilines
Welcome to the Technical Support Center for the synthesis of substituted anilines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common pitfalls encountered during the synthesis of this critical class of compounds. The following content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Section 1: Reduction of Nitroarenes
The reduction of nitroarenes is a foundational method for synthesizing anilines due to the wide availability of nitroaromatic precursors.[1][2] However, this transformation is not without its challenges.
Question 1: My nitroarene reduction is incomplete, resulting in low yield of the desired aniline. What are the common causes and how can I improve the conversion?
Answer: Incomplete reduction is a frequent issue. Several factors can contribute to this problem:
-
Insufficiently Reactive Reducing Agent: The choice of reducing agent is critical and depends on the substrate.
-
Metal/Acid Systems (e.g., Sn/HCl, Fe/HCl): These are robust but can be sensitive to the metal's quality and activation. Ensure you are using a fine powder or activated metal to maximize surface area. For instance, zinc dust can be activated with dilute HCl prior to use.[3] The "Béchamp reduction" using iron in acidic medium is a classic and industrially significant method.[3]
-
Catalytic Hydrogenation (e.g., H₂/Pd-C): This is a clean method, but the catalyst can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.[1] Ensure high-purity reagents and consider using a fresh batch of catalyst. The efficiency of hydrogenation can also be sensitive to solvent, pressure, and temperature.[4]
-
-
Poor Solubility: If your nitroarene has poor solubility in the reaction solvent, the reaction rate will be slow. Consider a co-solvent or a different solvent system to ensure the substrate is fully dissolved.[5]
-
Reaction Temperature and Time: Some reductions require elevated temperatures to proceed at a reasonable rate.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Increasing the reaction time or temperature can often drive the reaction to completion.[5]
Experimental Protocol: A Classic Approach - Reduction of Nitrobenzene with Tin and HCl [1]
-
In a round-bottom flask equipped with a reflux condenser, combine granulated tin and the nitroarene.
-
Slowly add concentrated hydrochloric acid in portions. The reaction is exothermic, so cooling may be necessary.[6]
-
After the initial vigorous reaction subsides, heat the mixture to ensure the reaction goes to completion. Monitor by TLC until the starting material is consumed.[6]
-
Cool the reaction and carefully make the solution alkaline with a strong base (e.g., NaOH) to liberate the free aniline from its anilinium salt.[1][6]
-
Isolate the aniline via steam distillation or solvent extraction.[1]
-
Purify the crude aniline by distillation or column chromatography.[1]
Question 2: I am observing the formation of side products like azoxy- and azo-benzenes. How can I minimize these?
Answer: The reduction of a nitro group to an amine proceeds through nitroso and hydroxylamine intermediates.[7][8] The formation of dimeric side products like azoxy and azo compounds occurs when these intermediates react with each other.
-
Controlling Reaction Conditions: These side reactions are often favored under neutral or basic conditions. Maintaining a sufficiently acidic environment during metal/acid reductions helps to ensure complete reduction to the aniline.
-
Choice of Reducing Agent: Some reducing agents are more prone to forming these byproducts. For example, using LiAlH₄ for nitroarene reduction often leads to the formation of azo derivatives.[7] Catalytic hydrogenation (e.g., Pd/C, PtO₂) is generally more selective for the formation of anilines.[7][8]
Caption: Decision workflow for aniline purification and storage.
References
- BenchChem Technical Support Team. (2025). Troubleshooting low yield in aniline mustard synthesis. Benchchem.
- BenchChem Technical Support Team. (2025). Addressing poor regioselectivity in the synthesis of substituted anilines. Benchchem.
- BenchChem Technical Support Team. (2025). Troubleshooting guide for N-(2-chloroethyl)-4-nitroaniline synthesis reactions. Benchchem.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Amine Protecting Groups for 4-Anilino-piperidine. Benchchem.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- BenchChem Technical Support Team. (2025). Troubleshooting side reactions in the N-alkylation of aniline. Benchchem.
- Li, B., Hu, Y., & Tochtrop, G. P. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Wiley Online Library.
- Unknown. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Unknown Source.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes. ACS Publications.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education. ACS Publications.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Substituted Anilines. Benchchem.
- BenchChem Technical Support Team. (2025). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines. Benchchem.
- Unknown. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Unknown Source.
- ResearchGate. (n.d.). Aniline and Its Derivatives. ResearchGate.
- NIH. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC.
- University of Scranton. (n.d.). Advanced Organic Module | English | Green Chemistry. University of Scranton.
- ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline?. ResearchGate.
- Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
- Unknown. (2025). Reactions for making widely used aniline compounds break norms of synthesis. Unknown Source.
- vibzzlab. (2020). Aniline : Organic synthesis. YouTube.
- the University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
- ResearchGate. (n.d.). The Buchwald–Hartwig Amination After 25 Years. ResearchGate.
- TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. TutorChase.
- Unknown. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Unknown Source.
- RSC Publishing. (2024). Directed nucleophilic aromatic substitution reaction. RSC Publishing.
- Leah4sci. (2015). Protection of Aniline Derivatives. YouTube.
- Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journals.
- Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures | Industrial & Engineering Chemistry Research. ACS Publications.
Sources
Enhancing the purity of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide for pharmaceutical use
Answering the call for a specialized resource, this Technical Support Center is dedicated to assisting researchers, scientists, and drug development professionals in enhancing the purity of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide for pharmaceutical applications. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of the challenges you may face. This guide is structured in a question-and-answer format to directly address specific issues encountered during synthesis, purification, and analysis.
Technical Support Center: this compound
Section 1: Frequently Asked Questions (FAQs) on Purity & Stability
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile is largely dependent on the synthetic route. A common synthesis involves the chlorosulfonation of a 2,5-dimethoxyaniline precursor followed by amidation with methylamine.[1] Potential impurities include:
-
Unreacted Starting Materials: Residual 2,5-dimethoxyaniline or the intermediate sulfonyl chloride.
-
Positional Isomers: Formed if the chlorosulfonation is not perfectly regioselective.
-
Oxidation Products: The aromatic amino group is susceptible to oxidation, leading to colored impurities, often polymeric in nature. This is a common issue with aromatic amines.[2]
-
Hydrolysis Products: The sulfonamide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, reverting to the corresponding sulfonic acid.
Q2: What is the expected stability of this compound and what are the primary degradation pathways?
A2: Sulfonamides, as a class, are relatively stable.[3] However, forced degradation studies are essential to understand potential liabilities.[4][5] The primary degradation pathways for this compound are likely:
-
Oxidative Degradation: Exposure to air and light can cause oxidation of the electron-rich aromatic ring and the primary amine, leading to discoloration.
-
Hydrolytic Degradation: Susceptible to hydrolysis at pH extremes. Stability is generally greatest at neutral or slightly acidic pH.[6]
-
Photodegradation: Aromatic amines and sulfonamides can be light-sensitive. It is crucial to store the compound protected from light.[4]
Conducting forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) as mandated by ICH guidelines is the definitive way to identify degradation products and establish a stability-indicating analytical method.[7]
Section 2: Troubleshooting Guide for Purification and Analysis
This section addresses specific experimental challenges. The following workflow provides a general guide for diagnosing and resolving purity issues.
Caption: Troubleshooting workflow for purifying this compound.
Q3: My final product has a persistent yellow or brown tint. How can I obtain a pure white solid?
A3: This is a classic sign of oxidative degradation products or high molecular weight polymeric impurities.[2] The electron-donating groups on the aromatic ring (amino and methoxy) make the molecule susceptible to oxidation.
Expert Insight: These colored impurities are often highly polar and amorphous, but present in very small quantities. While they may not significantly impact the purity as measured by HPLC area percent, they are unacceptable for pharmaceutical use.
Recommended Solution: Activated Charcoal Treatment & Recrystallization
The most effective method is to use activated charcoal to adsorb these colored impurities, followed by recrystallization.
Experimental Protocol:
-
Solvent Selection: Choose a suitable solvent for recrystallization. Based on the polarity of sulfonamides, alcohols like isopropanol or ethanol, potentially with a controlled amount of water (e.g., 70-85% isopropanol), are excellent starting points.[8]
-
Dissolution: In a flask, dissolve the crude, colored product in the minimum amount of the chosen hot solvent (e.g., near boiling) to achieve complete dissolution. A practical lower temperature limit is around 65°C to ensure solubility.[8]
-
Charcoal Treatment: Add a small amount of activated charcoal (typically 1-2% w/w relative to your compound) to the hot solution.
-
Causality: Activated charcoal has a high surface area with a network of pores that effectively trap large, flat, conjugated molecules responsible for color.
-
-
Hot Filtration: Swirl the mixture for 5-10 minutes at temperature, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath (0-10°C) to maximize crystal formation.[8]
-
Isolation & Drying: Collect the white crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Q4: My HPLC analysis shows several impurity peaks. How do I choose between recrystallization and column chromatography?
A4: The choice depends on the nature and quantity of the impurities. HPLC is the primary technique for quantitatively assessing purity.[9]
Expert Insight:
-
Recrystallization is a bulk purification method that works best when impurities have significantly different solubility in the chosen solvent compared to the main product. It is highly effective for removing impurities present at <5% levels, especially if their polarity is very different from the product.
-
Flash Column Chromatography is a more discerning technique capable of separating compounds with very similar polarities. It is the method of choice when dealing with significant levels of impurities (>5-10%) or when recrystallization fails to remove a specific impurity (e.g., a positional isomer).
The following workflow illustrates the analytical process for confirming purity.
Caption: Analytical workflow for purity assessment and structural confirmation.
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Key Advantages | Key Disadvantages | Best For... |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures. | Scalable, cost-effective, can yield highly crystalline material. | Not effective for impurities with similar solubility; potential for product loss in mother liquor.[8] | Removing small amounts of impurities with different polarities; final purification step. |
| Flash Chromatography | Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase. | High resolution for separating closely related compounds; versatile. | Less scalable, solvent-intensive, can be time-consuming.[10] | Complex mixtures with multiple impurities; separating isomers or by-products. |
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the standard stationary phase.
-
Mobile Phase (Eluent) Selection: Determine the optimal eluent system using Thin-Layer Chromatography (TLC).[9] A good system will show clear separation of your product from impurities, with the product having an Rf value of ~0.3. A gradient of ethyl acetate in hexanes or dichloromethane/methanol are common starting points for sulfonamides.
-
Column Packing: Properly pack a glass column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (then adsorb onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Run the mobile phase through the column, collecting fractions. Monitor the separation by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Q5: I am struggling with low recovery after recrystallization. What factors should I investigate?
A5: Low recovery is typically caused by one of two issues: using too much solvent or cooling the solution too quickly. The goal is to identify a solvent system where your compound is sparingly soluble at low temperatures but highly soluble at high temperatures.[11]
Expert Insight: A common mistake is adding too much solvent to dissolve the compound at the start. Always use the minimum amount of hot solvent required. If the compound "oils out" instead of crystallizing upon cooling, it means the boiling point of the solvent is higher than the melting point of your solute, or the solution is too supersaturated.
Troubleshooting Steps:
-
Re-evaluate Your Solvent: Test a range of solvents and solvent mixtures. For this compound, consider systems like isopropanol/water, ethanol/water, or ethyl acetate/heptane.[8]
-
Control the Cooling Rate: Slow, gradual cooling is paramount. Allowing the solution to cool to room temperature undisturbed before moving it to an ice bath promotes the formation of larger, purer crystals. Rapid cooling traps impurities and leads to fine powders that are difficult to filter.
-
Check the Mother Liquor: After filtering your product, concentrate the mother liquor and analyze it by TLC or HPLC. If a significant amount of product is present, you may need to perform a second crystallization or adjust your solvent volume/composition in future attempts.
-
pH Adjustment: The solubility of sulfonamides can be pH-dependent due to the acidic sulfonamide proton and the basic amino group.[12] Ensure the pH of your solution is not driving the compound into a more soluble (ionized) form. For this compound, maintaining a near-neutral pH during crystallization is advisable.
References
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
- Sulfonamide purification process. Google Patents (US2777844A).
- A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Benchchem.
- Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service.
- Analysis of sulfonamides. Slideshare.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- Forced Degradation Studies. MedCrave online.
- Degradation of sulfonamides as a microbial resistance mechanism. PubMed.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate.
- Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. JAOAC.
- Crystallization of para-aminobenzoic acid forms from specific solvents. Royal Society of Chemistry.
- Purification of p-aminophenol. Google Patents (US3703598A).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. academic.oup.com [academic.oup.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Characterization of Polysubstituted Benzene Compounds
Welcome to the technical support center for the characterization of polysubstituted benzene compounds. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter the unique and often complex challenges associated with identifying and differentiating these crucial chemical entities. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights in a troubleshooting-focused Q&A format. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions in your own laboratory work.
Section 1: Navigating the Complexities of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. However, for polysubstituted aromatics, the proton (¹H) NMR spectrum can quickly become a convoluted puzzle of overlapping signals. This section addresses the most common issues.
Q1: Why is the aromatic region (δ 7.0-8.5 ppm) of my ¹H NMR spectrum so complex and overlapping, making interpretation nearly impossible?
A1: This is a classic challenge rooted in the electronic nature of the benzene ring. The chemical shifts of aromatic protons are highly sensitive to the electronic effects (both resonance and inductive) of all substituents on the ring.[1] When multiple substituents are present, their combined electron-donating or withdrawing effects can cause the chemical shifts of the remaining protons to converge into a narrow, overlapping region. This phenomenon, known as "second-order effects" or "complex spin-spin coupling," occurs when the difference in chemical shift (Δν) between two coupled protons is of a similar magnitude to their coupling constant (J).[2] Instead of clean, predictable multiplets (like doublets or triplets), you see a complex, indecipherable pattern.
Troubleshooting Steps:
-
Change the Solvent: Running the sample in a different deuterated solvent (e.g., switching from CDCl₃ to Benzene-d₆ or Acetone-d₆) can alter the chemical shifts of the aromatic protons due to solvent-solute interactions, potentially resolving the overlap.[3] Benzene-d₆ is particularly effective as its ring current can induce significant shifts in the analyte's protons.
-
Increase Spectrometer Field Strength: If available, re-acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion (Δν in Hz), while the coupling constants (J in Hz) remain the same. This often simplifies complex patterns back into first-order, interpretable multiplets.
-
Utilize 2D NMR: When simpler methods fail, two-dimensional NMR is the definitive solution. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other, even within a complex multiplet.[4][5]
Q2: How can I definitively assign ortho, meta, and para substitution patterns using NMR?
A2: The key lies in understanding the magnitude of the proton-proton coupling constants (J-values), which are dictated by the number of bonds separating the coupled nuclei.[1]
| Coupling Type | Bonds Separating Protons | Typical J-value (Hz) | Appearance |
| Ortho (³JHH) | 3 | 7 - 10 Hz | Large, easily visible splitting. |
| Meta (⁴JHH) | 4 | 2 - 3 Hz | Smaller, sometimes "sharpens" a peak rather than creating a clean split. |
| Para (⁵JHH) | 5 | 0 - 1 Hz | Very small, often not resolved and leads to peak broadening. |
-
Para-disubstituted benzenes with different substituents often show a deceptively simple pattern of two doublets, as each proton only has one ortho neighbor.[6][7] Be cautious, if the two substituents are electronically similar, the chemical shifts can become identical, leading to a singlet.[7]
-
Ortho-disubstituted benzenes will display a more complex pattern, often with two apparent "triplets" or "doublet of doublets" for the central protons and two "doublets" for the outer protons.
-
Meta-disubstituted benzenes are often the most complex, potentially showing four distinct signals. A key feature can be a "fat singlet" or a finely split triplet for the proton situated between the two substituents, which only experiences meta-coupling.[7]
For unambiguous assignment, especially with three or more substituents, 2D NMR is essential.
Workflow: Structure Elucidation via 2D NMR
When 1D NMR is insufficient, a combination of 2D experiments provides a clear path to the molecular structure.
Caption: A typical workflow for elucidating a complex polysubstituted benzene structure using 2D NMR.
Section 2: Overcoming Mass Spectrometry (MS) Ambiguities
Mass spectrometry is vital for determining molecular weight and formula, but it often struggles to differentiate isomers of polysubstituted benzenes because they have the same mass.
Q3: My ortho, meta, and para isomers are giving identical or very similar mass spectra. How can I differentiate them?
A3: This is a fundamental limitation of many standard MS techniques, especially with electron ionization (EI). The high energy of EI often leads to the same fragmentation pathways for positional isomers.[8] For example, alkyl-substituted benzenes famously rearrange to a common, stable tropylium ion (m/z 91 for toluene derivatives), erasing the original substitution pattern information.[8][9]
Troubleshooting & Differentiation Strategies:
-
Couple MS with Chromatography (GC-MS/LC-MS): This is the most effective solution. The chromatographic column separates the isomers based on their physical properties (like boiling point or polarity) before they enter the mass spectrometer.[9] Even if the mass spectra are identical, the different retention times provide positive identification.
-
Chemical Derivatization for GC-MS: For analytes with polar functional groups (-OH, -NH₂, -COOH), chemical derivatization can be used to alter their chromatographic behavior.[10][11] By converting the isomers into derivatives, you can often exaggerate the small differences in their physical properties, leading to better separation on a GC column.[12][13]
-
Tandem Mass Spectrometry (MS/MS): More advanced techniques like MS/MS can sometimes reveal subtle differences. By isolating the molecular ion and subjecting it to controlled collision-induced dissociation (CID), you may generate unique fragment ions or different abundance ratios for each isomer that were not apparent in the initial EI spectrum.
Q4: What are the most characteristic fragmentation patterns I should look for in the mass spectrum of a substituted benzene?
A4: While isomers can be tricky, several fragmentation patterns are hallmarks of the benzene ring itself.
-
Prominent Molecular Ion ([M]⁺): The stability of the aromatic ring means the molecular ion is often one of the most abundant peaks in the spectrum, unlike many aliphatic compounds.[8][9]
-
Loss of a Proton ([M-1]⁺): Formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 is very common for monosubstituted benzenes, resulting from the loss of the substituent.[14]
-
Tropylium Ion (m/z 91): For any benzene with an alkyl chain containing a benzylic carbon (e.g., toluene, ethylbenzene), cleavage at the benzylic position followed by rearrangement to the highly stable tropylium cation is often the base peak.[8]
-
McLafferty Rearrangement: If an alkyl substituent has three or more carbons and a gamma-hydrogen, a McLafferty rearrangement can occur, often producing a characteristic peak at m/z 92 for alkylbenzenes.[8]
| Precursor Structure | Characteristic Fragment Ion | Common m/z Value | Mechanism |
| Benzene | Phenyl Cation | 77 | Loss of H• |
| Toluene, Ethylbenzene, etc. | Tropylium Cation | 91 | Benzylic cleavage & rearrangement |
| Propylbenzene, Butylbenzene | Ion from McLafferty Rearrangement | 92 | Hydrogen transfer from γ-carbon |
Section 3: Resolving Isomers with Chromatography (GC & HPLC)
The separation of constitutional isomers is a primary challenge. Choosing the right chromatographic technique and optimizing conditions are critical for success.
Q5: My positional isomers are co-eluting in my GC analysis. How can I improve the separation?
A5: Co-elution of benzene isomers, particularly xylene or dichlorobenzene isomers, is common because they often have very similar boiling points and polarities.
Optimization Workflow for GC Isomer Separation:
Caption: Decision tree for troubleshooting co-eluting isomers in Gas Chromatography.
Expert Insights:
-
Stationary Phase is Key: Standard non-polar phases (like DB-5) separate primarily by boiling point. For isomers with close boiling points, switching to a more polar stationary phase (e.g., a WAX column) can introduce different selectivity based on dipole-dipole interactions. For particularly difficult separations, specialized columns with liquid crystal stationary phases can provide shape selectivity, which is ideal for resolving ortho, meta, and para isomers.[15]
-
Temperature Program: A slow temperature ramp (e.g., 2-5 °C/min) increases the time the analytes spend interacting with the stationary phase, which can significantly improve resolution.
Q6: When should I choose HPLC over GC for separating my substituted benzene isomers?
A6: The decision hinges on the volatility and thermal stability of your compounds.[16]
-
Choose GC for: Volatile and thermally stable compounds (e.g., xylenes, chlorotoluenes). GC generally offers higher resolution and speed for these types of analytes.
-
Choose HPLC for:
-
Non-volatile compounds: Molecules with high molecular weights or multiple polar functional groups (e.g., polysubstituted phenols, benzoic acids) that won't vaporize easily.
-
Thermally labile compounds: Molecules that decompose at the high temperatures of the GC inlet or oven.
-
Highly polar compounds: Analytes that might interact irreversibly with GC stationary phases. HPLC (especially reverse-phase) is excellent for separating compounds based on polarity differences.[16]
-
Section 4: Advanced Protocols
Protocol 1: Silylation for Enhanced GC-MS Analysis of Phenolic Isomers
This protocol details the derivatization of polar phenolic isomers to increase their volatility and improve chromatographic peak shape for GC-MS analysis.[13]
Objective: To convert hydroxyl groups (-OH) to trimethylsilyl ethers (-OTMS), which are less polar and more volatile.
Materials:
-
Sample containing phenolic isomers (e.g., cresol isomers) dissolved in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile).
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven set to 70 °C.
-
GC-MS system.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of your sample in dry pyridine in a 2 mL autosampler vial. Causality: Pyridine acts as a solvent and also as an HCl scavenger for the small amount of acid produced by the TMCS catalyst.
-
Reagent Addition: Add 100 µL of the BSTFA + 1% TMCS reagent to the vial. A 2:1 molar excess of silylating reagent to active hydrogens is a good starting point.[13]
-
Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes. Causality: Heating accelerates the reaction to ensure it goes to completion.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The resulting TMS-ethers will have shorter retention times and sharper peaks than the underivatized phenols.
-
Verification: The mass spectrum should show a molecular ion corresponding to the mass of the original molecule plus 72 amu for each silyl group added (Si(CH₃)₃ = 73, minus H = 72).
References
-
Quora. (2017). What are the conditions for a compound to be aromatic?[Link]
-
CK-12 Foundation. (n.d.). Flexi answers - What are the characteristics of aromatic compounds?[Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the mass spectrum of benzene. [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. [Link]
-
Regis Technologies. (n.d.). GC Derivatization. [Link]
-
Creative Biostructure. (n.d.). High-Resolution NMR for Complex Molecule Analysis. [Link]
-
LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry For Everyone. (2025). What Is Derivatization In GC-MS? [YouTube video]. [Link]
-
Master Organic Chemistry. (2017). Rules for Aromaticity: The 4 Key Factors. [Link]
-
Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting ¹H NMR Spectroscopy. [Link]
-
ResearchGate. (n.d.). Chromatograms of GC separation of structural isomers of disubsituted benzene derivatives. [Link]
-
Regis Technologies. (n.d.). GC Derivatization Handbook. [Link]
-
LibreTexts Chemistry. (2019). 13.7 The Criteria for Aromaticity—Hückel's Rule. [Link]
-
The Organic Chemistry Tutor. (2021). Aromatic, Antiaromatic, or Nonaromatic - Huckel's Rule - 4n+2. [YouTube video]. [Link]
-
Filtrous. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). [YouTube video]. [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
OChemPal. (n.d.). Short Summary of ¹H-NMR Interpretation. [Link]
-
Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
LibreTexts Chemistry. (2023). Fragmentation Patterns in Mass Spectra. [Link]
-
ResearchGate. (2016). Distinguishing structural isomers: Mono- and disubstituted benzene rings. [Link]
-
MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. [Link]
-
S-CRNT, IIT Bombay. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [YouTube video]. [Link]
-
AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]
-
RSC Publishing. (n.d.). High-resolution NMR spectroscopy for measuring complex samples based on chemical-shift-difference selection. [Link]
-
ETH Zurich, NMR Service. (n.d.). Structure Elucidation by NMR. [Link]
-
ResearchGate. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]
-
IJRPR. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]
-
Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?[Link]
-
Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]
-
Oxford Academic. (n.d.). Use of Liquid Crystals for the Separation of Position Isomers of Disubstituted Benzenes. [Link]
-
Omics Online. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
ResearchGate. (2025). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
LibreTexts Chemistry. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]
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RSC Publishing. (n.d.). Challenges in Aromaticity: 150 Years after Kekulé's Benzene. [Link]
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. [Link]
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LibreTexts Chemistry. (2014). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. [Link]
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ResearchGate. (n.d.). A multi‐descriptor analysis of substituent effects on the structure and aromaticity of benzene derivatives. [Link]
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YouTube. (2023). Reactions of Benzene Part 6 - Nomenclature of Polysubstituted Benzenes. [Link]
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University of Calgary. (n.d.). Polysubstituted benzenes. [Link]
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Technical Support Center: Method Refinement for the Selective N-Alkylation of Sulfonamides
Welcome to the technical support center for the selective N-alkylation of sulfonamides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and refine your methodologies for synthesizing these critical motifs found in a vast array of pharmaceuticals and bioactive compounds.[1]
Introduction: The Significance of Selective N-Alkylation
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in numerous approved drugs.[1] The selective introduction of an alkyl group onto the sulfonamide nitrogen (N-alkylation) is a pivotal transformation, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. However, achieving selective mono-alkylation while avoiding common pitfalls such as low conversion or undesired dialkylation can be challenging. This guide provides practical, field-proven insights to navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the N-alkylation of sulfonamides, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
FAQ 1: Which N-alkylation method should I choose for my specific substrate?
The optimal method depends on the nature of your sulfonamide and alkylating agent, as well as the desired scale and functional group tolerance. Here's a comparative overview:
| Method | Alkylating Agent | Common Catalysts/Reagents | Key Advantages | Potential Drawbacks |
| Classical Alkylation | Alkyl Halides (R-X) | Strong bases (NaH, K₂CO₃, Cs₂CO₃) | Readily available reagents, straightforward procedure. | Risk of over-alkylation, use of toxic alkylating agents.[2] |
| "Borrowing Hydrogen" | Alcohols (R-OH) | Transition metal catalysts (Mn, Ru, Ir) | High atom economy, generates water as the only byproduct.[2][3] | Requires elevated temperatures, catalyst may be sensitive.[2][3] |
| Mitsunobu Reaction | Alcohols (R-OH) | DEAD/DIAD & PPh₃ | Excellent for mono-alkylation, proceeds with inversion of configuration.[4][5] | Stoichiometric phosphine oxide byproduct can complicate purification.[6] |
| Fukuyama-Mitsunobu | Alcohols (R-OH) | DEAD/DIAD & PPh₃ (on nitrobenzenesulfonamides) | Highly reliable for mono-alkylation; nosyl group is easily removed.[7][8] | Requires pre-installation of the nosyl group. |
| Thermal Alkylation | Trichloroacetimidates | None (thermal) | Avoids exogenous acids, bases, or metals.[1] | Limited to alkylating agents that form stable cations.[1] |
| Buchwald-Hartwig Amination | Aryl Halides/Triflates | Palladium catalysts with specialized ligands | Broad scope for N-arylation of sulfonamides.[9][10][11] | Primarily for aryl groups, not alkyl groups. |
FAQ 2: How can I effectively prevent the formation of the N,N-dialkylated byproduct?
N,N-dialkylation is a frequent side reaction, especially with primary sulfonamides. To favor mono-alkylation:
-
Control Stoichiometry : Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the alkylating agent.[7]
-
Slow Addition : Add the alkylating agent dropwise or via syringe pump to maintain its low concentration in the reaction mixture.[7]
-
Choice of Base : Weaker bases may slow the reaction but can improve selectivity for mono-alkylation.
-
Steric Hindrance : If the structure allows, using a bulkier sulfonamide can sterically disfavor the second alkylation.[7]
-
Alternative Methods : The Fukuyama-Mitsunobu reaction is specifically designed for mono-alkylation of sulfonamides.[7][8]
FAQ 3: My reaction is not proceeding to completion. What are the likely causes?
Low or no conversion can stem from several factors. Refer to the detailed troubleshooting guide in Part 2, Issue 1 for a comprehensive analysis. Key areas to investigate include the choice of base and solvent, reaction temperature, and the reactivity of your specific substrates.
Part 2: Troubleshooting Guides
This section provides structured, in-depth solutions to specific problems you may encounter during your experiments.
Issue 1: Low to No Conversion or Poor Yield
You've set up your N-alkylation reaction, but TLC or LC-MS analysis shows a significant amount of unreacted starting material.
1. Inadequate Deprotonation of the Sulfonamide:
-
The Chemistry : The sulfonamide proton is acidic, but a sufficiently strong base is required to generate the nucleophilic sulfonamide anion. The pKa of the sulfonamide N-H is crucial and is influenced by the electron-withdrawing nature of the sulfonyl group.
-
Troubleshooting Steps :
-
Base Strength : Ensure your base is strong enough to deprotonate the sulfonamide. For alkyl halide alkylations, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are common.[12] For less reactive systems, consider stronger bases like cesium carbonate (Cs₂CO₃).
-
Base Equivalents : Use at least a stoichiometric amount of base. For reactions that produce an acidic byproduct, more than one equivalent may be necessary.
-
Solubility : Ensure your base is at least partially soluble in the reaction solvent. Phase-transfer catalysts can be beneficial in biphasic systems.
-
2. Improper Solvent Selection:
-
The Chemistry : The solvent plays a critical role in solvating the reactants and influencing the reaction kinetics. For SN2-type alkylations with alkyl halides, polar aprotic solvents are generally preferred.
-
Troubleshooting Steps :
-
Solvent Choice : For alkylations with alkyl halides, polar aprotic solvents like DMF, DMSO, or THF are often effective.[7][12]
-
"Borrowing Hydrogen" Reactions : These reactions often perform well in higher-boiling non-polar solvents like xylenes or toluene.[2][3]
-
Anhydrous Conditions : Ensure your solvent is anhydrous, as water can quench the sulfonamide anion and react with strong bases.
-
3. Insufficient Reaction Temperature or Time:
-
The Chemistry : Many N-alkylation reactions require thermal energy to overcome the activation barrier.
-
Troubleshooting Steps :
-
Temperature : If your reaction is sluggish at room temperature, gradually increase the heat. Thermal alkylations with trichloroacetimidates, for example, often require refluxing in toluene.[1][7]
-
Reaction Monitoring : Monitor the reaction progress over a time course (e.g., 2, 6, 12, 24 hours) to determine if it has stalled or is simply slow. Prolonged reaction times at high temperatures can, however, lead to product decomposition.[7]
-
4. Substrate Reactivity Issues:
-
The Chemistry : Steric hindrance on either the sulfonamide or the alkylating agent can dramatically decrease the reaction rate. Electronically deactivating groups on the sulfonamide can also reduce its nucleophilicity.
-
Troubleshooting Steps :
-
Steric Hindrance : For sterically hindered substrates, you may need more forcing conditions (higher temperature, longer reaction time) or a different synthetic approach altogether.
-
Leaving Group : When using alkyl halides, the reactivity order is I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium or potassium iodide.[13]
-
Issue 2: Over-Alkylation Leading to N,N-Dialkylated Product
You have successfully formed the desired mono-alkylated product, but a significant portion of your starting material has been converted to the N,N-dialkylated byproduct, complicating purification and reducing the yield of your target compound.
1. High Concentration of Alkylating Agent:
-
The Chemistry : Once the mono-alkylated product is formed, its N-H proton can also be removed by the base, creating a new nucleophile that can react with a second molecule of the alkylating agent. A high concentration of the alkylating agent increases the probability of this second reaction occurring.
-
Troubleshooting Steps :
-
Stoichiometry Control : Do not use a large excess of the alkylating agent. Start with 1.05-1.1 equivalents and optimize from there.
-
Slow Addition : As mentioned in the FAQs, adding the alkylating agent slowly over a period of time keeps its instantaneous concentration low, thus favoring the initial mono-alkylation of the more acidic primary sulfonamide.[7]
-
2. Reaction Conditions Favoring the Second Alkylation:
-
The Chemistry : Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) and very strong bases can accelerate both the first and second alkylation steps.
-
Troubleshooting Steps :
-
Temperature Control : Running the reaction at a lower temperature may slow down the second alkylation more significantly than the first, improving selectivity.
-
Base Selection : Consider using a milder base (e.g., K₂CO₃ instead of NaH) which may provide better selectivity for deprotonating the more acidic primary sulfonamide.
-
3. Employing a Mono-Alkylation-Selective Method:
-
The Chemistry : Some synthetic methods are inherently more selective for mono-alkylation. The Fukuyama-Mitsunobu reaction is a prime example.[4] It utilizes a nitrobenzenesulfonamide (e.g., 2-nitrobenzenesulfonamide), which is readily alkylated once under Mitsunobu conditions. The resulting N-alkylated sulfonamide is then easily deprotected using a thiol and base to yield the secondary amine.
-
Troubleshooting Steps :
-
Adopt the Fukuyama-Mitsunobu Protocol : If applicable to your synthetic route, protect the primary amine as a nitrobenzenesulfonamide, perform the Mitsunobu N-alkylation, and then deprotect. This multi-step sequence often provides a cleaner product and higher overall yield of the desired mono-alkylated compound than a problematic direct alkylation.
-
Part 3: Experimental Protocols
These are generalized protocols adapted from the literature. Always refer to the original publication for substrate-specific details and safety information.
Protocol 1: General Procedure for N-Alkylation with an Alkyl Halide[7]
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the primary sulfonamide (1.0 equivalent) and anhydrous solvent (e.g., THF, DMF).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the base (e.g., NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Manganese-Catalyzed "Borrowing Hydrogen" N-Alkylation[2][3]
-
In an oven-dried vial or reaction tube, combine the sulfonamide (1.0 mmol, 1.0 equivalent), the alcohol (1.0 mmol, 1.0 equivalent), the Manganese(I) PNP pincer precatalyst (e.g., 5 mol%), and potassium carbonate (K₂CO₃, 10 mol%).
-
Add the solvent (e.g., xylenes, to achieve a 1 M concentration of the sulfonamide).
-
Seal the vessel and stir vigorously at elevated temperature (e.g., 150 °C) for 24 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., dichloromethane) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. [Link]
-
Reed-Berendt, B. G.; Morrill, L. C. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry2019 , 84 (6), 3715–3724. [Link]
-
Dmitrikova, L. V.; Kopteva, S. D.; Markov, V. I. N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies2016 , 24 (2). [Link]
-
Jersovs, G.; Melgalvis, D.; Kinens, A.; Donets, P. A.; Suna, E. S-Alkylation of sulfinamides with Zn-carbenoids: expanding stereoselective sulfoximine synthesis beyond NH derivatives. Organic & Biomolecular Chemistry2024 . [Link]
-
N-alkylation of amides with alkyl halides? Chemistry Stack Exchange. [Link]
-
Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry2022 , 20, 6836-6845. [Link]
-
Templ, J.; Schnürch, M. Methods for mono‐selective N‐alkylation of primary sulfonamides using... ResearchGate. [Link]
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Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
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Kotha, S.; Lahiri, K.; Dhurke, K. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2002 , 102 (5), 1361-1410. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Wallach, D. R.; Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry2016 , 81 (18), 8035–8042. [Link]
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Rosen, B. R.; Ruble, J. C.; Beauchamp, T. J.; Navarro, A. Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters2013 , 15 (10), 2530–2533. [Link]
-
Salehi, M.; et al. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26 (21), 6649. [Link]
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Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Semantic Scholar. [Link]
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Alkylation of Amines under Mitsunobu Conditions. Synfacts 2017 , 13 (08), 0839. [Link]
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p-Toluenesulfonamides. Organic Chemistry Portal. [Link]
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Mitsunobu reaction. Organic Synthesis. [Link]
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Kim, D. S.; MacMillan, D. W. C. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Princeton University. [Link]
-
N‐Alkylation of N‐Monosubstituted Sulfonamides in Ionic Liquids. Request PDF. [Link]
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Mondal, S.; et al. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal2023 , 29 (32), e202300308. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry2023 , 88 (2), 996–1009. [Link]
-
Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]
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Validation & Comparative
This guide presents an in-depth comparative analysis of the chemical reactivity of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how substituent patterns on a benzene ring influence its reactivity in key organic transformations. The discussion is grounded in the principles of physical organic chemistry, supported by experimental protocols and comparative data to elucidate the electronic and steric effects at play.
Introduction: The Electronic Landscape of a Polysubstituted Benzene Ring
This compound is a polysubstituted aromatic compound featuring a complex interplay of activating and deactivating groups. The reactivity of the benzene ring, particularly in electrophilic aromatic substitution (EAS), is dictated by the net electronic effect of its substituents.
-
Activating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups.[1] They donate electron density to the aromatic ring through resonance, thereby increasing its nucleophilicity and accelerating the rate of electrophilic attack.[1][2] These groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to them on the ring.[3][4]
-
Deactivating Group: The N-methylsulfonamide (-SO₂NHCH₃) group, conversely, is an electron-withdrawing group and is considered deactivating.[5] It reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack.
The overall reactivity of this compound is a consequence of the cumulative effects of these substituents. The powerful activating effects of the amino and two methoxy groups are expected to dominate, rendering the ring highly activated towards EAS.
Comparative Reactivity in Electrophilic Aromatic Substitution
To contextualize the reactivity of this compound (Compound 1 ), we will compare it with a series of structurally related compounds. This comparative framework allows for the systematic evaluation of the contribution of each substituent to the overall reactivity.
Comparator Compounds:
-
Compound 2: 4-Amino-N-methylbenzenesulfonamide (lacks the two methoxy groups)
-
Compound 3: 2,5-Dimethoxyaniline (lacks the sulfonamide group)
-
Compound 4: 4-Amino-2,5-dimethoxybenzenesulfonamide (N-unsubstituted sulfonamide)
Theoretical Reactivity Hierarchy
Based on established principles of physical organic chemistry, the predicted order of reactivity towards electrophilic aromatic substitution is:
Compound 3 > Compound 1 > Compound 4 > Compound 2
This hierarchy is rationalized as follows:
-
Compound 3 (2,5-Dimethoxyaniline): Possesses three strong activating groups (-NH₂ and two -OCH₃) and no deactivating groups, making it the most reactive among the series.
-
Compound 1 (this compound): Features the same three activating groups as Compound 3 , but the presence of the deactivating N-methylsulfonamide group tempers the overall reactivity.
-
Compound 4 (4-Amino-2,5-dimethoxybenzenesulfonamide): Similar to Compound 1 , but the primary sulfonamide is slightly more deactivating than the N-methylated analog due to the presence of two acidic protons.
-
Compound 2 (4-Amino-N-methylbenzenesulfonamide): With only one activating group (-NH₂) and one deactivating group (-SO₂NHCH₃), it is predicted to be the least reactive in this series.
The following diagram illustrates the interplay of activating and deactivating effects on the aromatic ring.
Caption: Electronic contributions of substituents on the benzene ring.
Experimental Validation: Comparative Bromination
A common method to experimentally assess the relative reactivity of aromatic compounds is through competitive reactions or by comparing reaction rates under identical conditions. Below is a representative protocol for the bromination of these compounds, which could be used to generate quantitative comparative data.
Experimental Protocol: Bromination of Substituted Anilines
-
Preparation of Solutions: Prepare 0.1 M solutions of each compound (1 , 2 , 3 , and 4 ) in glacial acetic acid.
-
Reaction Setup: In separate reaction flasks, place 10 mL of each of the 0.1 M solutions. Maintain the temperature at 25°C using a water bath.
-
Initiation of Reaction: To each flask, add a 0.1 M solution of bromine in glacial acetic acid dropwise with stirring until a faint, persistent yellow color is observed, indicating the consumption of the starting material. Record the volume of bromine solution added and the time taken for the reaction to complete.
-
Work-up: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove excess bromine.
-
Analysis: Analyze the product mixture using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the product distribution and yield.
Expected Outcomes and Data Presentation
The reactivity can be quantified by comparing the reaction times and the amount of brominating agent required. A faster reaction time and lower reagent requirement indicate higher reactivity.
| Compound | Key Substituents | Predicted Relative Reactivity | Expected Major Product(s) |
| 1 this compound | -NH₂, 2x -OCH₃, -SO₂NHCH₃ | High | 3-Bromo-4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide |
| 2 4-Amino-N-methylbenzenesulfonamide | -NH₂, -SO₂NHCH₃ | Low | 3-Bromo-4-amino-N-methylbenzenesulfonamide |
| 3 2,5-Dimethoxyaniline | -NH₂, 2x -OCH₃ | Very High | 4-Bromo-2,5-dimethoxyaniline |
| 4 4-Amino-2,5-dimethoxybenzenesulfonamide | -NH₂, 2x -OCH₃, -SO₂NH₂ | High | 3-Bromo-4-amino-2,5-dimethoxybenzenesulfonamide |
Note: The position of bromination is directed by the most powerful activating group, the amino group, to the ortho position that is not sterically hindered.
The following workflow diagram illustrates the process for comparative reactivity studies.
Caption: Workflow for the comparative bromination experiment.
Reactivity of the N-Methylsulfonamide Moiety
Beyond the reactivity of the aromatic ring, the N-methylsulfonamide group itself possesses distinct chemical properties that can be compared with its primary sulfonamide counterpart (Compound 4 ).
N-Alkylation
Primary and secondary sulfonamides can undergo N-alkylation. However, the reactivity towards further alkylation differs. A primary sulfonamide (-SO₂NH₂) can be doubly alkylated, whereas a secondary sulfonamide (-SO₂NHR) can only be alkylated once more. The acidity of the N-H proton plays a crucial role.
Comparative Insight:
-
Compound 4 (Primary Sulfonamide): The N-H protons are acidic and can be removed by a base, followed by reaction with an alkylating agent. This can proceed in two steps to yield a tertiary sulfonamide.
-
Compound 1 (Secondary Sulfonamide): The single N-H proton is also acidic. It can be alkylated to form a tertiary sulfonamide. Generally, the mono-alkylated sulfonamide is more acidic than the primary sulfonamide, which can sometimes lead to preferential second alkylation if not carefully controlled.[6]
Hydrolysis
The sulfonamide bond is generally stable, but it can be hydrolyzed under acidic or basic conditions. The rate of hydrolysis can be influenced by the substituents on the nitrogen atom.
Experimental Protocol: Comparative Hydrolysis
-
Reaction Setup: Prepare solutions of Compound 1 and Compound 4 in both acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions.
-
Hydrolysis: Heat the solutions at a constant temperature (e.g., 80°C) for a set period.
-
Analysis: At regular intervals, withdraw aliquots from the reaction mixtures and analyze them by High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the appearance of the hydrolysis product (4-amino-2,5-dimethoxybenzenesulfonic acid).
-
Data Analysis: Plot the concentration of the starting material versus time to determine the rate of hydrolysis under each condition.
Expected Outcome:
While specific rates would require experimental determination, it is generally observed that N-alkyl sulfonamides can exhibit different hydrolysis rates compared to primary sulfonamides, often influenced by steric and electronic factors.[7][8]
Conclusion
The reactivity of this compound is a finely tuned balance of the strong activating effects of its amino and methoxy substituents and the deactivating nature of the N-methylsulfonamide group. In electrophilic aromatic substitution, it is a highly reactive compound, with the regioselectivity of substitution dictated primarily by the powerful ortho, para-directing amino group. When compared to analogs lacking some of these functional groups, its reactivity can be logically predicted and experimentally verified. Furthermore, the N-methylsulfonamide moiety offers distinct reactivity pathways, such as N-alkylation and hydrolysis, which differ from its primary sulfonamide counterpart. This guide provides a framework for understanding and experimentally probing the chemical behavior of this and related polysubstituted aromatic compounds.
References
- Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes.
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link].
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- BenchChem. (2025). A Comparative Guide to the Electrophilic Substitution Reactivity of Aniline and Acetanilide.
- BenchChem. (2025). A Comparative Guide to the Characterization of Synthesized 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
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-
Chemistry LibreTexts. (2023, January 14). 16.6: An Explanation of Substituent Effects. Retrieved from [Link].
-
PubMed. (2021, March 26). Do Sulfonamides Interact with Aromatic Rings?. Retrieved from [Link].
-
Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene. Retrieved from [Link].
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link].
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene. MCC Organic Chemistry. Retrieved from [Link].
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-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link].
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- Quora. (2017, December 17). Which is more reactive towards an electrophile, aniline (C6H5–NH2) or toluene (C6H5–CH3)?.
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-
PubChem. (n.d.). Benzenesulfonamide, 4-amino-2,5-dimethoxy-N-methyl-. Retrieved from [Link].
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-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link].
-
Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs. Retrieved from [Link].
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-
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Master Organic Chemistry. (2018, March 19). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". Retrieved from [Link].
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-
PubMed. (2011, June 9). Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV. Retrieved from [Link].
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PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link].
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SIELC Technologies. (2018, February 16). 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. Retrieved from [Link].
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PubChem. (n.d.). 4-Amino-2,5-dimethoxybenzenesulphonamide. Retrieved from [Link].
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A Comparative Guide to the Biological Activities of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide and 4-aminobenzenesulfonamide
This guide provides an in-depth comparison of the established biological activity of 4-aminobenzenesulfonamide (commonly known as sulfanilamide) and the uncharacterized profile of its derivative, 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide. For researchers in drug discovery and development, understanding how structural modifications to a core pharmacophore can dramatically alter biological activity is fundamental. Here, we delve into the known antibacterial mechanism of sulfanilamide and propose a hypothesis-driven experimental framework to elucidate the biological role of its dimethoxy-substituted counterpart.
4-aminobenzenesulfonamide (Sulfanilamide): The Archetypal Antibacterial Sulfonamide
4-aminobenzenesulfonamide, or sulfanilamide, is a foundational molecule in the history of antimicrobial chemotherapy.[1] Its discovery and application marked a significant turning point in medicine, providing the first effective systemic treatments for a range of bacterial infections that were previously life-threatening.[1]
Mechanism of Antibacterial Action
The biological activity of sulfanilamide is exquisitely specific to microorganisms that synthesize their own folic acid. It functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] Structurally, sulfanilamide mimics the natural substrate of DHPS, para-aminobenzoic acid (PABA).[3] This molecular mimicry allows it to bind to the active site of the enzyme, thereby blocking the synthesis of dihydropteroic acid, a crucial precursor to folic acid.[4][5] Without an adequate supply of folic acid, bacteria are unable to synthesize purines and pyrimidines, the essential building blocks of DNA and RNA, leading to growth arrest (a bacteriostatic effect).[1]
This compound: An Uncharacterized Derivative with Divergent Potential
In stark contrast to its well-studied parent compound, there is a notable absence of publicly available data on the specific biological activities of this compound. Its chemical structure, featuring two methoxy groups on the benzene ring and a methyl group on the sulfonamide nitrogen, suggests a significant alteration of its physicochemical properties compared to sulfanilamide. These modifications could lead to a different spectrum of biological activity.
The addition of methoxy groups increases the molecule's lipophilicity and can introduce new points of interaction with biological targets. The N-methylation of the sulfonamide group is also a critical modification. For antibacterial sulfonamides, a free (unsubstituted) amino group is generally considered essential for activity, as it mimics the amino group of PABA.[6] The presence of substituents on the sulfonamide nitrogen in many other biologically active sulfonamides, however, points towards alternative mechanisms of action.
A Hypothesis-Driven Approach: Carbonic Anhydrase Inhibition as a Plausible Alternative Activity
While many sulfonamide derivatives are known for their antibacterial properties, a vast number exhibit a wide range of other pharmacological effects, including diuretic, hypoglycemic, anti-inflammatory, and anticancer activities.[7][8] A prominent class of non-antibacterial sulfonamides are the carbonic anhydrase (CA) inhibitors.[9]
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[9] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers.[9] The primary sulfonamide moiety is a key pharmacophore for CA inhibition. Given the structural modifications on this compound that likely diminish its antibacterial potential, it is plausible to hypothesize that this compound may act as a carbonic anhydrase inhibitor. The methoxy groups could influence its binding affinity and selectivity for different CA isoforms.
Proposed Experimental Framework for Comparative Biological Profiling
To empirically test the biological activities of these two compounds, a head-to-head comparison using standardized in vitro assays is essential. The following experimental plan provides a robust methodology for this purpose.
Assessment of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This assay will determine if this compound retains any antibacterial activity and allow for a quantitative comparison with sulfanilamide.
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of 4-aminobenzenesulfonamide and this compound in a suitable solvent (e.g., DMSO).
-
Bacterial Strains: Use reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Assay Procedure:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each test compound in CAMHB.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Assessment of Carbonic Anhydrase Inhibitory Activity
This colorimetric assay will test the hypothesis that this compound can inhibit carbonic anhydrase activity. The assay is based on the esterase activity of CA, which hydrolyzes p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.
-
Preparation of Reagents:
-
Test Compounds: Prepare stock solutions of both sulfonamides and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Enzyme: Human carbonic anhydrase II (hCA II).
-
Substrate: p-Nitrophenyl acetate (p-NPA).
-
Buffer: Tris-HCl buffer (pH 7.5).
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations (or DMSO for control), and the hCA II enzyme solution.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the p-NPA substrate.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of p-nitrophenol formation from the slope of the absorbance versus time plot.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Comparative Data Summary and Interpretation
The following table outlines the expected outcomes from the proposed experiments and their potential interpretations, providing a clear framework for comparing the biological activities of the two sulfonamides.
| Parameter | 4-aminobenzenesulfonamide | This compound | Interpretation |
| MIC vs. S. aureus | Low µg/mL range | High µg/mL range or no activity | Confirms the established antibacterial activity of sulfanilamide and suggests that the structural modifications in the derivative significantly reduce or abolish this activity. |
| MIC vs. E. coli | Low µg/mL range | High µg/mL range or no activity | Similar to the Gram-positive results, this would indicate a loss of broad-spectrum antibacterial efficacy in the substituted compound. |
| hCA II IC50 | High µM or no inhibition | Potentially in the low µM or nM range | A low IC50 for the substituted compound would support the hypothesis that it acts as a carbonic anhydrase inhibitor, representing a shift in biological activity from its parent molecule. |
Conclusion
This guide provides a comprehensive comparison between the well-documented antibacterial agent, 4-aminobenzenesulfonamide, and its structurally distinct derivative, this compound. While the former is a classic inhibitor of bacterial folic acid synthesis, the latter remains biologically uncharacterized. Based on structure-activity relationships within the broader sulfonamide class, we hypothesize a potential role for the dimethoxy-substituted compound as a carbonic anhydrase inhibitor. The detailed experimental protocols provided herein offer a clear and robust path for researchers to test this hypothesis and to fully elucidate the biological activity profile of this novel derivative. Such comparative studies are crucial for advancing our understanding of how subtle chemical modifications can unlock entirely new pharmacological functions.
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A Comparative Guide to the Validation of a Quantitative Assay for 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the rigorous validation of quantitative assays is a cornerstone of reliable and reproducible data. This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, a sulfonamide compound of interest in pharmaceutical research. By delving into the principles and experimental data of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this document serves as a practical resource for selecting and validating an assay that is fit for its intended purpose.
The validation of a bioanalytical method is essential to demonstrate that the assay is suitable for its intended application.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for the validation of analytical procedures to ensure the reliability and integrity of data submitted for regulatory decisions.[2][3][4][5] This guide is structured to align with these principles, focusing on key validation parameters including specificity, linearity, accuracy, precision, and sensitivity.
Choosing the Right Analytical Tool: A Comparative Overview
The selection of an appropriate analytical technique is contingent on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. For the quantification of sulfonamides, HPLC with ultraviolet (UV) detection and LC-MS/MS are two of the most widely employed methods.[6][7][8]
| Technique | Principle | Information Obtained | Sensitivity | Quantitation Capability | Key Advantages | Limitations |
| HPLC-UV | Differential partitioning of analytes between a stationary phase and a liquid mobile phase, with detection based on UV absorbance. | Retention time (t_R_), peak area/height for quantification, % purity. | Moderate (ng to µg/mL). | Good, with high precision and accuracy for concentrations within the linear range. | Robust, reproducible, widely available, suitable for routine quality control.[8] | Requires reference standards, potential for co-elution with matrix components or impurities affecting specificity. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometric detection, which involves ionization of the analyte and detection of specific parent and fragment ions. | Retention time, mass-to-charge ratio (m/z) of parent and product ions, high-specificity quantification. | High (pg to ng/mL). | Excellent, highly specific and sensitive, allowing for quantification in complex matrices.[6] | High selectivity and sensitivity, definitive confirmation of analyte identity.[6][9] | Higher instrument cost and complexity, potential for matrix effects that can suppress or enhance ionization. |
Experimental Workflow and Design
A well-defined experimental workflow is critical for a successful validation. The following diagrams illustrate the typical workflows for HPLC-UV and LC-MS/MS methods.
Detailed Experimental Protocols
Reproducibility is a key tenet of scientific integrity. The following are detailed, step-by-step methodologies for the validation of a quantitative assay for this compound using both HPLC-UV and LC-MS/MS.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from established methods for similar sulfonamide compounds.[10][11][12]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the limit of quantitation (LOQ) to 200% of the target concentration.
-
Sample Solution: Prepare the sample solution to a target concentration of 1 mg/mL in the diluent.
-
-
Validation Procedure:
-
Specificity: Inject the diluent, a placebo sample (if applicable), and a sample spiked with the analyte to demonstrate the absence of interfering peaks at the retention time of the analyte.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[10]
-
Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should be within 85-115%.[10]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (RSD) for both should be ≤ 2%.
-
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on general procedures for the analysis of sulfonamides in various matrices.[6][9][13]
-
LC-MS/MS Conditions:
-
LC System: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MS/MS Parameters: Optimize the parameters for this compound by infusing a standard solution. Select at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV protocol.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a stable isotope-labeled analog or a structurally similar sulfonamide).
-
Working Standard Solutions: Prepare calibration standards by spiking known amounts of the analyte and a fixed amount of the internal standard into the appropriate matrix.
-
Sample Preparation: Extract the analyte from the sample matrix using a suitable technique (e.g., protein precipitation or solid-phase extraction). Add the internal standard before extraction.
-
-
Validation Procedure:
-
Selectivity: Analyze at least six blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.
-
Linearity: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicates on multiple days. The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ), and the precision (RSD) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).
-
Comparative Performance Data
The following tables summarize hypothetical but realistic validation data for the two methods, demonstrating their respective performance characteristics.
Table 2: Comparison of Validation Parameters
| Parameter | HPLC-UV | LC-MS/MS | Regulatory Acceptance Criteria (Typical) |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5 - 102.3% | 95.7 - 104.1% | 80 - 120% (or tighter, depending on application) |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 2.5% | ≤ 15% |
| - Intermediate Precision | 1.5% | 4.8% | ≤ 15% |
| Limit of Quantitation (LOQ) | 100 ng/mL | 0.5 ng/mL | Dependent on required sensitivity |
| Selectivity | No interference from placebo | No interference from blank matrix | No significant interfering peaks at the retention time of the analyte |
Conclusion: Selecting the Optimal Method
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantitative analysis of this compound.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and for the analysis of bulk drug substances and formulated products where high concentrations are expected. Its simplicity and wide availability make it an attractive option for many laboratories.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where low concentrations of the analyte need to be measured in complex biological matrices.[6][9] The high degree of specificity provided by MS/MS detection minimizes the risk of interference from endogenous compounds.
Ultimately, the choice of method should be guided by the specific requirements of the study, including the nature of the sample, the expected concentration range of the analyte, and the regulatory context. A thorough validation, as outlined in this guide and in accordance with regulatory guidelines, is imperative to ensure the generation of high-quality, reliable, and defensible data.
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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Slideshare. Bioanalytical method validation emea. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Introduction: The Versatile Sulfonamide Scaffold and the Subtle Power of the Methoxy Group
An In-Depth Guide to the Influence of Methoxy Groups on Sulfonamide Bioactivity
Sulfonamides (-SO₂NH₂) represent a cornerstone of medicinal chemistry. Since the discovery of the antibacterial properties of prontosil, this functional group has been incorporated into a vast array of therapeutic agents, demonstrating remarkable versatility.[1] Sulfonamide-based drugs are employed as antibacterial, anticancer, diuretic, and anticonvulsant agents, among other applications.[1][2] Their mechanism of action often involves mimicking endogenous molecules to competitively inhibit enzymes crucial for pathogen survival or disease progression. For instance, antibacterial sulfonamides mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][4]
The bioactivity of the sulfonamide scaffold is highly tunable through substitution on its aromatic rings and the sulfonamide nitrogen. The introduction of various functional groups can profoundly alter a molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, thereby influencing its pharmacokinetics and pharmacodynamics.
Among the most impactful substituents is the methoxy group (-OCH₃). Its dual electronic nature—acting as an electron-donating group through resonance and a weak electron-withdrawing group through induction—allows it to subtly modulate the properties of the parent molecule. The position (ortho, meta, para) and number of methoxy groups can lead to significant variations in biological activity. This guide provides a comparative analysis of the effects of methoxy group substitution on the antibacterial, anticancer, and carbonic anhydrase inhibitory activities of sulfonamides, supported by experimental data and detailed protocols.
Part 1: Synthesis of Methoxy-Substituted Sulfonamides
The most common and straightforward method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. For methoxy-substituted derivatives, this typically involves reacting a methoxy-substituted benzenesulfonyl chloride with an amine or a benzenesulfonyl chloride with a methoxy-substituted aniline.[5][6]
Experimental Protocol: General Synthesis of N-Aryl-4-methoxybenzenesulfonamide
This protocol describes a representative synthesis where 4-methoxybenzenesulfonyl chloride is reacted with a substituted aniline.
Materials:
-
4-methoxybenzenesulfonyl chloride
-
Substituted aniline (e.g., 3,4,5-trimethoxyaniline)[5]
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) in dichloromethane (20-30 mL).
-
Addition of Sulfonyl Chloride: To this solution, add 4-methoxybenzenesulfonyl chloride (1.05 mmol, 1.05 eq) portion-wise while stirring at room temperature.[6]
-
Base Addition: Add triethylamine (1.2 mmol, 1.2 eq) dropwise to the reaction mixture to act as a base and scavenge the HCl byproduct.[6]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).[6]
-
This washing sequence removes excess base, unreacted starting materials, and aqueous-soluble byproducts.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure sulfonamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[7]
Caption: General workflow for the synthesis of methoxy-substituted sulfonamides.
Part 2: Comparative Analysis of Bioactivity
Antibacterial Activity
The antibacterial action of sulfonamides is attributed to their ability to competitively inhibit dihydropteroate synthase (DHPS), blocking the synthesis of folic acid, which is vital for bacterial DNA replication.[3] The presence and position of methoxy groups can influence this activity.
Structure-Activity Relationship (SAR) Insights:
-
Electron-Donating Effects: The methoxy group is generally electron-donating, which can influence the pKa of the sulfonamide nitrogen and the overall electronic character of the molecule. This can affect binding to the DHPS active site. However, studies have shown that electron-withdrawing groups can sometimes increase the antibacterial activity of the sulfonamide drug group.[1]
-
Lipophilicity: Methoxy groups increase the lipophilicity of a compound, which can enhance its ability to penetrate bacterial cell membranes.
-
Steric Factors: The position of the methoxy group is critical. A methoxy group at a position that causes steric hindrance with the enzyme's active site can reduce or abolish activity. Conversely, a methoxy group that promotes a favorable binding conformation can enhance activity.
-
Combined Scaffolds: In hybrid molecules, such as those combining a quinoline core with a sulfonamide moiety, a methoxy group on the quinoline ring can significantly impact antibacterial potency. For example, a 7-methoxyquinoline derivative bearing a sulfamethazine moiety showed potent activity against E. coli and S. aureus.[3]
Comparative Data on Antibacterial Activity
| Compound/Class | Methoxy Substitution | Test Organism | MIC (µg/mL) | Reference |
| Thienopyrimidine-sulfadiazine hybrid | None on sulfonamide | S. aureus | 250 | [8] |
| Thienopyrimidine-sulfadiazine hybrid | None on sulfonamide | E. coli | 125 | [8] |
| 7-Methoxyquinoline-sulfamethazine hybrid | 7-Methoxy on quinoline | E. coli | - (Inhibition zone 21 mm) | [3] |
| 7-Methoxyquinoline-sulfamethazine hybrid | 7-Methoxy on quinoline | S. aureus | - (Inhibition zone 18 mm) | [3] |
| α-tolylsulfonamide derivatives | Various | S. aureus | 1.8 - >1000 | [4] |
| α-tolylsulfonamide derivatives | Various | E. coli | 12.5 - >1000 | [4] |
Note: Direct comparison is challenging as different core scaffolds were used in these studies. However, the data indicates that methoxy-substituted scaffolds can exhibit potent antibacterial activity.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Test compounds (sulfonamides) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Step-by-Step Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a series of two-fold dilutions of the test compounds in MHB directly in the 96-well plate. The final concentration range should be sufficient to determine the MIC (e.g., 0.125 to 1024 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. Alternatively, read the optical density (OD) at 600 nm using a microplate reader.
Caption: Mechanism of antibacterial action of sulfonamides via DHPS inhibition.
Anticancer Activity
Methoxy-substituted sulfonamides have emerged as a promising class of anticancer agents. The 3,4,5-trimethoxyphenyl motif, in particular, is a well-known feature of potent tubulin polymerization inhibitors like combretastatin A-4.[5]
Structure-Activity Relationship (SAR) Insights:
-
Tubulin Inhibition: Many potent anticancer sulfonamides feature a 3,4,5-trimethoxyphenyl group.[5] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][9]
-
Apoptosis Induction: Methoxy-substituted quinazolinone-sulfonamide hybrids have been shown to induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like p53 and caspases.[10]
-
Potency: The presence and positioning of methoxy groups can dramatically affect potency. For instance, N-methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide) demonstrated nanomolar antiproliferative potencies against ovarian, breast, and cervix carcinoma cells, comparable or superior to paclitaxel.[5]
-
Selectivity: Some compounds show selectivity for cancer cells over normal human cells, which is a critical parameter for a potential drug candidate.[10]
Comparative Data on Anticancer Activity (IC₅₀ Values)
| Compound | Methoxy Substitution | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6 (Quinazolinone Hybrid) | Methoxy on quinazolinone | MCF-7 (Breast) | 4.31 | [10] |
| Compound 10 (Quinazolinone Hybrid) | Methoxy on quinazolinone | MCF-7 (Breast) | 3.52 | [10] |
| 5-Fluorouracil (Reference) | N/A | MCF-7 (Breast) | 4.72 | [10] |
| Compound 42 (MDS) | 3,4,5-Trimethoxy + 4-Methoxy | A2780 (Ovarian) | 0.003 | [5] |
| Compound 45 (MDS) | 3,4,5-Trimethoxy + 4-Methoxy | HeLa (Cervical) | 0.005 | [5] |
| Paclitaxel (Reference) | N/A | A2780 (Ovarian) | 0.002 | [5] |
MDS: Microtubule Destabilizing Sulfonamide
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compounds (sulfonamides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caption: Tubulin destabilization mechanism by methoxy-substituted sulfonamides.
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classical inhibitors of carbonic anhydrases, zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂.[11][12] CA inhibitors are used to treat glaucoma, epilepsy, and have potential as anticancer agents by targeting tumor-associated isoforms like CA IX and XII.[11][13]
Structure-Activity Relationship (SAR) Insights:
-
Binding Mode: The primary sulfonamide group (-SO₂NH₂) is crucial for activity. It coordinates to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide molecule.
-
Methoxy Group Influence: Methoxy groups on the aromatic ring can influence the inhibitor's affinity and isoform selectivity. They can form additional hydrogen bonds or van der Waals interactions with amino acid residues in the active site.
-
Isoform Selectivity: The substitution pattern, including methoxy groups, can confer selectivity for different CA isoforms. For example, a dimethoxy-substituted pyrazole-carboxamide sulfonamide showed high activity and selectivity against the hCA II isoform (Ki = 3.3 nM) compared to the hCA I isoform (Ki = 725.6 nM).[14] This selectivity is attributed to interactions with specific hydrophobic residues within the active site of different isoforms.[14]
-
Potency: A sulfonamide-based thiadiazole derivative containing both methoxy and chloro groups exhibited the most potent CA inhibitory activity in its series.[13]
Comparative Data on Carbonic Anhydrase Inhibition (Kᵢ / IC₅₀ Values)
| Compound | Methoxy Substitution | Isoform | Kᵢ (nM) | Reference |
| Compound 15 | OMe, OMe | hCA I | 725.6 | [14] |
| Compound 15 | OMe, OMe | hCA II | 3.3 | [14] |
| Compound 15 | OMe, OMe | hCA IX | 6.1 | [14] |
| Acetazolamide (AAZ) | N/A (Thiadiazole) | hCA I | 250.0 | [14] |
| Acetazolamide (AAZ) | N/A (Thiadiazole) | hCA II | 12.1 | [14] |
| STD 4f | Methoxy and Chloro | CA | IC₅₀ = Low | [13] |
Note: STD refers to sulfonamide-based thiadiazole derivatives.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
This is a stopped-flow spectrophotometric assay to measure the inhibition of CA-catalyzed CO₂ hydration.
Materials:
-
Purified human CA isozyme (e.g., hCA II)
-
Test compounds (sulfonamides)
-
HEPES buffer
-
Sodium sulfate (to maintain ionic strength)
-
Phenol red (pH indicator)
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Step-by-Step Procedure:
-
Enzyme-Inhibitor Pre-incubation: Prepare solutions of the CA enzyme in HEPES buffer. Add varying concentrations of the inhibitor (test compound) to the enzyme solution and allow it to pre-incubate for a set time (e.g., 10 minutes) to reach equilibrium.
-
Assay Preparation: The assay is performed by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution in the stopped-flow instrument. The reaction mixture also contains the pH indicator, phenol red.
-
Kinetic Measurement: The hydration of CO₂ produces protons (H⁺), causing a decrease in pH. This pH change is monitored by the color change of the phenol red indicator, measured as a change in absorbance over time (e.g., at 557 nm).
-
Data Analysis: The initial rates of the reaction are determined from the spectrophotometric data. The rates for the inhibited reactions are compared to the rate of the uninhibited reaction (enzyme only).
-
IC₅₀/Kᵢ Determination: The inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can be determined from the IC₅₀ values using the Cheng-Prusoff equation.[14]
Caption: Inhibition of carbonic anhydrase by a sulfonamide at the active site.
Conclusion and Future Perspectives
The incorporation of methoxy groups into the sulfonamide scaffold is a powerful strategy for modulating bioactivity across different therapeutic targets. This analysis demonstrates that:
-
In antibacterial design, methoxy groups can enhance activity, likely by improving membrane permeability, although the electronic effects must be carefully balanced.
-
For anticancer agents, the 3,4,5-trimethoxyphenyl moiety is a highly privileged structure, conferring potent tubulin inhibitory activity at nanomolar concentrations.[5]
-
In carbonic anhydrase inhibition , methoxy substituents are key for fine-tuning isoform selectivity, enabling the design of inhibitors that can target disease-specific CAs while sparing off-target isoforms.[14]
The position and number of methoxy groups are critical determinants of a compound's efficacy and selectivity. Future research should continue to explore novel substitution patterns and the use of methoxy groups as part of more complex hybrid molecules. A deeper understanding of how these substitutions affect ADME (Absorption, Distribution, Metabolism, and Excretion) properties will also be crucial for translating these potent inhibitors into clinically successful therapeutic agents.[15][16]
References
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Pérez-Piñán, M. R., et al. (2022). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. National Institutes of Health. [Link]
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Kim, J. W., et al. (2001). Synthesis and antibacterial evaluation of 1beta-methyl-2-[5-(1-methoxyimino-2-substituted sulfonamide ethyl)pyrrolidin-3-ylthio]carbapenems and their related compounds. PubMed. [Link]
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Gawroński, J., et al. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
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Alqahtani, A. S., et al. (2022). Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. PubMed. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. [Link]
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Schoenwald, R. D., et al. (1987). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. PubMed. [Link]
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Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. PubMed. [Link]
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Argent, S. P., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. National Institutes of Health. [Link]
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Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. [Link]
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Shrestha, S., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. PubMed Central. [Link]
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Rashid, U., et al. (2014). Synthesis of N-(Un)Substituted-N-(2-Methoxyphenyl/Phenyl)-4- Chlorobenzenesulfonamides as Potent Antibacterial Derivatives. ResearchGate. [Link]
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Obafemi, C. A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. National Institutes of Health. [Link]
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Argent, S. P., et al. (2022). Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study. ACS Publications. [Link]
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Matin, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]
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Milczarek, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI. [Link]
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Lozynskyi, A., et al. (2019). Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. ResearchGate. [Link]
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Almalki, A. S., et al. (2024). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
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De Simone, G. & Supuran, C. T. (2022). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
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Bennett, J. M., et al. (2018). Preparation of N-(2-alkoxyvinyl)sulfonamides from N-tosyl-1,2,3-triazoles and Subsequent Conversion to Substituted Phthalans and Phenethylamines. PubMed. [Link]
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Balsevičius, D., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
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Slynko, I., et al. (2015). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. [Link]
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Khan, S. A., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PubMed Central. [Link]
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Kanda, Y., et al. (2001). Synthesis and structure-activity relationships of potent and orally active sulfonamide ETB selective antagonists. PubMed. [Link]
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A Comparative Guide to the Synthesis of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide: Evaluating Classical and Modern Methodologies
Introduction
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is a key substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its stability and biological activity.[1][2] Molecules with the 2,5-dimethoxyaniline backbone are crucial intermediates in the synthesis of pharmaceuticals, including the alpha-adrenergic antagonist Tamsulosin, used in the treatment of benign prostatic hyperplasia.[3][4][5] The efficient and scalable synthesis of these intermediates is therefore of paramount importance to researchers in academic and industrial drug discovery.
This guide provides an in-depth, objective comparison of distinct synthetic strategies for preparing this compound. We will dissect a traditional, multi-step approach involving amino group protection and a more modern, streamlined pathway, benchmarking them against critical performance indicators such as step economy, yield, safety, and environmental impact. The experimental protocols provided are designed to be self-validating, and the rationale behind key procedural choices is elucidated to empower researchers in their synthetic planning.
Retrosynthetic Analysis and Strategic Overview
The synthesis of the target molecule hinges on the formation of a sulfonamide bond and the correct functionalization of the aromatic ring. Two primary retrosynthetic disconnections are considered, leading to distinct forward-synthesis strategies.
Route 1 follows a classical, robust pathway starting from 2,5-dimethoxyaniline. This approach prioritizes the use of well-established, high-yielding reactions but requires protection/deprotection steps, adding to the overall step count.
Route 2 explores a more modern, step-economical approach, aiming for direct functionalization. This strategy leverages contemporary synthetic methods to circumvent the need for protecting groups, potentially offering a greener and more efficient alternative, though it may require more specialized conditions.
Caption: Retrosynthetic analysis of this compound.
Route 1: The Classical Acetanilide Protection Pathway
This well-trodden path is valued for its reliability and the use of readily available, inexpensive reagents. The core strategy involves protecting the highly reactive aniline nitrogen via acetylation, which prevents unwanted side reactions during the aggressive chlorosulfonation step.[2]
Workflow for Route 1
Caption: Experimental workflow for the classical synthesis pathway (Route 1).
Detailed Experimental Protocol for Route 1
Step 1: Synthesis of N-(2,5-dimethoxyphenyl)acetamide (Protection)
-
To a 250 mL round-bottom flask, add 2,5-dimethoxyaniline (15.3 g, 0.1 mol) and sodium acetate (10.0 g, 0.12 mol).
-
Add 100 mL of water and stir to create a suspension.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir vigorously at room temperature for 1 hour.
-
Collect the precipitated white solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.
-
Causality: Acetylation protects the primary amine from reacting with the highly electrophilic chlorosulfonic acid in the next step. Sodium acetate acts as a base to neutralize the acetic acid byproduct.
-
Step 2: Synthesis of 4-Acetamido-2,5-dimethoxybenzene-1-sulfonyl chloride
-
In a fume hood, place N-(2,5-dimethoxyphenyl)acetamide (19.5 g, 0.1 mol) in a dry 500 mL flask equipped with a dropping funnel and a gas trap.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add chlorosulfonic acid (35 mL, 0.5 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.[6]
-
After addition, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (~300 g) with vigorous stirring.
-
Collect the resulting precipitate by filtration, wash with ice-cold water until the filtrate is neutral, and dry under vacuum.
-
Causality: Chlorosulfonic acid is a powerful electrophile that introduces the -SO₂Cl group onto the electron-rich aromatic ring. The reaction is performed at low temperature to control its high reactivity and prevent degradation.
-
Step 3: Synthesis of N-(4-(N-methylsulfamoyl)-2,5-dimethoxyphenyl)acetamide
-
Dissolve the crude sulfonyl chloride (29.3 g, ~0.1 mol) in 150 mL of acetone in a 500 mL flask and cool to 0 °C.
-
In a separate beaker, prepare a 40% aqueous solution of methylamine (25 mL, ~0.2 mol).
-
Add the methylamine solution dropwise to the stirred sulfonyl chloride solution, maintaining the temperature below 10 °C.
-
After the addition, stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into 500 mL of cold water.
-
Collect the precipitate by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain the pure product.
-
Causality: The nucleophilic nitrogen of methylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide bond.[7]
-
Step 4: Synthesis of this compound (Deprotection)
-
Suspend the N-acetylated sulfonamide (28.8 g, 0.1 mol) in 150 mL of 3 M hydrochloric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize from ethanol for further purification.
-
Causality: Acid-catalyzed hydrolysis cleaves the amide bond, removing the acetyl protecting group and regenerating the primary aromatic amine to yield the final product.[2]
-
Route 2: A Modern Direct Electrochemical Approach
Recent advances in synthetic chemistry aim to improve efficiency by reducing step counts and avoiding harsh reagents. Electrochemical synthesis offers a promising "green" alternative for constructing sulfonamides.[8] This proposed route is based on the conceptually new methodology developed by Waldvogel and colleagues, which allows for the direct C-H functionalization of aromatic moieties.[8]
Workflow for Route 2
Caption: Experimental workflow for the direct electrochemical pathway (Route 2).
Conceptual Experimental Protocol for Route 2
This protocol is a conceptual adaptation of published methodologies for direct electrochemical sulfonamidation.[8][9]
-
Set up an undivided electrochemical cell equipped with a boron-doped diamond (BDD) anode and a platinum cathode.
-
To the cell, add 2,5-dimethoxyaniline (0.1 mol) and methylamine (0.12 mol).
-
Add the solvent system, typically a mixture of hexafluoroisopropanol (HFIP) and acetonitrile (MeCN).
-
Introduce a source of sulfur dioxide, such as the DABSO adduct (1,4-diazabicyclo[2.2.2]octane–bis(sulfur dioxide)).[9]
-
Apply a constant current to the cell. The aromatic ring is oxidized at the anode to a radical cation.
-
The methylamine and SO₂ form an amidosulfinate intermediate in situ, which then attacks the radical cation on the aromatic ring.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Upon completion, evaporate the solvent and purify the residue by column chromatography.
-
Causality: Electricity serves as a traceless oxidant, generating a reactive radical cation from the starting aniline.[8] The specialized solvent, HFIP, forms strong hydrogen bonds with the oxygen atoms of the amidosulfinate intermediate, directing the sulfur atom to attack the aromatic ring, which ensures regioselectivity.[8] This one-pot process avoids pre-functionalization and harsh reagents like chlorosulfonic acid.
-
Performance Benchmark Comparison
The choice of synthetic route depends on the specific priorities of the research setting, such as scale, available equipment, cost, and environmental considerations.
| Metric | Route 1: Classical Pathway | Route 2: Direct Electrochemical Pathway | Rationale & Justification |
| Number of Steps | 4 (Protection, Chlorosulfonation, Amination, Deprotection) | 1 (One-pot reaction) | Route 2 offers superior step economy, reducing labor and material transfer losses. |
| Overall Yield | Moderate (~50-65%) | Potentially High (60-80%) | While each step in Route 1 is high-yielding, cumulative losses over four steps reduce the overall yield. Direct methods often provide higher overall yields. |
| Reagent Safety | Uses highly corrosive and hazardous Chlorosulfonic Acid. | Avoids harsh acids; uses specialized but less corrosive reagents. | Route 2 presents a significantly better safety profile, avoiding the hazards associated with chlorosulfonic acid.[8] |
| Environmental Impact | Generates significant acidic waste and chlorinated byproducts. | "Greener" approach; electricity as a traceless oxidant reduces waste. | The electrochemical method aligns with the principles of green chemistry by minimizing waste generation.[8] |
| Cost & Availability | Reagents are inexpensive and widely available. | Requires specialized electrochemical equipment and potentially more expensive solvents (HFIP). | Route 1 is more accessible and cost-effective for laboratories not equipped for electrochemistry. |
| Scalability | Well-established and highly scalable for industrial production. | Scalability may require specialized flow-chemistry reactors. | The classical approach has a proven track record for large-scale synthesis, whereas electrochemical scale-up is an active area of development.[10] |
| Simplicity | Straightforward, well-understood reactions. | Requires expertise in electro-organic synthesis. | Route 1 is technically less demanding and more suitable for general organic synthesis labs. |
Conclusion and Recommendations
This guide has benchmarked two distinct synthetic strategies for this compound.
Route 1 (Classical Pathway) remains the workhorse method for many applications. Its high reliability, use of inexpensive starting materials, and proven scalability make it the preferred choice for large-scale production and for laboratories where specialized electrochemical equipment is not available.[2][11] However, its drawbacks include a longer synthetic sequence and significant safety and environmental concerns associated with the use of chlorosulfonic acid.
Route 2 (Direct Electrochemical Pathway) represents the cutting edge of sulfonamide synthesis. Its exceptional step economy, milder reaction conditions, and improved environmental profile make it an ideal choice for modern drug discovery campaigns focused on sustainability and efficiency.[8][9] The primary barriers to its widespread adoption are the initial investment in specialized equipment and the expertise required to perform electro-organic reactions.
Caption: Decision-making flowchart for selecting the optimal synthetic route.
For researchers and drug development professionals, the optimal path will depend on their specific constraints and objectives. For rapid analogue synthesis in a discovery setting, the elegance and efficiency of Route 2 are highly attractive. For process development and scale-up, the robustness and cost-effectiveness of Route 1 currently hold the advantage.
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A Senior Application Scientist's Guide to Isothermal Titration Calorimetry for Benzenesulfonamide Binding Affinity
For researchers, scientists, and drug development professionals navigating the intricate world of molecular interactions, the precise determination of binding affinity is paramount. This guide provides an in-depth, technical comparison of Isothermal Titration Calorimetry (ITC) for characterizing the binding of benzenesulfonamide-based inhibitors to their protein targets, a common interaction in drug discovery, particularly concerning carbonic anhydrases. We will delve into the causality behind experimental choices, present self-validating protocols, and compare ITC with alternative methodologies, grounded in authoritative sources.
The Gold Standard: Why ITC Reigns Supreme for Thermodynamic Characterization
Isothermal Titration Calorimetry stands as a premier biophysical technique for the thermodynamic characterization of interactive systems.[1] It is a label-free, in-solution method that directly measures the heat released or absorbed during a binding event.[1][2] This unique capability allows for the simultaneous determination of binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH) in a single experiment.[1][3] From these primary measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.[1][4][5] This comprehensive thermodynamic data is invaluable for understanding the driving forces behind molecular recognition, a critical aspect of rational drug design.[1][6]
The direct measurement of heat change provides a closer look at the forces driving the protein-ligand interaction, which is crucial information in the drug discovery process.[1] For instance, benzenesulfonamides are a well-known class of inhibitors that target carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in a range of physiological processes.[7] The primary sulfonamide group acts as a crucial anchor in the CA active site.[8] Understanding the thermodynamics of how different substitutions on the benzenesulfonamide scaffold affect binding provides a rational basis for optimizing inhibitor potency and selectivity.[9][10]
Designing a Robust ITC Experiment for Benzenesulfonamide-Carbonic Anhydrase Binding
A successful ITC experiment hinges on meticulous planning and execution. The following protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Experimental Workflow Diagram
Caption: Workflow for a typical ITC experiment.
Step-by-Step Experimental Protocol
1. Sample Preparation: The Foundation of Quality Data
-
Protein (Macromolecule): The carbonic anhydrase (CA) should be highly pure.[11][12] It is critical to dialyze the protein extensively against the final experimental buffer to minimize buffer mismatch, which can generate significant heats of dilution and obscure the binding signal.[3][13] After dialysis, the protein solution should be centrifuged or filtered to remove any aggregates.[13]
-
Ligand (Benzenesulfonamide): The benzenesulfonamide inhibitor should also be of the highest possible purity. It must be dissolved in the exact same buffer that the protein was dialyzed against (the dialysate).[13] If a co-solvent like DMSO is required for ligand solubility, the same final concentration of DMSO must be present in both the protein and ligand solutions to nullify heats of dilution.[11][12] The recommended upper limit for DMSO in ITC experiments is typically 10%.[11][12]
-
Buffer Selection: Choose a buffer that ensures the stability and solubility of both the protein and the ligand.[11][12] Common biological buffers like PBS or HEPES are often suitable. The buffer pH should be carefully chosen to maintain the desired protonation state of both the protein and the ligand, as binding can be pH-dependent. The enthalpy of ionization of the buffer can also influence the observed binding enthalpy. Performing experiments in buffers with different ionization enthalpies can help dissect any proton linkage in the binding event.[3][14]
-
Concentration Determination: Accurate concentration determination of both protein and ligand is imperative for reliable results.[3] Spectrophotometric methods (e.g., A280 for protein) or other quantitative assays should be used.
-
Degassing: All solutions (protein, ligand, and buffer) must be thoroughly degassed immediately before loading into the calorimeter to prevent the formation of air bubbles, which can cause significant artifacts in the data.[15]
2. ITC Instrument Setup and Titration
-
Instrument Cleaning: Ensure the sample cell and syringe are meticulously cleaned according to the manufacturer's instructions to avoid cross-contamination from previous experiments.[16][17]
-
Concentration Guidelines (The 'c' window): The choice of concentrations is critical for obtaining a well-defined binding isotherm. The "c" parameter (c = n * [Macromolecule] * Ka) should ideally be between 10 and 1000.[18] For an unknown interaction, a good starting point is to have the ligand concentration in the syringe 10- to 20-fold higher than the macromolecule concentration in the cell.[11][13] For benzenesulfonamide binding to CA, which is often in the nanomolar to micromolar range, typical starting concentrations might be 10-20 µM CA in the cell and 100-200 µM benzenesulfonamide in the syringe.[8][12][13]
-
Loading the Calorimeter: By convention, the macromolecule (CA) is placed in the sample cell and the ligand (benzenesulfonamide) is loaded into the titration syringe.[11][12] This arrangement is typically preferred as it often requires less ligand. However, a "reverse" titration (ligand in cell, protein in syringe) can also be performed.[11][17]
-
Experimental Parameters: Set the experimental temperature, stirring speed, and injection parameters (volume and spacing). A typical experiment consists of an initial small injection (often discarded in analysis) followed by 19-29 larger, equal-volume injections. The spacing between injections must be sufficient for the signal to return to baseline.[19]
-
Control Experiments: A crucial control experiment involves titrating the ligand from the syringe into the buffer-filled sample cell.[3][13] The heat changes from this titration represent the heat of dilution of the ligand and must be subtracted from the main experiment's data to isolate the heat of binding.
3. Data Analysis and Interpretation
-
Data Processing: The raw data, a series of heat-flow peaks over time, is integrated to determine the heat change (ΔH) for each injection.[13]
-
Binding Isotherm: A plot of the heat change per mole of injectant versus the molar ratio of ligand to protein is generated.[13] The shape of this sigmoidal curve contains the thermodynamic information.
-
Model Fitting: The binding isotherm is then fitted to a suitable binding model (e.g., a one-set-of-sites model is common for benzenesulfonamide-CA interactions) using the instrument's software.[8] This fitting process yields the stoichiometry (n), the association constant (Ka, from which the dissociation constant Kd = 1/Ka is derived), and the enthalpy of binding (ΔH).[4][13]
-
Thermodynamic Signature:
-
ΔG (Gibbs Free Energy): Calculated from the binding affinity (ΔG = -RTlnKa). It indicates the spontaneity of the binding.[4][5]
-
ΔS (Entropy): Calculated from the relationship ΔG = ΔH - TΔS. It reflects changes in the system's disorder upon binding, arising from factors like conformational changes and the release of water molecules from the binding interface.[4][5]
-
Thermodynamic Parameters Measured by ITC
Caption: Thermodynamic parameters obtained from an ITC experiment.
Comparative Analysis: ITC vs. Other Biophysical Techniques
While ITC is the gold standard for thermodynamics, other techniques are available for measuring binding affinity. Each has its own set of advantages and limitations. It's important to note that KD values for the same interaction can sometimes differ between techniques, highlighting the importance of understanding the principles of each method.[20]
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Microscale Thermophoresis (MST) |
| Principle | Measures heat change upon binding in solution.[2][4] | Measures change in refractive index upon binding to an immobilized surface.[21][22] | Measures molecule movement in a temperature gradient, which changes upon binding.[21][22] |
| Data Obtained | KD, ΔH, ΔS, n (complete thermodynamic profile).[4][5] | KD, kon, koff (kinetics).[21][22] | KD.[21] |
| Labeling | Label-free.[1][23] | Label-free.[21] | One binding partner is typically fluorescently labeled or relies on intrinsic fluorescence.[22] |
| Immobilization | Not required (in-solution measurement).[1] | One binding partner must be immobilized on a sensor chip.[21] | Not required (in-solution measurement).[21] |
| Sample Consumption | Higher (typically mg of protein). | Lower (typically µg of protein).[21][22] | Very low (typically µg of protein).[21] |
| Throughput | Lower. | Higher, especially with automated systems.[21] | High. |
| Key Advantage | Provides a complete thermodynamic profile, revealing the driving forces of binding.[24] | Provides kinetic information (on- and off-rates).[25] | Low sample consumption and wide affinity range.[21] |
| Potential Issues | Buffer mismatch, protein aggregation, low signal for very weak or very tight binders.[3] | Immobilization may alter protein conformation; mass transport limitations.[25] | Requires a fluorescent signal change; potential for aggregation effects. |
Source: Compiled from various sources.[21][22][26]
When to Choose ITC
ITC is the method of choice when a deep understanding of the thermodynamic driving forces of an interaction is required. For structure-activity relationship (SAR) studies, dissecting the enthalpic and entropic contributions to binding affinity provides invaluable insight for rational drug design.[6][9] For example, an improvement in binding affinity (lower ΔG) can be achieved by making the binding more enthalpically favorable (e.g., forming stronger hydrogen bonds) or more entropically favorable (e.g., displacing more water molecules from the binding site). ITC is the only technique that directly measures these distinct contributions.[1]
Complementary Nature of Techniques
In many cases, these techniques are complementary. For example, a study comparing SPR and ITC for the binding of arylsulfonamides to carbonic anhydrase II found that the equilibrium dissociation constants determined by both methods were identical within experimental error.[25] Using SPR to screen for binders and determine kinetics, followed by ITC for in-depth thermodynamic characterization of the most promising hits, represents a powerful and comprehensive approach in drug discovery.
Conclusion
Isothermal Titration Calorimetry provides an unparalleled, direct view into the thermodynamics of benzenesulfonamide binding. By offering a complete thermodynamic profile in a single, label-free experiment, it empowers researchers to move beyond simple affinity measurements and understand the fundamental forces governing molecular recognition. While alternative techniques like SPR and MST offer advantages in throughput and sample consumption, ITC remains the definitive method for elucidating the enthalpic and entropic drivers of binding, which is critical for the rational design and optimization of potent and selective inhibitors. Adherence to rigorous, self-validating experimental protocols is essential to harness the full power of this technique and generate high-quality, reproducible data that can confidently guide drug development efforts.
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Kišonaitė, M., Zubrienė, A., Čapkauskaitė, E., Smirnov, A., Smirnovienė, J., Kairys, V., et al. (2014). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. PLOS ONE. [Link]
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Malvern Panalytical. (2018, May 3). Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI. Malvern Panalytical. [Link]
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Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]
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PubMed. (2015). Intrinsic thermodynamics of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamide binding to carbonic anhydrases by isothermal titration calorimetry. National Center for Biotechnology Information. [Link]
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NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action. [Link]
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PubMed Central. (2014, December 10). Intrinsic Thermodynamics and Structure Correlation of Benzenesulfonamides with a Pyrimidine Moiety Binding to Carbonic Anhydrases I, II, VII, XII, and XIII. National Center for Biotechnology Information. [Link]
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Malvern Panalytical. (2019, October 17). Best Practices for Isothermal Titration Calorimetry to Study Binding Iinteractions – Part 1. Malvern Panalytical. [Link]
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Malvern Panalytical. (2019, February 19). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 2. Malvern Panalytical. [Link]
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XanTec bioanalytics GmbH. (n.d.). Comparison of Biomolecular Interaction Techniques – - SPRvs ITCvs MSTvs BLI. XanTec bioanalytics GmbH. [Link]
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Matilda. (n.d.). Isothermal Titration Calorimetry: Principles and Applications. Matilda. [Link]
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Wikipedia. (n.d.). Isothermal titration calorimetry. Wikipedia. [Link]
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TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]
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Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
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The Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry (ITC). PennState. [Link]
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PubMed. (2013). Isothermal titration calorimetry for studying protein-ligand interactions. National Center for Biotechnology Information. [Link]
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bioRxiv. (2024, May 17). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv. [Link]
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protocols.io. (2012, December 20). Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. protocols.io. [Link]
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Vanderbilt University. (n.d.). Isothermal Titration Calorimetry: Experimental Design, Data Analysis, and Probing Macromolecule/Ligand Binding and Kinetic Interactions. Vanderbilt University. [Link]
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MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
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PubMed. (n.d.). Thermodynamic parameters for the association of fluorinated benzenesulfonamides with bovine carbonic anhydrase II. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (n.d.). Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods. National Center for Biotechnology Information. [Link]
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PubMed Central. (2021, June 24). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. National Center for Biotechnology Information. [Link]
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National Institutes of Health. (n.d.). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. National Center for Biotechnology Information. [Link]
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Nicoya Lifesciences. (n.d.). SPR, ITC, MST & BLI: What's the optimal interaction technique for your research?. Nicoya Lifesciences. [Link]
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PubMed Central. (2011, September 7). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. National Center for Biotechnology Information. [Link]
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PLOS One. (2021, June 24). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS One. [Link]
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A Comparative Guide to Alternative Synthetic Routes for 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
Introduction
4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide is a key substituted aniline derivative with potential applications in medicinal chemistry and materials science. Its structural motifs, including the electron-rich dimethoxy-aniline core and the sulfonamide group, make it an attractive scaffold for further chemical modification. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and chemical development. This guide provides a comprehensive comparison of two distinct synthetic pathways to this compound, evaluating them on key metrics such as yield, scalability, safety, and starting material accessibility. We present a classical approach via chlorosulfonation and a multi-step route employing a Sandmeyer reaction, offering researchers a detailed analysis to inform their synthetic strategy.
Route 1: Classical Chlorosulfonation of 2,5-Dimethoxyaniline
This is the most direct and traditional approach, leveraging the high reactivity of chlorosulfonic acid with electron-rich aromatic systems. The synthesis proceeds in two main steps: the electrophilic chlorosulfonation of commercially available 2,5-dimethoxyaniline to form the intermediate sulfonyl chloride, followed by nucleophilic substitution with methylamine.
Experimental Protocol
Step 1: Synthesis of 4-amino-2,5-dimethoxybenzenesulfonyl chloride
-
In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution) is charged with 2,5-dimethoxyaniline (1.0 eq) and a suitable inert solvent such as chloroform or dichloromethane.
-
The flask is cooled to 0-5 °C in an ice bath.
-
Chlorosulfonic acid (3.0-4.0 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.[1][2] Vigorous gas evolution (HCl) will be observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched by pouring the mixture onto crushed ice.
-
The crude sulfonyl chloride precipitates and is collected by filtration, washed with cold water, and dried under vacuum. Due to its reactivity, this intermediate is often used immediately in the next step without extensive purification.
Step 2: Synthesis of this compound
-
The crude 4-amino-2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent like tetrahydrofuran or dichloromethane in a round-bottom flask.
-
The solution is cooled to 0-5 °C.
-
A solution of methylamine (2.0-2.5 eq, e.g., 40% in water or as a solution in THF) and a base such as triethylamine or pyridine (1.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-3 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the final product.
Causality and Strategic Considerations
This route is predicated on the strong electrophilic nature of chlorosulfonic acid, which readily reacts with the activated 2,5-dimethoxyaniline. The position of sulfonation is directed para to the strongly activating amino group. The primary drawback of this method is the hazardous nature of chlorosulfonic acid, which reacts violently with water and is highly corrosive.[1][3][4][5] This necessitates stringent safety precautions and specialized equipment. The intermediate sulfonyl chloride is also moisture-sensitive and can be challenging to handle on a large scale.
Route 2: Sandmeyer Reaction Approach
An alternative strategy to avoid the direct use of chlorosulfonic acid on the aniline is to employ a Sandmeyer reaction. This route begins with a different starting material, 2,5-dimethoxynitrobenzene, and introduces the sulfonyl chloride functionality via a diazonium salt intermediate. This pathway involves more steps but can offer advantages in terms of safety and substrate scope for certain applications.
Experimental Protocol
Step 1: Synthesis of 4-nitro-2,5-dimethoxybenzenesulfonyl chloride
-
2,5-dimethoxynitrobenzene is first reduced to 4-nitro-2,5-dimethoxyaniline.
-
The resulting aniline is diazotized by treatment with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C.[6][7][8]
-
The in-situ generated diazonium salt is then added to a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) containing a copper(I) chloride catalyst.[9] This effects the Sandmeyer reaction, replacing the diazonium group with a sulfonyl chloride group.
-
Work-up involves pouring the reaction mixture into ice water to precipitate the sulfonyl chloride, which is then filtered and dried.
Step 2: Reduction of the Nitro Group
-
The 4-nitro-2,5-dimethoxybenzenesulfonyl chloride (1.0 eq) is dissolved in a solvent such as ethanol or ethyl acetate.
-
A reducing agent, for instance, tin(II) chloride in concentrated HCl or catalytic hydrogenation (e.g., H2, Pd/C), is used to selectively reduce the nitro group to an amine.
-
The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up accordingly (e.g., neutralization and extraction for SnCl2 reduction, or filtration of the catalyst for hydrogenation).
Step 3: Amination with Methylamine
-
The resulting 4-amino-2,5-dimethoxybenzenesulfonyl chloride is reacted with methylamine following a similar procedure to Step 2 of Route 1 to yield the final product.
Causality and Strategic Considerations
The Sandmeyer reaction provides a powerful method for introducing a variety of functional groups onto an aromatic ring that are not easily accessible through direct electrophilic substitution.[8][10] This route circumvents the use of chlorosulfonic acid on a sensitive aniline. However, it is a longer synthetic sequence, which can impact the overall yield. Diazonium salts are known to be unstable and potentially explosive, requiring careful temperature control and handling procedures.[6][7] The multi-step nature of this route may also present challenges in purification and scale-up. A modern variation of the Sandmeyer reaction uses DABSO as a stable SO2 surrogate, which can improve the safety and practicality of the sulfonyl chloride formation step.[11][12]
Comparison of Synthetic Routes
| Parameter | Route 1: Chlorosulfonation | Route 2: Sandmeyer Reaction |
| Number of Steps | 2 | 3-4 (depending on starting material) |
| Starting Material | 2,5-Dimethoxyaniline | 2,5-Dimethoxynitrobenzene |
| Key Reagents | Chlorosulfonic acid, Methylamine | Sodium nitrite, SO2/DABSO, CuCl, Reducing agent, Methylamine |
| Potential Overall Yield | Moderate to Good | Lower (due to multiple steps) |
| Scalability | Challenging due to hazardous reagents | Moderate, with careful control of diazotization |
| Safety Concerns | Highly corrosive and reactive chlorosulfonic acid.[1][3][4][5] | Unstable and potentially explosive diazonium salts.[6][7] |
| Environmental Impact | Generation of HCl gas and acidic waste | Use of copper salts and potentially tin waste |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of Route 1 (Chlorosulfonation) and Route 2 (Sandmeyer Reaction).
Conclusion
Both the classical chlorosulfonation and the Sandmeyer reaction-based routes offer viable pathways to this compound. The choice between these routes will largely depend on the specific requirements of the synthesis.
-
Route 1 (Chlorosulfonation) is more direct and likely to be higher yielding for a straightforward synthesis, provided the laboratory is equipped to handle the hazardous reagents safely. Its simplicity makes it attractive for smaller-scale preparations.
-
Route 2 (Sandmeyer Reaction) , while longer, avoids the use of chlorosulfonic acid on the aniline substrate and may be more amenable to certain substituted analogs. The development of safer protocols for Sandmeyer reactions, such as the use of SO2 surrogates, enhances its appeal for larger-scale production where safety and handling are paramount.
Ultimately, a thorough risk assessment and consideration of available resources and expertise should guide the synthetic chemist in selecting the most appropriate route for their needs.
References
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Veolia North America. Chlorosulfonic Acid. [Online PDF] Available at: [Link]
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Evans, P. A., & Robinson, J. E. (2001). Regioselective and enantiospecific rhodium-catalyzed allylic amination with N-(arylsulfonyl)anilines. Organic letters, 3(20), 3269–3271. Available at: [Link]
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International Chemical Safety Cards. ICSC 1039 - CHLOROSULFONIC ACID. Available at: [Link]
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Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2014). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 18(11), 1431-1435. Available at: [Link]
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Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 26(32), 5951–5955. Available at: [Link]
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A Comparative Guide to Structural Analogues of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide and their Properties
Abstract
This guide provides a comprehensive comparison of the structural analogues of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide, with a focus on their synthesis, physicochemical properties, and particularly their interactions with serotonin receptors, most notably the 5-HT2A receptor. As the therapeutic and psychoactive potential of serotonergic compounds continues to be a significant area of research, understanding the structure-activity relationships (SAR) within this chemical class is paramount for the rational design of novel ligands with specific pharmacological profiles. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis supported by experimental data and detailed protocols.
Introduction: The 4-amino-2,5-dimethoxybenzenesulfonamide Scaffold
The 4-amino-2,5-dimethoxybenzenesulfonamide core structure is an intriguing scaffold in medicinal chemistry. The 2,5-dimethoxy substitution pattern on the benzene ring is a well-known feature in a variety of psychoactive compounds, particularly phenethylamines that exhibit high affinity for serotonin 5-HT2A receptors. The addition of a sulfonamide group at the 1-position and an amino group at the 4-position introduces unique electronic and steric properties, offering multiple points for chemical modification to modulate pharmacological activity.
The parent compound, this compound, serves as a foundational molecule for exploring the impact of structural modifications on key properties such as receptor binding affinity, functional activity (agonism, partial agonism, or antagonism), and selectivity for different receptor subtypes. This guide will delve into the synthesis of this parent compound and its analogues, followed by a comparative analysis of their biological properties, underpinned by established experimental methodologies.
Synthetic Strategies and Workflow
The synthesis of this compound and its analogues generally follows a convergent synthetic approach. A representative synthetic workflow is outlined below. The causality behind the experimental choices lies in the reactivity of the functional groups and the need to control selectivity during the synthetic sequence.
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment and Safe Handling of 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide
As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a culture of deep-seated safety and operational excellence. This guide provides an in-depth framework for handling 4-amino-2,5-dimethoxy-N-methylbenzenesulfonamide (CAS No. 49701-24-8), a compound of interest in various research and development settings.[1] Our approach is grounded in the principle of proactive risk mitigation, ensuring that every step, from preparation to disposal, is a self-validating system of safety.
The structural motifs of this compound—an aromatic amine and a sulfonamide group—necessitate a cautious and well-documented handling protocol. While some data sources indicate it may not meet GHS hazard criteria, the broader chemical class suggests potential for biological activity and associated handling risks.[2] Therefore, this guide adopts a conservative stance, treating the compound with the respect it deserves to ensure the well-being of all laboratory personnel.
Hazard Assessment and the Foundation of Safety
Before any handling operation, a thorough understanding of the potential hazards is critical. This compound is a solid powder, which makes inhalation a primary route of exposure.[1][3] Aromatic amines as a class can present various health risks, and sulfonamides are known for their physiological effects.[4] A related compound, 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide, is classified as harmful if swallowed.[5][6] This underscores the importance of preventing ingestion and skin contact.
Core Principle: The primary safety objective is to minimize all routes of exposure—inhalation, ingestion, and dermal contact. This is achieved through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Summary of Key Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H14N2O4S | [2][3] |
| Molar Mass | 246.28 g/mol | [3] |
| Appearance | Powder | [1][3] |
| Boiling Point | 444.1 °C (Predicted) | [1][3] |
| Storage Condition | 2-8°C | [1] |
Essential Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls like fume hoods are the first and most critical barrier, PPE is essential for safeguarding against residual or unexpected exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.
Table of Recommended PPE
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and face shield | Double-gloving with nitrile or neoprene gloves | Full-length lab coat, buttoned | Work within a certified chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves | Full-length lab coat, buttoned | Work within a certified chemical fume hood |
| General Handling | Chemical splash goggles | Nitrile gloves | Full-length lab coat, buttoned | Well-ventilated area (fume hood preferred) |
| Spill Cleanup | Chemical splash goggles and face shield | Chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over lab coat | NIOSH-approved respirator with particulate filter |
Eye and Face Protection
Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against airborne powder and accidental splashes. When handling larger quantities or when there is a significant risk of dust generation, a face shield worn over the goggles provides an essential secondary layer of protection.[7]
Hand Protection
Given the aromatic amine structure, skin absorption is a potential risk. Nitrile gloves offer good protection for incidental contact.[7] For prolonged handling or during spill cleanup, more robust gloves such as neoprene or butyl rubber should be considered. It is crucial to consult the glove manufacturer's compatibility charts for specific breakthrough times.[8] Always inspect gloves for any signs of degradation before use and practice proper removal techniques to avoid contaminating your skin.
Body Protection
A full-length, long-sleeved laboratory coat should be worn and kept buttoned to protect the skin and personal clothing.[9] For procedures involving larger quantities of the compound, a chemical-resistant apron provides an additional barrier.[7]
Respiratory Protection
The primary method for controlling respiratory exposure is through engineering controls.[10] All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation. If a fume hood is not available, or in the event of a significant spill outside of a containment device, a NIOSH-approved air-purifying respirator with a particulate filter is required.[8] All personnel requiring respirator use must be part of a formal respiratory protection program, which includes fit-testing and training, as mandated by OSHA.[11]
Operational and Disposal Plans
A safe operational workflow begins before the chemical is even touched and ends only after the waste is properly segregated and stored.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the chemical, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE as outlined in the table above.
-
Retrieval: Transport the chemical container in a secondary, shatterproof container from its storage location (2-8°C) to the fume hood.[1]
-
Weighing: To minimize dust, use a spatula to gently transfer the powder to a weigh boat. Avoid pouring directly from the container. Perform all weighing within the fume hood or a powder containment hood.
-
Dissolving: If making a solution, add the solvent to the vessel containing the weighed powder slowly to avoid splashing.
-
Post-Handling: Securely cap the primary container. Decontaminate the spatula and any other reusable equipment. Wipe down the work surface in the fume hood with an appropriate solvent.
-
Glove Removal: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after the procedure is complete.[6]
Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal is a critical component of laboratory safety and environmental stewardship. All waste containing this compound, including contaminated PPE, weigh boats, and excess material, should be treated as hazardous chemical waste.[4][12]
-
Segregation: Do not mix this waste with other waste streams.[4] Collect all solid waste (gloves, paper towels, contaminated labware) in a designated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[4]
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[4]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department in accordance with all local, state, and federal regulations.[6][12]
Disposal Workflow Diagram
Caption: Disposal workflow for waste containing this compound.
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.
References
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
